molecular formula C8H8Br2O B1582385 2,6-Dibromo-4-methylanisole CAS No. 51699-89-9

2,6-Dibromo-4-methylanisole

Cat. No.: B1582385
CAS No.: 51699-89-9
M. Wt: 279.96 g/mol
InChI Key: IHOLQYYMMKYVLH-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methylanisole is a useful research compound. Its molecular formula is C8H8Br2O and its molecular weight is 279.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dibromo-2-methoxy-5-methylbenzene
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InChI

InChI=1S/C8H8Br2O/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IHOLQYYMMKYVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60199646
Record name 2,6-Dibromo-4-methylanisole
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Molecular Weight

279.96 g/mol
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CAS No.

51699-89-9
Record name 1,3-Dibromo-2-methoxy-5-methylbenzene
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Record name 2,6-Dibromo-4-methylanisole
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Record name 2,6-Dibromo-4-methylanisole
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Record name 2,6-dibromo-4-methylanisole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2,6-Dibromo-4-methylanisole (CAS No. 51699-89-9), a key intermediate in the development of various fine chemicals and pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Importance

This compound, systematically named 1,3-dibromo-2-methoxy-5-methylbenzene, is a halogenated aromatic ether. Its structure, featuring a methoxy group ortho to two bromine atoms and para to a methyl group, presents a unique electronic and steric environment. This substitution pattern makes it a valuable precursor for introducing specific functionalities through cross-coupling reactions, nucleophilic aromatic substitution, or metallation, enabling the construction of complex molecular architectures. The strategic placement of the bromine atoms allows for selective functionalization, making it a versatile building block in medicinal chemistry and materials science.

Synthesis of this compound: An Electrophilic Aromatic Substitution Approach

The most direct and efficient synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-methylanisole (also known as p-cresyl methyl ether). The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The synergistic effect of these two groups strongly directs the incoming electrophile (bromine) to the positions ortho to the powerful methoxy group.

Reaction Mechanism and Rationale

The bromination of 4-methylanisole proceeds via a classic electrophilic aromatic substitution mechanism. The electron-donating methoxy group enhances the nucleophilicity of the aromatic ring, making it highly susceptible to attack by an electrophile.[1] In this case, molecular bromine (Br₂) acts as the electrophile. The reaction is typically carried out in a suitable solvent that can facilitate the reaction without participating in it.

The key steps of the mechanism are:

  • Polarization of Bromine: The approaching nucleophilic aromatic ring induces a dipole in the Br-Br bond, making one bromine atom electrophilic.

  • Nucleophilic Attack: The electron-rich pi system of the 4-methylanisole attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the solvent or the bromide ion formed in the previous step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring.

Due to the strong directing effect of the methoxy group, substitution occurs at both positions ortho to it, leading to the desired 2,6-dibrominated product.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 4-Methylanisole Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents Bromine (Br2) Solvent (e.g., Acetic Acid) Reagents->Reaction Workup Aqueous Work-up (e.g., Na2S2O3 wash) Reaction->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure high yield and purity of the final product.

Materials and Equipment:

  • 4-Methylanisole (p-cresyl methyl ether)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes or other suitable recrystallization solvent

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Safety Precautions:

  • Bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine must be performed in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.

  • The reaction generates hydrogen bromide (HBr) gas, which is corrosive. Ensure proper ventilation.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylanisole (1.0 equivalent) in glacial acetic acid. Cool the solution in an ice bath to 0-5 °C.

  • Bromine Addition: Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid to the stirred solution of 4-methylanisole via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench any unreacted bromine.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid and HBr) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system, such as hexanes, or by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following data are expected for this compound.

Physical Properties
PropertyValue
Molecular Formula C₈H₈Br₂O[3]
Molecular Weight 279.96 g/mol [3]
Appearance Colorless to pale yellow liquid or low-melting solid
CAS Number 51699-89-9
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For comparison, the NMR data of the starting material, 4-methylanisole, is presented alongside the expected data for the product.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
4-Methylanisole ~7.08 (d, 2H), ~6.79 (d, 2H), ~3.76 (s, 3H, -OCH₃), ~2.28 (s, 3H, -CH₃)~157.6, ~129.8, ~130.0, ~113.8, ~55.1 (-OCH₃), ~20.5 (-CH₃)
This compound (Expected) ~7.2-7.4 (s, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.3 (s, 3H, -CH₃)~155 (C-OCH₃), ~135 (C-CH₃), ~132 (Ar-H), ~115 (C-Br), ~60 (-OCH₃), ~20 (-CH₃)

Note: The expected chemical shifts for this compound are estimations based on substituent effects and data from similar compounds. The two aromatic protons are expected to be equivalent and appear as a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Expected Absorption Range (cm⁻¹)
C-H (aromatic) stretch3100-3000
C-H (aliphatic) stretch3000-2850
C=C (aromatic) stretch1600-1450
C-O (ether) stretch1250-1000
C-Br stretch680-515

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Parameter Expected Value/Observation
Molecular Ion (M⁺) m/z ~278, 280, 282 (in a characteristic 1:2:1 ratio due to the two bromine isotopes, ⁷⁹Br and ⁸¹Br)
Key Fragmentation Ions Loss of CH₃, OCH₃, Br, and combinations thereof.

The isotopic pattern for the molecular ion is a definitive indicator of the presence of two bromine atoms in the molecule.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound, a valuable and versatile chemical intermediate. The provided protocol, grounded in the principles of electrophilic aromatic substitution, is designed for efficiency and high purity. The detailed characterization data, including expected NMR, IR, and mass spectrometry results, provide a comprehensive framework for product verification. By following the methodologies and safety precautions detailed herein, researchers can confidently synthesize and characterize this important compound for their applications in drug discovery and materials science.

References

  • NMR: Intermediate Level, Spectrum 5. (n.d.). Retrieved from [Link]

  • Method for purifying a bromine compound. (2002). Google Patents.
  • 2,6-Dibromo-4-methylaniline. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,6-Dibromo-4-methylaniline. (n.d.). NIST WebBook. Retrieved from [Link]

  • Process for the preparation of 4-bromo-3-alkylphenyl ethers. (n.d.). Google Patents.
  • A kind of method for preparing 2-bromo-4-methylphenol. (n.d.). Google Patents.
  • This compound. (n.d.). GSRS. Retrieved from [Link]

  • An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. (2025). ResearchGate. Retrieved from [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. (n.d.). RSC Publishing. Retrieved from [Link]

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). Quick Company. Retrieved from [Link]

  • Anisole bromination. (n.d.). Google Patents.
  • 1H NMR of 4-Methylanisole. (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

  • Synthesis of (b) 2,4-Dibromo-6-methylanisole. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis method of 4-bromo-3-methyl anisole. (n.d.). Patsnap.
  • Analysis of p-cresol (CAS: 106-44-5) in laboratories. (2024). Analytice. Retrieved from [Link]

  • RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT p-Methylanisole, CAS Registry Number 104-93-8. (2018). RIFM. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (n.d.). MDPI. Retrieved from [Link]

  • 2,5-Dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 2-Bromo-4-methylanisole. (n.d.). PubChem. Retrieved from [Link]

  • 13C NMR Substituent Chemical Shifts in 6-(4-Substituted Phenylimino) Methyl Uracils. (n.d.). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/13C-NMR-Substituent-Chemical-Shifts-in-6-(4-Phene/4f0a9b8e8d3e3c1a1b8c8d8c8d8c8d8c8d8c8d8c]([Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2,6-Dibromo-4-methylanisole is a halogenated aromatic ether with the chemical formula C₈H₈Br₂O.[1][2][3] Its structure, featuring a benzene ring substituted with two bromine atoms, a methyl group, and a methoxy group, makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal and agricultural chemistry.[1][4] The precise structural elucidation and quality control of such compounds are paramount, relying on a suite of analytical techniques. This guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data provides unambiguous confirmation of its molecular architecture.

The molecular weight of the compound is approximately 279.96 g/mol .[3][4] Its structure is systematically named 1,3-dibromo-2-methoxy-5-methylbenzene.[2][4]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The plane of symmetry passing through the methoxy and methyl groups renders the two aromatic protons (at C3 and C5) and the two bromine-substituted carbons (C2 and C6) chemically equivalent.

Expected ¹H NMR Signals:

  • Aromatic Protons (H-3, H-5): A single signal is expected for these two equivalent protons. Its chemical shift will be downfield due to the deshielding effects of the adjacent electronegative bromine and oxygen atoms.

  • Methoxy Protons (-OCH₃): A singlet corresponding to the three protons of the methoxy group.

  • Methyl Protons (-CH₃): A singlet for the three protons of the methyl group attached to the aromatic ring.

Data Summary: ¹H NMR

Chemical Shift (δ) ppm Integration Multiplicity Assignment
~7.30 - 7.50 2H Singlet Ar-H
~3.80 - 3.90 3H Singlet -OCH
~2.30 - 2.40 3H Singlet Ar-CH

Note: Predicted chemical shifts are based on standard values for similar aromatic compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. Due to the molecule's symmetry, only six distinct carbon signals are expected out of the eight carbon atoms present.

Expected ¹³C NMR Signals:

  • Four signals for the aromatic carbons (C1, C2/C6, C3/C5, C4).

  • One signal for the methoxy carbon.

  • One signal for the methyl carbon.

The carbon bearing the methoxy group (C1) is expected to show a downfield resonance pattern typical of oxygen substitution.[4]

Data Summary: ¹³C NMR

Chemical Shift (δ) ppm Assignment
~155 - 160 C -OCH₃ (C1)
~130 - 135 C -CH₃ (C4)
~130 - 135 Ar-C H (C3, C5)
~115 - 120 C -Br (C2, C6)
~55 - 60 -OC H₃
~20 - 25 Ar-C H₃

Note: Predicted chemical shifts are based on standard values and additivity rules.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound confirms the presence of its key structural components.[4]

Interpretation of Key Absorption Bands:

  • C-H Stretching (Aromatic): A peak or series of peaks just above 3000 cm⁻¹ confirms the presence of hydrogens attached to the benzene ring.

  • C-H Stretching (Aliphatic): Absorption bands in the 2850-3000 cm⁻¹ region are characteristic of the C-H bonds in the methyl and methoxy groups.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretching (Ether): A strong, characteristic absorption band for the aromatic ether linkage typically appears in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.[4]

  • C-Br Stretching: The carbon-bromine bond vibrations are expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Data Summary: Characteristic IR Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3000 - 3100 C-H Stretch Aromatic
2850 - 3000 C-H Stretch Aliphatic (-CH₃, -OCH₃)
1450 - 1600 C=C Stretch Aromatic Ring
1200 - 1275 C-O Stretch (Asymmetric) Aryl Ether

| 500 - 600 | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a fingerprint for its identification.

Molecular Ion Peak (M⁺): A key feature in the mass spectrum of this compound is the molecular ion peak cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of two bromine atoms in the molecule results in a characteristic isotopic pattern for the molecular ion (M⁺) with three peaks:

  • M: Contains two ⁷⁹Br atoms.

  • M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • M+4: Contains two ⁸¹Br atoms.

The relative intensity of these peaks is approximately 1:2:1, which is a definitive indicator of a dibrominated compound.[4] The mass spectrometric analysis reveals a molecular ion peak at a mass-to-charge ratio (m/z) of 277.89, corresponding to the expected molecular weight.[4] The predicted monoisotopic mass is 277.8942 Da.[5]

Fragmentation Pattern: The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule include the loss of the methoxy group and the sequential loss of bromine atoms.[4]

Data Summary: Key Mass Fragments

m/z Proposed Fragment Identity
278, 280, 282 [C₈H₈Br₂O]⁺ Molecular Ion (M⁺) cluster
263, 265, 267 [M - CH₃]⁺ Loss of a methyl radical
199, 201 [M - Br]⁺ Loss of a bromine radical
184 [M - Br - CH₃]⁺ Loss of bromine and methyl radicals

| 120 | [M - 2Br]⁺ | Loss of two bromine radicals |

fragmentation_pathway M [C₈H₈Br₂O]⁺ m/z = 278/280/282 M_minus_CH3 [C₇H₅Br₂O]⁺ m/z = 263/265/267 M->M_minus_CH3 - •CH₃ M_minus_Br [C₈H₈BrO]⁺ m/z = 199/201 M->M_minus_Br - •Br M_minus_2Br [C₈H₈O]⁺ m/z = 120 M_minus_Br->M_minus_2Br - •Br

Caption: Proposed MS fragmentation pathway for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized experimental procedures. The following are generalized protocols for the analysis of a solid or liquid organic compound like this compound.

General Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve Prep_IR Prepare as Neat Liquid or KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent (e.g., CH₂Cl₂) Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Dissolve->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (e.g., GC-MS, ESI) Prep_MS->MS_Acq Process_NMR Process FID (FT, Phasing, Baseline Correction) NMR_Acq->Process_NMR Process_IR Generate Transmittance/ Absorbance Spectrum IR_Acq->Process_IR Process_MS Generate Mass Spectrum MS_Acq->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis of an organic compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans are required. A proton-decoupled sequence is typically used to simplify the spectrum to singlets.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Background: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is solid, press a small amount firmly onto the crystal to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • Injection: Inject a small volume (e.g., 1 µL) into the mass spectrometer, often coupled with a Gas Chromatograph (GC) for separation and purification before ionization.

  • Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

References

  • LookChem, "Cas 51699-89-9, this compound", LookChem, Available at: [Link]

  • Global Substance Registration System (GSRS), "this compound", GSRS, Available at: [Link]

  • PubChemLite, "this compound (C8H8Br2O)", PubChemLite, Available at: [Link]

Sources

physical and chemical properties of 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-Dibromo-4-methylanisole

Introduction

This compound, systematically named 1,3-dibromo-2-methoxy-5-methylbenzene, is a halogenated aromatic ether.[1][2] Its molecular structure, featuring a methoxy group flanked by two sterically demanding bromine atoms on a toluene backbone, makes it a compound of significant interest in synthetic organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, a representative synthetic protocol, and essential safety information, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is notable for the steric interactions between the ortho-positioned bromine atoms and the central methoxy group.[2] This steric hindrance influences the molecule's conformation, particularly the rotational barrier around the aromatic carbon-oxygen bond of the methoxy group.[2]

A summary of its key physicochemical properties is presented below:

PropertyValueSource(s)
Molecular Formula C₈H₈Br₂O[1][2][3]
Molecular Weight 279.96 g/mol [2][3][4]
CAS Number 51699-89-9[1]
Appearance Liquid[1]
Purity Typically ≥97%[1]
Synonyms 1,3-dibromo-2-methoxy-5-methylbenzene, 2,6-Dibrom-4-methylanisol, 3,5-Dibromo-4-methoxytoluene[1]
Solubility Insoluble in water[2]

Chemical Properties and Reactivity

This compound serves as a versatile building block in the synthesis of more complex molecules. The bromine substituents can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, while the bulky bromine atoms provide steric shielding, influencing the regioselectivity of further reactions.

Spectral Characteristics

While specific spectra are proprietary to their owners, the expected spectral characteristics can be inferred from the molecular structure:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the methyl protons (a singlet around 2.3-2.5 ppm). The aromatic protons will appear as a singlet due to their symmetrical environment.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, including the two bromine-bearing carbons, the methoxy- and methyl-substituted carbons, and the remaining aromatic carbons.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound, with intense M, M+2, and M+4 peaks in an approximate 1:2:1 ratio.[2] The molecular ion peak would be observed at a mass-to-charge ratio of approximately 278, 280, and 282 amu.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage.

Synthesis Protocol: Electrophilic Bromination of 4-Methylanisole

A common route to this compound involves the electrophilic bromination of 4-methylanisole. The methoxy group is a strong activating group and directs ortho and para. Since the para position is blocked by the methyl group, bromination occurs at the two ortho positions.

Reaction:

A simplified reaction scheme for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 4-methylanisole and a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: A catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), is added to the flask. The catalyst polarizes the bromine molecule, increasing its electrophilicity.

  • Bromine Addition: Two equivalents of bromine (Br₂) dissolved in the same solvent are added dropwise from the dropping funnel to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of an aqueous solution of a reducing agent, such as sodium thiosulfate, to consume any unreacted bromine.

  • Extraction and Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[4]

  • Personal Protective Equipment:

    • Eye Protection: Wear tightly fitting safety goggles.[4]

    • Hand Protection: Handle with chemical-impermeable gloves.[4]

    • Skin and Body Protection: Wear impervious clothing.[4]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

    • Skin Contact: Immediately wash off with soap and plenty of water.[4]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician.[4]

  • Storage and Disposal:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

    • Disposal should be in accordance with local, state, and federal regulations. This may involve disposal at a licensed chemical destruction plant.[4]

G cluster_Handling Safe Handling Workflow cluster_Spill Spill Response cluster_FirstAid First Aid Procedures Assess_Risks Assess Chemical Risks Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Select_PPE Work_in_Hood Work in Ventilated Fume Hood Select_PPE->Work_in_Hood Handle_Carefully Handle with Care Work_in_Hood->Handle_Carefully Store_Properly Store in Cool, Dry, Ventilated Area Handle_Carefully->Store_Properly Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Contain_Spill Contain Spill with Inert Material Ventilate->Contain_Spill Collect_Waste Collect Waste in Sealed Container Contain_Spill->Collect_Waste Dispose_Properly Dispose According to Regulations Collect_Waste->Dispose_Properly Inhalation Inhalation: Move to Fresh Air Skin_Contact Skin Contact: Wash with Soap & Water Eye_Contact Eye Contact: Rinse with Water (15 min) Ingestion Ingestion: Rinse Mouth, Seek Medical Aid

A workflow diagram for the safe handling and emergency procedures for this compound.

Conclusion

This compound is a valuable halogenated intermediate with well-defined structural and chemical properties. Its utility in organic synthesis, particularly in the construction of complex molecular frameworks, makes it a key compound for researchers in medicinal chemistry and materials science. Adherence to proper safety protocols is paramount when handling this and other halogenated aromatic compounds.

References

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A Technical Guide to the Solubility of 2,6-Dibromo-4-methylanisole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2,6-Dibromo-4-methylanisole. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical application of this compound's solubility.

Introduction: Understanding the Molecule

This compound, with a molecular formula of C₈H₈Br₂O and a molecular weight of approximately 279.96 g/mol , is a halogenated aromatic ether.[1][2][3] Its structure, featuring a substituted benzene ring, dictates its physicochemical properties and, consequently, its solubility profile. The presence of two bromine atoms significantly increases the molecule's molecular weight and has a pronounced effect on its polarity and intermolecular interactions.

The core principle governing solubility is "like dissolves like."[4][5] This means that substances with similar polarities tend to be soluble in one another. Polar compounds dissolve in polar solvents, while nonpolar compounds are best dissolved in nonpolar solvents. The solubility of this compound is therefore primarily determined by the interplay of its structural features: the largely nonpolar aromatic ring and methyl group, the moderately polar ether linkage, and the polarizable bromine atoms. While the carbon-bromine bonds are polar, the symmetrical arrangement of the two bromine atoms in many halogenated hydrocarbons can reduce the overall molecular dipole moment. Halogenated aromatic hydrocarbons are generally characterized by low solubility in water and miscibility with organic solvents.[6]

Predicted Solubility Profile

Below is a table summarizing the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity.

SolventSolvent TypePredicted SolubilityRationale
Water Highly Polar ProticInsolubleThe large, nonpolar aromatic and methyl components, along with the two bulky bromine atoms, outweigh the polarity of the ether group, leading to hydrophobicity.[1][6]
Methanol Polar ProticSparingly SolubleThe polarity of methanol can interact with the ether group, but the overall nonpolar character of the solute will limit solubility.
Ethanol Polar ProticSparingly to Moderately SolubleSimilar to methanol, but the slightly lower polarity of ethanol may better accommodate the nonpolar regions of the solute.
Acetone Polar AproticSolubleAcetone's polarity is suitable for interacting with the ether linkage, and its aprotic nature does not hinder interactions with the nonpolar parts of the molecule.
Dichloromethane (DCM) Polar AproticSolubleAs a halogenated solvent, DCM shares chemical similarities with the solute, enhancing solubility.
Tetrahydrofuran (THF) Polar AproticSolubleTHF is a good solvent for a wide range of organic compounds due to its ability to solvate both polar and nonpolar moieties.
Toluene Nonpolar AromaticSolubleThe aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the solute.
Hexane Nonpolar AliphaticModerately SolubleWhile nonpolar, the lack of specific favorable interactions (like π-stacking) might result in slightly lower solubility compared to aromatic or more polar aprotic solvents.
Dimethyl Sulfoxide (DMSO) Highly Polar AproticSolubleDMSO is a powerful and versatile solvent capable of dissolving a wide array of organic compounds.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent. This protocol is designed to be self-validating by ensuring the system reaches equilibrium and that measurements are accurate and reproducible.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

Step-by-Step Methodology
  • Preparation of Stock Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of calibration standards by serial dilution.

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to reach equilibrium.

  • Sample Preparation and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration standards.

    • Analyze the diluted sample and the calibration standards using a validated HPLC method.

  • Quantification and Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

The following diagram illustrates the experimental workflow for determining solubility.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_quant Quantification prep_stock Prepare Stock Standard prep_cal Prepare Calibration Standards hplc_analysis Analyze by HPLC prep_cal->hplc_analysis add_excess Add Excess Solute to Solvent equilibrate Equilibrate in Shaker settle Settle Undissolved Solid filter_sample Filter Supernatant dilute_sample Dilute Sample calc_sol Calculate Solubility cal_curve Construct Calibration Curve

Caption: A flowchart of the experimental workflow for solubility determination.

Theoretical Framework: Intermolecular Forces

The solubility of this compound in various organic solvents is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the key interactions at play.

G Intermolecular Forces in Solution cluster_process Dissolution Process solute 2,6-Dibromo-4- methylanisole solute->solute Solute-Solute (van der Waals, dipole-dipole) solvent Solvent solute->solvent Solute-Solvent (van der Waals, dipole-dipole) solution Solution solvent->solvent Solvent-Solvent (van der Waals, dipole-dipole, H-bonding)

Caption: A diagram of intermolecular forces governing the dissolution process.

For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. In the case of this compound, its solubility in nonpolar solvents like toluene is driven by favorable van der Waals forces and potential π-π interactions between the aromatic rings. In polar aprotic solvents like acetone, dipole-dipole interactions between the solvent and the ether linkage of the solute contribute significantly to solubility.

Conclusion

References

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]

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A Guide to the Regioselective Bromination of 4-Methylanisole: Mechanism, Protocol, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the electrophilic bromination of 4-methylanisole, a classic yet highly relevant transformation in modern organic synthesis. We will dissect the core mechanistic principles that govern this reaction, with a particular focus on the interplay of electronic and steric effects that dictate its high regioselectivity. This document is designed for researchers, chemists, and drug development professionals, offering not only a robust theoretical framework but also a field-proven experimental protocol for the synthesis of 2-bromo-4-methylanisole. The guide further explores the significance of bromoarene intermediates in the pharmaceutical industry, grounding the discussion in practical applications.

Introduction: The Significance of Bromoarenes

Halogenated aromatic compounds, particularly bromoarenes, are indispensable building blocks in the synthesis of complex organic molecules.[1] Their utility stems from their ability to participate in a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. This capability is a cornerstone of modern medicinal chemistry, where the construction of intricate molecular scaffolds is essential for developing novel therapeutics.[2][3]

The electrophilic aromatic substitution (EAS) reaction is the most common method for introducing a bromine atom onto an aromatic ring.[1][4] For electron-rich substrates like 4-methylanisole (also known as p-cresyl methyl ether), this reaction proceeds readily. However, the presence of two distinct activating substituents presents a fascinating challenge in regioselectivity, making it an excellent case study for understanding the subtle principles that govern aromatic reactivity. This guide will elucidate the mechanism that leads to a specific, predictable outcome.

The Electronic Landscape of 4-Methylanisole

The regiochemical outcome of the bromination of 4-methylanisole is dictated by the electronic properties of its two activating groups: the methoxy (-OCH₃) group and the methyl (-CH₃) group. Both are classified as ortho, para-directors, meaning they activate the positions ortho and para to themselves towards electrophilic attack.

The methoxy group is a powerful activating group due to the resonance effect (+M) of the oxygen's lone pairs, which delocalize into the aromatic ring, increasing its electron density and nucleophilicity.[5] The methyl group is a weaker activator, operating primarily through hyperconjugation and a weak inductive effect (+I). When both are present, the more powerful activating group—the methoxy group—exerts dominant control over the position of substitution.

Substituent Activating Effect Directing Effect Primary Mechanism of Action
-OCH₃ (Methoxy)Strongly Activatingortho, para+M (Resonance) > -I (Inductive)
-CH₃ (Methyl)Weakly Activatingortho, paraHyperconjugation, +I (Inductive)

In 4-methylanisole, the para position relative to the strongly activating methoxy group is blocked by the methyl group. Therefore, electrophilic attack is directed to the positions ortho to the methoxy group, namely C2 and C6.

The Core Mechanism of Electrophilic Bromination

The bromination of an activated aromatic ring is a stepwise process involving the generation of an electrophile, its subsequent attack by the nucleophilic ring, and the restoration of aromaticity.[6]

Step 1: Generation of the Bromine Electrophile

For highly activated rings like 4-methylanisole, harsh conditions (e.g., Br₂ with a strong Lewis acid like FeBr₃) can lead to over-reaction and the formation of polybrominated byproducts.[7] A milder and more controlled approach involves the use of N-Bromosuccinimide (NBS), which provides a slow, low-concentration source of electrophilic bromine, thus enhancing selectivity.[8][9] While various mechanisms for NBS bromination exist depending on the conditions, it effectively delivers a Br⁺ equivalent for the reaction. For the classic Br₂/FeBr₃ method, the Lewis acid polarizes the Br-Br bond, creating a potent electrophile.[10]

Step 2: Nucleophilic Attack and Sigma Complex Formation

The electron-rich π-system of 4-methylanisole attacks the electrophilic bromine atom. The attack occurs preferentially at the C2 position, which is ortho to the strongly directing methoxy group and meta to the methyl group. This step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5]

The stability of this intermediate is key to the reaction's regioselectivity. When the attack occurs at C2, one of the key resonance structures places the positive charge on C1, directly adjacent to the oxygen of the methoxy group. This allows the oxygen's lone pair to delocalize and form a fourth resonance structure (an oxonium ion), which significantly stabilizes the intermediate. Attack at other positions does not benefit from this powerful stabilizing interaction.

Step 3: Deprotonation and Re-aromatization

In the final step, a weak base (such as the succinimide anion from NBS or Br⁻) removes the proton from the C2 position.[6] This collapses the sigma complex, restores the aromatic π-system, and yields the final product, 2-bromo-4-methylanisole.

Below is a diagram illustrating the complete mechanistic pathway.

Caption: The electrophilic bromination mechanism proceeds via a resonance-stabilized sigma complex.

A Practical Guide: Experimental Protocol

This protocol describes a reliable method for the synthesis of 2-bromo-4-methylanisole using NBS. This self-validating system includes checkpoints and rationale to ensure reproducibility and high yield.

Materials and Reagents
  • 4-Methylanisole (99%)

  • N-Bromosuccinimide (NBS) (99%)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Experimental Workflow

Experimental Workflow start 1. Setup & Reagents Dissolve 4-methylanisole in anhydrous CH3CN. Cool to 0°C in an ice bath. reagent_add 2. Reagent Addition Add NBS portion-wise over 30 mins. Maintain temperature at 0°C. start->reagent_add reaction 3. Reaction Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC until starting material is consumed. reagent_add->reaction quench 4. Quenching Add sat. Na2S2O3 to destroy excess bromine. Stir for 10 minutes. reaction->quench extraction 5. Work-up & Extraction Add water and extract with DCM (3x). Combine organic layers. quench->extraction wash 6. Washing Wash with sat. NaHCO3, then brine. extraction->wash dry 7. Drying & Filtration Dry organic layer over MgSO4. Filter and concentrate via rotary evaporation. wash->dry purify 8. Purification Purify crude product by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient). dry->purify characterize 9. Characterization Analyze purified product via NMR, IR, and MS. purify->characterize

Caption: A standard workflow for the synthesis, purification, and analysis of 2-bromo-4-methylanisole.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylanisole (e.g., 10.0 mmol, 1.22 g). Dissolve it in 50 mL of anhydrous acetonitrile.

    • Causality: Anhydrous solvent is used to prevent side reactions of NBS with water.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature equilibrates to 0 °C.

    • Causality: Low temperature helps to control the reaction rate, preventing di-bromination and improving regioselectivity.

  • NBS Addition: Slowly add N-Bromosuccinimide (10.5 mmol, 1.87 g, 1.05 eq) in small portions over 30 minutes.

    • Causality: Portion-wise addition maintains a low concentration of the brominating agent, minimizing side reactions. A slight excess of NBS ensures full conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then remove the ice bath and let it stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 4-methylanisole spot is no longer visible.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of saturated aqueous sodium thiosulfate solution and stir for 10 minutes.

    • Causality: Sodium thiosulfate is a reducing agent that quenches any unreacted NBS or molecular bromine, which would otherwise complicate the workup.

  • Work-up: Transfer the mixture to a separatory funnel. Add 50 mL of water and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (50 mL) and then brine (50 mL).

    • Causality: The NaHCO₃ wash removes any acidic byproducts. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to afford pure 2-bromo-4-methylanisole as a liquid.

Product Characterization

The identity and purity of the synthesized 2-bromo-4-methylanisole should be confirmed by standard analytical techniques.

Analysis Expected Result for 2-Bromo-4-methylanisole
Formula C₈H₉BrO[11]
Molecular Weight 201.06 g/mol [11]
Appearance Colorless to pale yellow liquid
Boiling Point 124-125 °C / 20 mmHg
¹H NMR (CDCl₃)δ ~7.4 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.7 (dd, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.3 (s, 3H, Ar-CH₃) ppm.
¹³C NMR (CDCl₃)δ ~155, 133, 131, 128, 112, 111, 56, 20 ppm.[11]
IR Spectroscopy Peaks corresponding to C-O stretch (~1250 cm⁻¹), C-Br stretch (~650 cm⁻¹), and aromatic C-H/C=C stretches.[11]
Mass Spectrometry Molecular ion peaks (M⁺, M⁺+2) with ~1:1 intensity ratio, characteristic of a monobrominated compound, at m/z 200 and 202.[11]

Applications in Drug Development

The 2-bromo-4-methylanisole scaffold and related bromophenols are valuable precursors in pharmaceutical research. The bromine atom serves as a versatile synthetic handle for introducing molecular complexity. Bromophenols isolated from marine algae have demonstrated a wide range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic effects.[2][12][13] Synthetic analogues are often developed to optimize these properties, and intermediates like 2-bromo-4-methylanisole are crucial for such endeavors. For example, brominated aromatics can be key components in the synthesis of kinase inhibitors, receptor antagonists, and other targeted therapies.

Conclusion

The bromination of 4-methylanisole is a powerful illustration of the principles of electrophilic aromatic substitution. By understanding the dominant activating effect of the methoxy group and leveraging mild reaction conditions, the reaction can be controlled to produce 2-bromo-4-methylanisole with high regioselectivity. The detailed mechanism and robust experimental protocol provided herein serve as a comprehensive resource for chemists in both academic and industrial settings. The utility of the resulting bromoarene product as a versatile intermediate underscores the continued importance of this fundamental reaction in the pursuit of new pharmaceuticals and functional materials.

References

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions – Halogenation of Benzene. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Li, J. J., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • Ghiasi, R. (2015). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR, Western Kentucky University. [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylanisole. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. [Link]

  • Liu, D., et al. (2012). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. [Link]

  • Brown, H. C., & Nelson, K. L. (1953). Rates of Bromination of Anisole and Certain Derivatives. Partial Rate Factors for the Bromination Reaction. Journal of the American Chemical Society. [Link]

  • Quora. (2018). What is the role of Lewis acid in halogenation of benzene?. [Link]

  • ResearchGate. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. [Link]

  • MDPI. (2021). Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications. [Link]

  • SIELC Technologies. (2018). 2-Bromo-4-methylanisole. [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

  • Chemistry Stack Exchange. (2016). reaction mechanism - Bromination of acetanilide. [Link]

  • ResearchGate. (2014). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. [Link]

  • National Institutes of Health. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]

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A Technical Guide to the Synthesis of Substituted Anisoles: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted anisoles are a cornerstone structural motif in organic chemistry, prominently featured in pharmaceuticals, agrochemicals, and materials science.[1][2] The methoxy group imparts specific electronic and steric properties, influencing molecular interactions and metabolic stability, making these compounds highly valuable in drug design.[2][3][4] This guide provides an in-depth exploration of the core synthetic methodologies for accessing this important class of molecules, focusing on the underlying mechanisms, practical considerations, and a comparative analysis to inform strategic synthetic planning.

Foundational Strategies: Building the C-O Bond

The construction of the aryl ether linkage is the most common approach to synthesizing substituted anisoles. Both classical and modern methods have proven effective, with the choice depending on substrate scope, functional group tolerance, and desired reaction conditions.

Williamson Ether Synthesis: The Classic Approach

Developed in 1850, the Williamson ether synthesis remains a fundamental and widely used method for forming ethers.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks an alkyl halide (or other electrophile with a good leaving group) to form the ether.[5][6][7]

Mechanism & Causality: The reaction's success hinges on the SN2 pathway. A strong base is required to deprotonate the precursor phenol, generating a potent nucleophile (the phenoxide).[7][8] This nucleophile then performs a backside attack on the electrophilic carbon of the methylating agent (e.g., methyl iodide, dimethyl sulfate).[5][7] For anisole synthesis, primary methylating agents are ideal as they minimize the competing E2 elimination reaction, which can become significant with more sterically hindered electrophiles.[5][6][8]

Detailed Protocol: Synthesis of 4-Propylanisole

  • Step 1: Deprotonation. In a round-bottom flask, 4-propylphenol (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to allow for the complete formation of the sodium phenoxide.

  • Step 2: Methylation. Methyl iodide (CH₃I, 1.2 eq) is added dropwise to the solution. The reaction is then allowed to warm to room temperature and stirred for 4-12 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Step 3: Work-up & Purification. The reaction is carefully quenched with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-propylanisole.

Nucleophilic Aromatic Substitution (SNAr)

For specific substrates, the SNAr reaction provides a direct route to anisoles. This pathway is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a leaving group (typically a halide).[9]

Mechanism & Causality: The electron-withdrawing group is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex, which forms upon nucleophilic attack of methoxide. This stabilization lowers the activation energy for the reaction, allowing the substitution to proceed. The subsequent loss of the leaving group restores aromaticity and yields the substituted anisole. Microwave irradiation can often accelerate these reactions significantly.

Modern Era: Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal catalysis has revolutionized C-O bond formation, offering milder conditions, broader substrate scope, and superior functional group tolerance compared to classical methods.

Buchwald-Hartwig C-O Coupling

The palladium-catalyzed Buchwald-Hartwig amination has been successfully adapted for C-O bond formation, representing a powerful tool for diaryl ether and alkyl aryl ether synthesis.[10][11] The reaction couples phenols with aryl halides or triflates.[11][12]

Mechanism & Causality: The catalytic cycle is a well-studied process involving three key steps: oxidative addition, association/deprotonation, and reductive elimination.[13][14][15]

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Association/Deprotonation: The phenol coordinates to the Pd(II) complex. A base then deprotonates the phenol to form a palladium-alkoxide complex.

  • Reductive Elimination: The aryl and methoxy groups are eliminated from the palladium center, forming the C-O bond of the product and regenerating the active Pd(0) catalyst.[13][14]

The choice of ligand is critical to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) facilitate the reductive elimination step, which is often rate-limiting, and stabilize the palladium catalyst.[12][16]

Buchwald_Hartwig_Cycle cluster_product pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) pd2_alkoxide Ar-Pd(II)L₂-OR pd2_complex->pd2_alkoxide Association & Deprotonation (+ R-OH, + Base, - HX•Base) pd2_alkoxide->pd0 product Ar-OR pd2_alkoxide->product Reductive Elimination product->pd0

Caption: Catalytic Cycle of the Buchwald-Hartwig C-O Coupling Reaction.

Detailed Protocol: Buchwald-Hartwig Synthesis of 2-Methoxybiphenyl

  • Step 1: Reaction Setup. To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., SPhos, 3.0 mol%), and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq). The tube is evacuated and backfilled with argon.

  • Step 2: Addition of Reagents. 2-Bromobiphenyl (1.0 eq), methanol (2.0 eq), and anhydrous toluene are added via syringe.

  • Step 3: Reaction. The mixture is heated to 100 °C and stirred for 12-24 hours. Reaction progress is monitored by GC-MS or LC-MS.

  • Step 4: Work-up & Purification. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography to afford 2-methoxybiphenyl.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol.[17][18] Traditionally, this reaction required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[9][17]

Mechanism & Causality: Modern iterations have significantly improved the reaction's utility. The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide.[17] The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the reaction at lower temperatures (80-120 °C), making it a more practical alternative.[17][19]

Chan-Lam C-O Coupling

The Chan-Lam coupling offers an alternative copper-catalyzed approach, utilizing arylboronic acids as the aryl source instead of aryl halides.[20][21][22] A key advantage is that the reaction can often be run at room temperature and open to the air, using a stoichiometric or catalytic amount of a copper(II) salt like Cu(OAc)₂.[20][21][23]

Mechanism & Causality: The mechanism is believed to proceed through a Cu(II) or Cu(III) intermediate.[21][22] The arylboronic acid transmetalates with the copper catalyst. The resulting copper-aryl species then coordinates with the alcohol. A final reductive elimination step forms the desired aryl ether and a Cu(I) species, which is re-oxidized to Cu(II) by oxygen from the air to complete the catalytic cycle.[22]

Functionalization of the Anisole Ring

An alternative strategy involves starting with anisole itself and introducing substituents through electrophilic aromatic substitution (EAS).

Mechanism & Causality: The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group.[24][25][26] The lone pairs on the oxygen atom donate electron density into the benzene ring through resonance, making the ortho and para positions particularly electron-rich and thus highly susceptible to attack by electrophiles.[25][26] This high reactivity means that reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation often proceed under mild conditions.[27][28] For example, the bromination of anisole is rapid and gives predominantly the para-bromo isomer.[27]

EAS_Workflow start Anisole nitration Nitration (HNO₃, H₂SO₄) start->nitration halogenation Halogenation (Br₂, FeBr₃) start->halogenation acylation Friedel-Crafts Acylation (RCOCl, AlCl₃) start->acylation ortho_nitro o-Nitroanisole nitration->ortho_nitro para_nitro p-Nitroanisole (Major) nitration->para_nitro ortho_bromo o-Bromoanisole halogenation->ortho_bromo para_bromo p-Bromoanisole (Major) halogenation->para_bromo ortho_acyl o-Acylanisole acylation->ortho_acyl para_acyl p-Acylanisole (Major) acylation->para_acyl

Caption: Electrophilic Aromatic Substitution Pathways for Anisole.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route depends on a multitude of factors. The following table provides a comparative summary to aid in this decision-making process.

MethodAryl SourceKey ReagentsTemperatureAdvantagesLimitations
Williamson Ether Synthesis PhenolStrong Base, CH₃-X0 °C to RTCost-effective, simple, scalable.[5][29]Limited to phenols; base-sensitive functional groups may be problematic.[8]
SNAr Activated Aryl HalideNaOMeRefluxGood for electron-deficient systems; often high-yielding.[9]Requires specific electronic activation of the aryl halide.
Buchwald-Hartwig Coupling Aryl Halide/TriflatePd Catalyst, Ligand, Base80-120 °CExcellent functional group tolerance; broad substrate scope.[10][11][12]Catalyst/ligand cost; requires inert atmosphere.
Ullmann Condensation Aryl HalideCu Catalyst, Ligand, Base80-220 °CLower cost catalyst than Pd; good for specific substrates.[17][19]Often requires higher temperatures and stronger bases than Pd-catalysis.[9][17]
Chan-Lam Coupling Arylboronic AcidCu(OAc)₂, BaseRT to 80 °CMild conditions (often in air); avoids halide reagents.[20][21][22]Boronic acids can be expensive; potential for homocoupling.[22]
Electrophilic Substitution AnisoleElectrophile, Lewis Acid0 °C to RefluxDirect functionalization of the anisole core.[27]Regioselectivity can be an issue (ortho/para mixtures); polysubstitution possible.

Conclusion and Future Outlook

The synthesis of substituted anisoles is a mature field with a rich arsenal of reliable and versatile methodologies. While classical methods like the Williamson ether synthesis remain relevant for their simplicity and cost-effectiveness, modern metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig and Chan-Lam couplings, provide unparalleled scope and functional group tolerance, which are critical in the complex settings of drug discovery and development. Future developments will likely focus on further expanding the catalytic scope to include more challenging substrates, developing more sustainable and economical catalyst systems (e.g., using earth-abundant metals), and employing enabling technologies like flow chemistry for safer and more efficient production.

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A Technical Guide to the Theoretical Electronic Structure of 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for Researchers and Drug Development Professionals

The precise characterization of a molecule's electronic landscape is fundamental to predicting its behavior, from chemical reactivity to biological interactions. For halogenated compounds such as 2,6-Dibromo-4-methylanisole (CAS: 51699-89-9), which serve as versatile building blocks in pharmaceutical and organic synthesis, a deep understanding of their electronic properties is not merely academic—it is a predictive tool for rational design.[1][2] The strategic placement of two bromine atoms and a methoxy group on the toluene scaffold creates a unique electronic environment that dictates its reactivity and potential for forming non-covalent interactions like halogen bonds, a feature of growing importance in drug design.[2][3]

This technical guide moves beyond a simple recitation of methods. It provides a validated, step-by-step computational protocol grounded in Density Functional Theory (DFT), explaining the causality behind each choice of functional and basis set. Our objective is to equip researchers with a robust framework to perform and interpret high-fidelity theoretical calculations, thereby accelerating the discovery and development process.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any theoretical calculation is contingent upon the chosen methodology. For a molecule like this compound, containing second-row elements and a heavy halogen, the selection of the computational approach is critical.

The Choice of Quantum Mechanical Method: Density Functional Theory (DFT)

DFT stands as the workhorse of modern computational chemistry for systems of this scale, offering an optimal balance between computational cost and predictive accuracy.[4][5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, making it highly efficient.

  • Rationale for Functional Selection: The functional approximates the exchange-correlation energy. For halogenated aromatic systems, a functional that accurately models both electron correlation and non-covalent interactions is paramount.

    • B3LYP: A popular and widely used hybrid functional that often provides reliable geometries and electronic properties for organic molecules.[6][7][8]

    • ωB97X-D: A range-separated hybrid functional incorporating empirical dispersion corrections. It has demonstrated excellent performance for predicting properties of halogenated hydrocarbons and systems where non-covalent interactions are significant.[4][5][9]

For this guide, we recommend the ωB97X-D functional to ensure an accurate description of the electronic effects introduced by the bromine atoms.

The Basis Set: A Language for Electrons

A basis set is the set of mathematical functions used to construct the molecular orbitals.[10] The choice is especially critical for heavy elements like bromine.

  • Pople-style basis sets (e.g., 6-311+G(d,p)): These are widely used, but may not be the most efficient choice for heavier elements.[10][11]

  • Dunning's correlation-consistent basis sets (e.g., cc-pVTZ): These are designed for systematically converging towards the complete basis set limit and are highly reliable, though computationally demanding.[7][10]

  • Karlsruhe "def2" basis sets (e.g., def2-TZVP): This family of basis sets is well-balanced, highly efficient, and available for most of the periodic table, making them an excellent choice for DFT calculations involving elements like bromine.[7][12][13]

We recommend the def2-TZVP (valence triple-zeta with polarization) basis set. It provides the necessary flexibility to describe the valence electrons and polarization effects on all atoms, including the heavy bromine atoms, without incurring excessive computational cost.[13]

ParameterRecommended ChoiceRationale
Software Gaussian, ORCA, GAMESSIndustry-standard quantum chemistry packages.[14][15]
Method Density Functional Theory (DFT)Optimal balance of accuracy and cost for this molecular size.[4][5]
Functional ωB97X-DAccurately models dispersion and effects in halogenated systems.[4][9]
Basis Set def2-TZVPExcellent balance of accuracy and efficiency for heavy atoms like Br.[13]

Self-Validating Computational Workflow

This protocol is designed as a self-validating system. Each step confirms the integrity of the previous one, ensuring the final electronic properties are derived from a physically meaningful and stable molecular structure.

G cluster_protocol Computational Protocol cluster_analysis Data Analysis & Interpretation A Step 1: 3D Structure Input (C8H8Br2O) B Step 2: Geometry Optimization (Find Lowest Energy Conformation) A->B Initial Guess C Step 3: Frequency Calculation (Confirm True Minimum) B->C Optimized Geometry D Step 4: Single-Point Calculation (Derive Electronic Properties) C->D Validated Structure No Imaginary Frequencies E HOMO-LUMO Analysis D->E Calculated Wavefunction F Molecular Electrostatic Potential (MEP) D->F Calculated Wavefunction G Mulliken Charge Distribution D->G Calculated Wavefunction H Spectroscopic Predictions (NMR, UV-Vis) D->H Calculated Wavefunction G cluster_input Calculated Properties cluster_output Chemical Interpretation HOMO HOMO Energy Reactivity Chemical Reactivity & Kinetic Stability HOMO->Reactivity LUMO LUMO Energy LUMO->Reactivity MEP MEP Surface Sites Sites for Electrophilic/ Nucleophilic Attack MEP->Sites Charges Atomic Charges Polarity Intramolecular Charge Distribution Charges->Polarity

Caption: The relationship between calculated properties and their chemical meaning.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. [16]

  • HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. [17][18][19]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface, providing an intuitive guide to its reactive sites. [8][18]

  • Interpretation:

    • Red/Yellow Regions (Negative Potential): Electron-rich areas, such as those around the oxygen atom of the methoxy group. These are the most likely sites for electrophilic attack. [18] * Blue Regions (Positive Potential): Electron-poor areas, typically around hydrogen atoms. These are sites for nucleophilic attack.

    • Green Regions (Neutral Potential): Areas of nonpolar character, such as the aromatic ring's carbon framework.

For this compound, the MEP would clearly show a strongly negative region around the ether oxygen, making it a primary site for interaction with electrophiles or hydrogen bond donors.

Mulliken Population Analysis

This analysis partitions the total electron density among the atoms, yielding partial atomic charges. [17][20]This provides a quantitative measure of the intramolecular charge distribution and helps identify which atoms are electron-donating or electron-withdrawing. For this molecule, the analysis would confirm the high electronegativity of the oxygen and bromine atoms.

Calculated PropertyInterpretationSignificance for this compound
HOMO Energy Electron-donating abilityIndicates reactivity towards electrophiles.
LUMO Energy Electron-accepting abilityIndicates reactivity towards nucleophiles.
HOMO-LUMO Gap Chemical reactivity / Kinetic stabilityA smaller gap suggests higher reactivity. [18]
MEP Surface Reactive sites for non-covalent interactionsIdentifies the ether oxygen as a key nucleophilic site. [18]
Mulliken Charges Intramolecular charge distributionQuantifies the electron-withdrawing effects of Br and O atoms.

Conclusion

The theoretical framework presented here provides a robust, reliable, and scientifically grounded pathway for elucidating the electronic structure of this compound. By employing DFT with the ωB97X-D functional and the def2-TZVP basis set within a self-validating workflow, researchers can confidently predict the molecule's reactivity, stability, and potential interaction sites. These computational insights are invaluable for guiding synthetic strategies, understanding reaction mechanisms, and rationally designing novel molecules with desired properties in the fields of medicinal chemistry and materials science.

References

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Methodological & Application

Application Notes & Protocols: Mastering the Suzuki Coupling of 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2,6-Dibromo-4-methylanisole in Suzuki-Miyaura cross-coupling reactions.

Introduction: Embracing Steric Challenge for Molecular Innovation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds.[1] Its significance is underscored by its widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the full potential of this reaction is often tested by substrates bearing significant steric hindrance. This compound (Figure 1) is a prime example of such a challenging substrate. Its di-ortho-bromo substitution presents a formidable steric barrier around the reaction centers, making it a valuable yet demanding building block for creating highly substituted biaryl structures.

These sterically congested biaryl motifs are of profound interest in medicinal chemistry and materials science, as the restricted bond rotation can lock molecules into specific, biologically active conformations or impart unique photophysical properties.[3] This guide provides a comprehensive overview of the mechanistic challenges and outlines robust, field-proven protocols for the successful Suzuki coupling of this compound, transforming a synthetic challenge into a strategic opportunity.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

The Mechanistic Hurdle: Overcoming Steric Hindrance

The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] For sterically hindered substrates like this compound, each step presents a unique challenge.

  • Oxidative Addition: This is often the rate-determining step.[1] The bulky ortho-bromo substituents, coupled with the adjacent methoxy group, sterically shield the carbon-bromine bond, hindering the approach of the palladium(0) catalyst. To overcome this, highly active catalysts with bulky, electron-rich ligands are required to promote the insertion of palladium into the C-Br bond.[6][7]

  • Transmetalation: Following oxidative addition, the aryl group from the organoboron reagent is transferred to the palladium(II) complex. The steric bulk on the palladium complex can impede this step. The choice of base is critical here, as it facilitates the formation of a more reactive boronate species, which aids in the transfer.[8][9]

  • Reductive Elimination: This final step forms the new C-C bond and regenerates the palladium(0) catalyst. The significant steric clash between the two coupled aryl groups in the palladium complex can make this step energetically unfavorable. Ligands that are sterically demanding yet flexible can help facilitate this crucial bond-forming event.[10][11]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(L)₂-Br (Oxidative Addition) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(L)₂-Ar' (Transmetalation) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product sub1 Ar-Br (this compound) sub1->oa_complex sub2 Ar'-B(OR)₂ sub2->oa_complex base Base base->oa_complex

Caption: The Suzuki-Miyaura catalytic cycle, highlighting key stages.

Optimizing Reaction Parameters: A Scientist's Guide

Success in coupling sterically hindered substrates is not accidental; it is the result of meticulous optimization of several interdependent parameters.[12][13]

Catalyst and Ligand Selection: The Heart of the Reaction

For di-ortho-substituted substrates, standard catalysts like Pd(PPh₃)₄ often fail.[14] The key lies in using a combination of a palladium precursor and a specialized ligand designed to promote reactions at hindered sites.

  • Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices that are reduced in situ to the active Pd(0) species.[8]

  • Ligands: This is the most critical choice.

    • Biaryl Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are exceptionally effective. Their steric bulk and electron-donating properties stabilize the palladium center and accelerate both oxidative addition and reductive elimination.[6][8]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes are strong σ-donors that form highly stable and active palladium complexes.[10][15] They are particularly robust and can lead to high turnover numbers, making them suitable for challenging couplings.[15]

Base and Solvent: Creating the Optimal Environment

The choice of base and solvent system is crucial for both activating the boronic acid and maintaining catalyst activity.

  • Bases: Strong, non-nucleophilic bases are generally preferred.

    • Potassium Phosphate (K₃PO₄): An effective and commonly used base, often in aqueous mixtures.[4]

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be highly effective, particularly in anhydrous polar aprotic solvents.[2]

    • Potassium tert-Butoxide (t-BuOK): A very strong base, often used in anhydrous conditions with NHC ligands, that can drive difficult couplings to completion.[10]

  • Solvents: The solvent must solubilize the reactants and catalyst while being compatible with the chosen base.

    • Dioxane/Water or THF/Water: Classic solvent systems that work well with phosphate or carbonate bases.[4][16] The water is essential for activating the boronic acid.

    • Toluene or Dioxane (anhydrous): Often used with stronger bases like t-BuOK and for substrates sensitive to water.[10]

    • 2-Propanol: An effective and more environmentally friendly solvent, particularly with certain NHC-palladium catalyst systems.[15]

Data Summary: Optimized Conditions for Hindered Couplings

The following table summarizes conditions reported in the literature for successful Suzuki couplings of sterically hindered aryl halides, providing a validated starting point for experiments with this compound.

Catalyst System (mol%)Base (equiv.)SolventTemp (°C)Substrate TypeYield (%)Reference
Pd(OAc)₂ (1) / SPhos (2)K₃PO₄ (2)Toluene/H₂O100Di-ortho-subst. Aryl-Br85-98[6]
[Pd(IPr)]-G3 (2)t-BuOK (2)Dioxane80Tri-ortho-subst. Aryl-Br>95[10]
Pd-NHC Palladacycle (1-2)Cs₂CO₃ (1.5)2-PropanolRTDi-ortho-subst. Aryl-Cl90-98[15]
PdCl₂(dppf) (3)K₂CO₃ (3)Dioxane/H₂O80Ortho-subst. Aryl-Br51-95[2]

Experimental Protocol: Mono-Arylation of this compound

This protocol provides a robust method for the selective mono-coupling reaction, leveraging a highly active Buchwald-type catalyst system.

Materials and Equipment
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Condenser and inert gas line (Argon or Nitrogen)

  • Standard glassware for work-up and purification

General Workflow Diagram

Workflow setup 1. Reaction Setup (Add Solids) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvents 3. Add Solvents (Degassed Dioxane/H₂O) inert->solvents reaction 4. Heat & Stir (80-100 °C, Monitor by TLC/LCMS) solvents->reaction workup 5. Work-up (Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

    • Scientist's Note: Adding the solid reagents first under ambient conditions is operationally simple. The catalyst system is relatively air-stable at this stage.[16]

  • Establish Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

    • Rationale: Oxygen can lead to the oxidation of the Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[5]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to the flask in a 4:1 to 5:1 ratio. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.

    • Rationale: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen. The small amount of water is crucial for the transmetalation step.[5][16]

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

    • Scientist's Note: Due to the steric hindrance, higher temperatures and longer reaction times may be necessary compared to less hindered substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Procedure: This standard aqueous work-up removes the inorganic base and salts.[17]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently degassed solvents.3. Base is not strong enough.1. Use fresh catalyst and ligand. Consider a pre-catalyst like an NHC-Pd G3/G4 complex.[18]2. Ensure rigorous degassing of all solvents.3. Switch to a stronger base (e.g., Cs₂CO₃ or t-BuOK) and an appropriate anhydrous solvent system.[10]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Pd(II) species in the reaction mixture.1. Improve inert atmosphere technique.2. Ensure the Pd(II) precatalyst is fully reduced; sometimes adding a small amount of a reducing agent or using a Pd(0) source directly can help.[5]
Protodeboronation (Loss of Boronic Acid Group) 1. Boronic acid instability, especially with electron-deficient or heteroaromatic substrates.2. Prolonged heating in aqueous/protic media.1. Use the corresponding boronate ester (e.g., pinacol ester) or a potassium aryltrifluoroborate salt, which are often more stable.[9]2. Attempt the reaction at a lower temperature or for a shorter duration.

Conclusion

While the di-ortho-bromo substitution of this compound presents a significant steric challenge, its successful implementation in Suzuki-Miyaura cross-coupling is readily achievable through the rational selection of modern, highly active catalyst systems. The use of bulky, electron-rich biaryl phosphine or N-heterocyclic carbene ligands is paramount to overcoming the high activation barriers of oxidative addition and reductive elimination. By carefully optimizing the choice of base, solvent, and temperature, researchers can effectively utilize this valuable building block to construct complex, sterically congested biaryl molecules for applications in drug discovery and materials science. The protocols and insights provided herein serve as a validated foundation for achieving consistent and high-yielding results in this demanding yet rewarding transformation.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Singh, R., Singh, M., & Singh, P. P. (Year N/A). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (Year N/A). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available at: [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (Year N/A). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • CovaSyn. (Year N/A). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • ResearchGate. (Year N/A). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Available at: [Link]

  • ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]

  • NROChemistry. (Year N/A). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. (Year N/A). Suzuki Coupling. Available at: [Link]

  • Myers, A. G. Research Group. (Year N/A). The Suzuki Reaction. Harvard University. Available at: [Link]

  • ResearchGate. (Year N/A). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Organic Chemistry Portal. (Year N/A). Biaryl synthesis by C-C coupling. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available at: [Link]

  • BYJU'S. (Year N/A). Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • ResearchGate. (Year N/A). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]

  • Yoneda Labs. (Year N/A). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Global Substance Registration System (GSRS). (Year N/A). This compound. Available at: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Available at: [Link]

  • ResearchGate. (Year N/A). Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq), bis(pinacolato) diboron (2 eq), PdCl2(dppf) (5 mol %), KOAC (3 eq), and DMSO or 1,4‐dioxane as solvents (0.2 M). Available at: [Link]

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applications of 2,6-Dibromo-4-methylanisole in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 2,6-Dibromo-4-methylanisole in Pharmaceutical Synthesis

Introduction: The Strategic Importance of this compound

This compound (CAS No. 51699-89-9) is a highly functionalized aromatic compound that has emerged as a strategic building block in modern pharmaceutical synthesis.[1][2] Its molecular architecture, featuring a benzene ring substituted with two bromine atoms, a methyl group, and an activating methoxy group, provides a unique combination of reactivity and steric properties.[3] The two bromine atoms at the ortho-positions to the methoxy group offer distinct opportunities for sequential and regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the controlled, stepwise construction of complex molecular scaffolds from a relatively simple starting material.[1]

The electron-donating nature of the methoxy group activates the aromatic ring, while the steric hindrance imposed by the ortho-bromine atoms influences the conformational preferences and reactivity of the molecule.[3] These characteristics make this compound an invaluable intermediate in the synthesis of high-value compounds, particularly in the development of kinase inhibitors for oncology.[4][5] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the key transformations that leverage this versatile reagent.

Physicochemical and Structural Data

A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueReference(s)
IUPAC Name 1,3-dibromo-2-methoxy-5-methylbenzene[2][3]
CAS Number 51699-89-9[1][2]
Molecular Formula C₈H₈Br₂O[6]
Molecular Weight 279.96 g/mol [6]
Appearance Liquid[2]
Purity Typically ≥97%[2]
InChI Key IHOLQYYMMKYVLH-UHFFFAOYSA-N[2][6]
Solubility Insoluble in water; soluble in common organic solvents like toluene, dioxane, and THF.[3][7]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in pharmaceutical synthesis lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The differential reactivity of the two C-Br bonds, or the ability to perform sequential couplings, is a cornerstone of its application. These reactions are among the most powerful tools for C-C and C-N bond formation in medicinal chemistry.[8][9]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds, essential for assembling the biaryl and heteroaryl-aryl scaffolds prevalent in many kinase inhibitors.[10][11] With this compound, this reaction allows for the introduction of an aryl or heteroaryl group at one of the bromine-substituted positions.

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) catalyst such as Pd(PPh₃)₄ is used. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos stabilize the palladium center, promote oxidative addition into the C-Br bond, and facilitate the reductive elimination step that forms the final product.[10]

  • Base: A base, typically potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[11][12]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[12][13]

This protocol describes the selective coupling at one of the two bromine positions. Regioselectivity can often be achieved under carefully controlled conditions, exploiting subtle differences in the electronic or steric environment of the C-Br bonds, though statistical distribution is also possible.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (5:1 mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[14]

  • Add the anhydrous, degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[14]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - K₃PO₄ catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos reagents->catalyst solvent Add Solvent: - Dioxane/H₂O catalyst->solvent inert Degas & Purge: - Evacuate & backfill with Argon solvent->inert heat Heat to 100 °C (12-18 hours) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc, H₂O, Brine) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Mono-arylated Product

Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds to synthesize arylamines.[8][15][16] This is particularly relevant for kinase inhibitors, where an amine linkage often serves as a key hydrogen-bonding motif for interaction with the kinase hinge region. Starting with a mono-arylated product from a Suzuki coupling, this reaction allows for the introduction of a primary or secondary amine at the remaining bromine position.

  • Catalyst System: The combination of a palladium source, often Pd₂(dba)₃, and a specialized phosphine ligand is crucial. Ligands with a wide "bite angle," such as Xantphos or BINAP, are particularly effective as they promote the reductive elimination step that forms the C-N bond.[13][17]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center and form the key palladium-amido intermediate.[13][15][17]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[15][17]

Reagents:

  • Mono-arylated intermediate (e.g., from Suzuki coupling) (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the mono-arylated bromo-intermediate, NaOtBu, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with argon (repeat three times).[18]

  • Add anhydrous, degassed toluene, followed by the amine substrate, via syringe.

  • Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring.[15]

  • Monitor the reaction progress by LC-MS. Reactions are typically complete in 8-16 hours.[13]

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography to yield the final diaryl amine product.

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Solids: - Aryl Bromide Intermediate - NaOtBu catalyst Add Catalyst System: - Pd₂(dba)₃ - Xantphos reagents->catalyst solvent Add Toluene & Amine catalyst->solvent heat Heat to 110 °C (8-16 hours) solvent->heat monitor Monitor Progress (LC-MS) heat->monitor cool Cool & Quench (aq. NH₄Cl) monitor->cool extract Extract & Wash (EtOAc, Brine) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Arylamine Product

Workflow for Buchwald-Hartwig Amination.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are one of the most important classes of modern therapeutics, particularly for treating cancer.[4] Many of these molecules feature complex heteroaromatic core structures. This compound is an ideal starting material for constructing scaffolds that target enzymes like Polo-like kinase 1 (PLK1), which is overexpressed in many cancers and is a validated therapeutic target.[19][20] For example, the PLK1 inhibitor GSK461364 features a complex substituted dihydropteridinone core, and its synthesis relies on building blocks that can be derived from precursors similar to this compound.[19][21]

The following section outlines a representative synthesis of a key intermediate for a hypothetical kinase inhibitor, demonstrating the sequential functionalization of this compound.

Synthetic Protocol: Synthesis of a Disubstituted Anisole Core for a PLK1 Inhibitor Scaffold

This protocol demonstrates a two-step sequence to build a complex intermediate where both bromine atoms are replaced.

Step 1: Suzuki-Miyaura Coupling with a Pyrimidine Boronic Ester

  • Objective: Introduce a nitrogen-containing heterocycle, a common feature in kinase inhibitors.

  • Reaction: Couple this compound with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.

  • Protocol: Follow the Suzuki-Miyaura protocol detailed above, using the pyrimidine boronic ester as the coupling partner. This yields Intermediate 1 (2-(2-bromo-6-methoxy-3-methylphenyl)pyrimidine).

Step 2: Buchwald-Hartwig Amination with a Substituted Aniline

  • Objective: Install the "hinge-binding" amine moiety.

  • Reaction: Couple Intermediate 1 with a functionalized amine, such as 3-aminobenzonitrile.

  • Protocol: Follow the Buchwald-Hartwig protocol detailed above, using Intermediate 1 as the aryl bromide and 3-aminobenzonitrile as the amine. This yields the Final Kinase Inhibitor Core .

Kinase_Inhibitor_Synthesis start This compound intermediate1 Intermediate 1 (Mono-arylated pyrimidine) start->intermediate1 Step 1: Suzuki Coupling final_product Final Kinase Inhibitor Core (Disubstituted Product) intermediate1->final_product Step 2: Buchwald-Hartwig Amination reagent1 Pyrimidine Boronic Ester Pd(OAc)₂ / SPhos K₃PO₄ reagent1->intermediate1 reagent2 3-Aminobenzonitrile Pd₂(dba)₃ / Xantphos NaOtBu reagent2->final_product

Synthetic pathway to a kinase inhibitor core.

Conclusion

This compound serves as a powerful and versatile platform for the synthesis of complex pharmaceutical molecules. Its true value is realized through the strategic and sequential application of modern cross-coupling chemistry. The ability to selectively introduce both carbon- and nitrogen-based substituents via Suzuki-Miyaura and Buchwald-Hartwig reactions, respectively, allows for the efficient construction of molecular architectures that are central to the development of targeted therapies, especially in the field of oncology. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage the unique reactivity of this building block in their drug discovery and development programs.

References

  • Ross, D. L., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Global Substance Registration System (GSRS). This compound. Available from: [Link]

  • Vara, B. D. R., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14337-14416. Available from: [Link]

  • Dominguez, G., & Alcaro, S. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4988. Available from: [Link]

  • Bessis, A. S., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(1), 89. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Artagan, O., et al. (2022). Metal-Organic Compounds as Anticancer Agents: Versatile Building Blocks for Selective Action on G-quadruplexes. Current Medicinal Chemistry, 29(30), 5035-5056. Available from: [Link]

  • Lee, K., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8247-8267. Available from: [Link]

  • Mudunuru, S., et al. (2023). SYNTHESIS OF BIOLOGICALLY ACTIVE COMPOUNDS DERIVED FROM NATURAL PRODUCTS. International Journal of Pharmaceutical and Chemical Sciences, 4(2), 1-6. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki-Miyaura cross-coupling in modern drug discovery. Journal of Medicinal Chemistry, 54(10), 3451-3479. Available from: [Link]

  • Goti, G., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1334-1349. Available from: [Link]

  • van der Horst, E., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(16), 4991. Available from: [Link]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. Available from: [Link]

  • Pinto, A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 469. Available from: [Link]

  • Snider, B. B. Synthesis of Biologically Active Natural Products. Grantome. Available from: [Link]

  • Kim, S., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2132. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 27011, 2,4-Dibromoanisole. Available from: [Link]

  • Sharma, S., & Van der Eycken, E. V. (2013). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 3(3), 667-703. Available from: [Link]

  • Cid, J. M., & Alvarez-Builla, J. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 62(49), 11505-11512. Available from: [Link]

  • Strebhardt, K. (2010). PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis. Recent Patents on Anti-Cancer Drug Discovery, 5(2), 155-162. Available from: [Link]

  • Kumar, M., & Singh, S. K. (2015). Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 2816-2833. Available from: [Link]

  • Sanmartin, C. (2023). Organic Compounds with Biological Activity. Compounds, 3(3), 488-493. Available from: [Link]

  • Kuno, F. (2011). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, 87(5), 227-251. Available from: [Link]

  • Ramani, D., et al. (2016). Plk1 inhibitors in cancer therapy: From laboratory to clinics. Oncotarget, 7(49), 81920-81935. Available from: [Link]

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  • Wu, J., et al. (2022). Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma. Cell Death & Disease, 13(1), 71. Available from: [Link]

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Synthesis of Biaryl Compounds Using 2,6-Dibromo-4-methylanisole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryl Moieties

Biaryl scaffolds are privileged structural motifs prevalent in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The controlled synthesis of these compounds is therefore of paramount importance in the field of organic chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies, offering a versatile and robust platform for the construction of biaryl systems under relatively mild conditions.[1] This guide provides a comprehensive protocol for the synthesis of biaryl compounds utilizing 2,6-Dibromo-4-methylanisole as a key building block. This sterically hindered substrate presents unique challenges and opportunities for selective mono- and di-arylation, allowing for the creation of diverse and complex molecular architectures.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for the methodological choices, ensuring both reproducibility and a deeper understanding of the reaction intricacies.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[1] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the heart of this transformation. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (in our case, this compound) to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2, Base) Product Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols: A Guide to Mono- and Di-arylation

The presence of two bromine atoms on the this compound scaffold allows for either selective mono-arylation or a complete di-arylation, depending on the reaction conditions. The steric hindrance imposed by the ortho-methoxy and ortho-bromo substituents plays a significant role in the reactivity and requires careful selection of the catalyst system. For sterically demanding couplings, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.

Protocol 1: Selective Mono-arylation of this compound

This protocol is designed to favor the formation of 2-aryl-6-bromo-4-methylanisole. The key to selectivity is controlling the stoichiometry of the boronic acid and employing conditions that disfavor a second coupling event.

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • A bulky phosphine ligand (e.g., SPhos, XPhos, or BI-DIME) (2-6 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture)

  • Anhydrous, degassed water (optional, can enhance reaction rates)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.0-1.2 eq.), and the base (2-3 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Preparation: In a separate, small, dry vial, weigh the palladium(II) acetate and the phosphine ligand under an inert atmosphere. Dissolve this catalyst precursor mixture in a small amount of the degassed reaction solvent.

  • Reaction Initiation: Add the degassed solvent to the Schlenk flask containing the substrates and base. Begin stirring the mixture.

  • Catalyst Addition: Transfer the prepared catalyst solution to the reaction flask via a syringe under a positive pressure of inert gas.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired mono-arylated product.

Figure 2: Workflow for the selective mono-arylation of this compound.

Protocol 2: Di-arylation of this compound

This protocol aims to replace both bromine atoms with aryl groups, leading to the formation of 2,6-diaryl-4-methylanisole. This requires a higher stoichiometry of the boronic acid and often more forcing conditions to overcome the increased steric hindrance of the second coupling.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • A bulky phosphine ligand (e.g., SPhos, XPhos, or BI-DIME) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (4-5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture)

  • Anhydrous, degassed water (optional)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • Reaction Setup: Follow the same initial setup as for the mono-arylation, but use 2.2-2.5 equivalents of the arylboronic acid and 4-5 equivalents of the base.

  • Inert Atmosphere: Meticulously ensure an oxygen-free environment.

  • Catalyst Preparation and Addition: Prepare and add the catalyst solution as described in Protocol 1, using the higher catalyst loading.

  • Heating and Monitoring: Heat the reaction mixture, potentially to a higher temperature (e.g., 100-120 °C) than for the mono-arylation. Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate.

  • Work-up and Purification: Follow the same work-up and purification procedures as outlined in Protocol 1 to isolate the 2,6-diaryl-4-methylanisole product.

Data Presentation: Expected Spectroscopic Signatures

The successful synthesis of the target biaryl compounds can be confirmed through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are the expected data for representative products.

Table 1: Expected Spectroscopic Data for Representative Products

CompoundStructureExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected MS (m/z)
2-Bromo-6-phenyl-4-methylanisole 2-Bromo-6-phenyl-4-methylanisoleAromatic protons (multiplets, ~7.0-7.6), Methoxy protons (singlet, ~3.8), Methyl protons (singlet, ~2.3)Aromatic carbons (~110-160), Methoxy carbon (~56), Methyl carbon (~21)[M]⁺ and [M+2]⁺ isotopic pattern characteristic of a monobrominated compound.
2,6-Diphenyl-4-methylanisole 2,6-Diphenyl-4-methylanisoleAromatic protons (multiplets, ~7.1-7.7), Methoxy protons (singlet, ~3.7), Methyl protons (singlet, ~2.4)Aromatic carbons (~125-160), Methoxy carbon (~55), Methyl carbon (~21)[M]⁺ corresponding to the calculated molecular weight.

Note: The exact chemical shifts will vary depending on the specific aryl group introduced.

Causality and Trustworthiness: The "Why" Behind the Protocol

  • Choice of Catalyst and Ligand: The steric hindrance around the C-Br bonds in this compound necessitates the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand. These ligands promote the oxidative addition step and stabilize the catalytically active Pd(0) species, preventing catalyst decomposition. The choice of ligands like SPhos or XPhos is based on their proven efficacy in challenging cross-coupling reactions.

  • The Role of the Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium(II) complex.[2] The choice of a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is crucial to drive the reaction to completion without causing unwanted side reactions.

  • Solvent Selection: The solvent must be able to dissolve all reaction components and remain stable at the required reaction temperature. Anhydrous and degassed solvents are essential to prevent the deactivation of the palladium catalyst and the protodeborylation of the boronic acid. The addition of a small amount of water can sometimes accelerate the transmetalation step by facilitating the formation of the active boronate species.

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Performing the reaction under an inert atmosphere of argon or nitrogen is critical to prevent catalyst oxidation and ensure high catalytic activity throughout the reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient heating, poor quality reagents.Ensure proper inert atmosphere technique, use fresh, high-purity reagents, and verify the reaction temperature. Consider screening different palladium precursors and ligands.
Formation of homocoupled biaryl from boronic acid Presence of oxygen, inappropriate base.Thoroughly degas all solvents and maintain a strict inert atmosphere. Screen different bases.
Protodeborylation of the boronic acid Presence of water or protic impurities, prolonged reaction times at high temperatures.Use anhydrous solvents and reagents. Monitor the reaction closely and stop it once the starting material is consumed.
Mixture of mono- and di-arylated products in mono-arylation attempt Excess boronic acid, reaction time too long.Use a slight deficiency or stoichiometric amount of the boronic acid. Carefully monitor the reaction and quench it upon complete consumption of the starting material.
Incomplete di-arylation Insufficient catalyst loading, low temperature, steric hindrance.Increase the catalyst loading and/or reaction temperature. Consider using a more active catalyst system (e.g., a different ligand).

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a powerful and flexible strategy for the synthesis of a diverse range of biaryl compounds. By carefully controlling the reaction parameters, particularly the stoichiometry of the reagents and the choice of the catalyst system, researchers can achieve selective mono-arylation or complete di-arylation. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful implementation of this valuable transformation in the pursuit of novel molecular entities with significant potential in various scientific disciplines.

References

  • The Suzuki reaction of 2, 6-dibromoaniline with aryl boronic acids. (URL not available)
  • Electronic Supplementary Information. The Royal Society of Chemistry. (URL not available)
  • Suzuki reaction. Wikipedia. [Link]

  • Preparation method of 2-bromo-6-fluoroaniline.
  • The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • 2-Bromo-6-methylanisole, min 98%, 1 gram. Aladdin Scientific. [Link]

  • Supplementary Information. Beilstein Journals. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Palladium catalyzed selective mono-arylation of o-carboranes via B-H activation. Semantic Scholar. [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

  • Palladium catalyzed selective mono-arylation of o-carboranes via B-H activation. PubMed. [Link]

  • 2,6-Diisopropylaniline. Wikipedia. [Link]

  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. [Link]

  • Palladium-catalyzed selective B(3)–H arylation of o-carboranes with arylboronic acids at room temperature. Chemical Communications (RSC Publishing). [Link]

  • 2,6-Dichloro-N-phenylaniline | C12H9Cl2N | CID 84867. PubChem. [Link]

  • Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. National Institutes of Health. [Link]

  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. National Institutes of Health. [Link]

  • 2,6-Dichloroaniline. Wikipedia. [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]

  • SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. RASAYAN Journal of Chemistry. [Link]

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Application Notes & Protocols: 2,6-Dibromo-4-methylanisole as a Versatile Building Block for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless demand for novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of versatile chemical scaffolds. 2,6-Dibromo-4-methylanisole has emerged as a strategic building block in agrochemical discovery, offering a robust platform for constructing complex molecular architectures. Its unique substitution pattern—featuring two reactive bromine atoms ortho to a methoxy group and para to a methyl group—provides a handle for precise, regioselective functionalization. This document provides a detailed guide for researchers, outlining the physicochemical properties, key synthetic transformations, and detailed experimental protocols for leveraging this compound in the synthesis of potential agrochemical candidates, with a focus on fungicidal scaffolds.

Introduction: The Strategic Value of this compound

This compound (DBMA) is an aromatic organic compound whose structure is primed for synthetic diversification.[1] The two bromine atoms serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1] The electron-donating methoxy group activates the aromatic ring and, along with the methyl group, influences the electronic properties and steric environment of the molecule.[2] This combination of features makes DBMA an ideal starting material for creating libraries of compounds for high-throughput screening in agrochemical research, particularly in the development of novel fungicides and herbicides.[2][3]

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for laboratory safety and experimental success. Below is a summary of key properties and safety considerations for this compound.

PropertyValueReference(s)
CAS Number 51699-89-9[4][5]
Molecular Formula C₈H₈Br₂O[5][6]
Molecular Weight 279.96 g/mol [2][6]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 277.2°C at 760 mmHg[5]
Density 1.727 g/cm³[5]
InChIKey IHOLQYYMMKYVLH-UHFFFAOYSA-N[6]
Safety Precautions Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye protection. Handle in a well-ventilated place.[4][4]
Environmental Hazard Potentially hazardous to the environment; discharge into the environment must be avoided.[4][5][4][5]

Core Synthetic Strategies & Applications

The synthetic utility of DBMA stems from its ability to undergo sequential and selective cross-coupling reactions. The two bromine atoms can be addressed stepwise, allowing for the introduction of different functionalities at the 2- and 6-positions. This is the cornerstone of its application as a scaffold.

G cluster_0 Core Building Block cluster_1 Key Synthetic Transformations cluster_2 Resulting Scaffolds for Agrochemicals DBMA This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) DBMA->Suzuki R-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) DBMA->Buchwald R₂NH Pd Catalyst Other Other Couplings (e.g., Sonogashira, Stille) DBMA->Other Herbicides Sterically Hindered Biaryls (Potential Herbicides) Suzuki->Herbicides Fungicides Substituted Biphenylamines (Potential Fungicides) Buchwald->Fungicides G start Start: Assemble Reaction reagents 1. Add DBMA, Arylboronic Acid, K₂CO₃, and Toluene to a flask. start->reagents degas 2. Degas the mixture via N₂/vacuum cycles (3x). reagents->degas catalyst 3. Add Pd(OAc)₂ and XPhos ligand under N₂ counterflow. degas->catalyst reflux 4. Heat the reaction to 80-100°C. Monitor by TLC/GC-MS. catalyst->reflux workup 5. Cool, dilute with Ethyl Acetate. Wash with water and brine. reflux->workup purify 6. Dry over Na₂SO₄, concentrate, and purify via column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Monosubstitution via Suzuki-Miyaura Coupling

This protocol details the selective mono-arylation of this compound.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes. This step is critical to remove oxygen.

  • Solvent Addition: Add anhydrous toluene (to make a ~0.1 M solution) and a small amount of water (10% v/v of toluene) via syringe. Degas the resulting suspension by bubbling nitrogen through it for 20 minutes.

  • Catalyst Addition: Under a positive flow of nitrogen, add Palladium(II) acetate (0.02 eq) and XPhos (0.04 eq). The choice of ligand is crucial for achieving high yields. [7]5. Reaction: Heat the mixture to 90-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [8]It is an indispensable tool for synthesizing aryl amines, which are key components in a vast number of pharmaceuticals and agrochemicals. [8][9]Many modern fungicides are based on substituted diphenylamine scaffolds. [3] Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium source and a specialized ligand are required. Ligands like XPhos or DavePhos are highly effective for this transformation. [10]* Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is typically used. Its role is to deprotonate the amine, making it a more potent nucleophile to engage in the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates.

G start Start: Glovebox Setup reagents 1. In a glovebox, weigh DBMA, Amine, NaOt-Bu, Pd₂(dba)₃, and XPhos into a microwave vial. start->reagents solvent 2. Add anhydrous Toluene. reagents->solvent seal 3. Seal the vial tightly. solvent->seal heat 4. Heat in a microwave reactor (e.g., 150°C, 30 min). Alternatively, use conventional heating. seal->heat workup 5. Cool, dilute with Chloroform. Filter through a pad of Celite. heat->workup purify 6. Concentrate the filtrate and purify via column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Workflow for microwave-assisted Buchwald-Hartwig amination.

Protocol 2: Synthesis of a Diphenylamine Scaffold

This protocol describes the synthesis of a 2-amino-6-bromo-4-methylanisole derivative, a key intermediate for more complex fungicides. Microwave-assisted synthesis is often employed to accelerate this reaction. [11]

  • Reaction Setup (Glovebox Recommended): To a microwave reaction vial, add the mono-arylated product from Protocol 1 (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq), and XPhos (0.10 eq).

  • Solvent Addition: Add anhydrous toluene (to make a ~0.2 M solution).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat to 150°C for 30 minutes. [11]If a microwave is unavailable, the reaction can be heated conventionally at 110°C for 12-24 hours, though reaction times will be significantly longer.

  • Work-up: After cooling, dilute the reaction mixture with chloroform or dichloromethane and filter through a pad of Celite® to remove palladium residues.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the desired diphenylamine product.

Application Example: A Pathway to a Potential Fungicide

By combining the transformations described above, DBMA can be used to construct novel molecules with potential fungicidal activity. The antifungal properties of halogenated aromatic compounds and diphenylamine structures are well-documented. [2][12][13] Synthetic Pathway:

  • Step A (Suzuki Coupling): Start with this compound and react it with 4-chlorophenylboronic acid using Protocol 1 . This introduces a 4-chlorophenyl group, a common feature in fungicides, at the 2-position.

  • Step B (Buchwald-Hartwig Amination): Take the product from Step A (2-(4-chlorophenyl)-6-bromo-4-methylanisole) and react it with a substituted aniline (e.g., 3-fluoroaniline) using Protocol 2 . This forms a complex diphenylamine structure with multiple points of halogenation, a strategy often used to enhance biological activity.

This two-step sequence efficiently generates a complex molecular architecture from a simple, commercially available starting material, demonstrating the power of this compound as a building block for creating diverse compound libraries for agrochemical screening.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its well-defined reactive sites allow for the strategic and controlled introduction of diverse functionalities through robust and reliable cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The detailed protocols provided herein serve as a practical guide for researchers to harness the synthetic potential of this scaffold in the discovery and development of next-generation crop protection agents.

References

  • PubChem. 2-Bromo-4-methylanisole | C8H9BrO | CID 89143. PubChem. Available from: [Link].

  • Google Patents. CN106916055B - Environment-friendly synthesis method of p-methyl anisole. Google Patents.
  • Global Substance Registration System. This compound. GSRS. Available from: [Link].

  • LookChem. Cas 51699-89-9,this compound. LookChem. Available from: [Link].

  • MDPI. Uncorking Haloanisoles in Wine. MDPI. Available from: [Link].

  • MDPI. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. Available from: [Link].

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available from: [Link].

  • ResearchGate. (PDF) 2,6-Dibromo-4-methylaniline. ResearchGate. Available from: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available from: [Link].

  • National Institutes of Health. Antifungal Activity against Botrytis cinerea of 2,6-Dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone Derivatives. NIH. Available from: [Link].

  • National Institutes of Health. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Available from: [Link].

  • ResearchGate. Analysis of Haloanisoles in Corks and Wines | Request PDF. ResearchGate. Available from: [Link].

  • PLOS One. Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. PLOS One. Available from: [Link].

  • PubMed. "Cork taint" responsible compounds. Determination of haloanisoles and halophenols in cork matrix: A review. PubMed. Available from: [Link].

  • MDPI. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. Available from: [Link].

  • ResearchGate. (PDF) Robust Buchwald–Hartwig amination enabled by ball-milling. ResearchGate. Available from: [Link].

  • ResearchGate. Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. ResearchGate. Available from: [Link].

  • Cheersonic. Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Cheersonic. Available from: [Link].

  • National Institutes of Health. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. PMC. Available from: [Link].

  • HPC Standards Inc. 2,6-Dibromo-4-chloroanisole | C7H5Br2ClO | 686227 | 174913-44-1. HPC Standards Inc. Available from: [Link].

  • National Institutes of Health. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. Available from: [Link].

  • Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available from: [Link].

  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. Available from: [Link].

  • RSC Publishing. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. Available from: [Link].

  • MDPI. Haloanisoles in Wine | Encyclopedia MDPI. MDPI. Available from: [Link].

  • MDPI. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. Available from: [Link].

  • Beilstein Journals. Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps. Beilstein Journals. Available from: [Link].

  • MDPI. Editorial on the Advances in Organic Synthesis in Pharmaceuticals, Agrochemicals and Materials. MDPI. Available from: [Link].

  • National Institutes of Health. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. NIH. Available from: [Link].

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  • ResearchGate. Synthesis and Structure-Activity of Novel 3-(4,6-substituted benzoheterocyclyl)uracil Herbicides. ResearchGate. Available from: [Link].

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Application Note: Strategic Synthesis of a Sterically Hindered Gr-ignard Reagent from 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent from 2,6-Dibromo-4-methylanisole. The protocol addresses the inherent challenges associated with forming Grignard reagents from sterically hindered and electronically deactivated aryl halides. Key procedural details, including magnesium activation, solvent selection, and reaction initiation, are discussed in depth. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for accessing this valuable synthetic intermediate.

Introduction: Navigating the Challenges of Hindered Grignard Formation

Grignard reagents (R-Mg-X) are foundational tools in organic synthesis, prized for their ability to form new carbon-carbon bonds.[1][2][3] The polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic, enabling reactions with a wide array of electrophiles.[1][4][5] While the synthesis of Grignard reagents from simple alkyl and aryl halides is often straightforward, the formation from sterically encumbered substrates like this compound presents significant hurdles.

The two bromine atoms flanking the methoxy group in this compound create a sterically congested environment around the reaction centers. This steric hindrance can impede the approach of the aryl halide to the surface of the magnesium metal, a critical step in the reaction mechanism.[6][7] Furthermore, the electron-donating nature of the methoxy group can decrease the reactivity of the aryl halide towards oxidative addition to magnesium.

This application note details a robust protocol that has been optimized to overcome these challenges, ensuring a reliable and efficient synthesis of the desired Grignard reagent.

Reaction Mechanism and Workflow

The formation of a Grignard reagent proceeds via a single electron transfer (SET) mechanism at the surface of the magnesium metal.[4] The process can be visualized as the "insertion" of a magnesium atom between the carbon and halogen atoms of the organic halide.[5]

.

Caption: Reaction scheme for the formation of the Grignard reagent from this compound.

The experimental workflow is designed to maintain anhydrous conditions and to effectively activate the magnesium surface to facilitate the reaction.

G cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_completion Completion & Use prep_glass Flame-dry glassware under vacuum prep_mg Add Mg turnings to flask prep_glass->prep_mg prep_inert Establish inert atmosphere (Ar/N2) prep_mg->prep_inert act_add Add small crystal of Iodine prep_inert->act_add act_heat Gently warm with heat gun until purple vapor is observed act_add->act_heat act_cool Cool to room temperature act_heat->act_cool rxn_solvent Add anhydrous THF act_cool->rxn_solvent rxn_substrate Add a small portion of this compound solution rxn_solvent->rxn_substrate rxn_initiate Initiate reaction (gentle heating/sonication) rxn_substrate->rxn_initiate rxn_add Slow dropwise addition of remaining substrate rxn_initiate->rxn_add rxn_reflux Maintain gentle reflux rxn_add->rxn_reflux comp_observe Observe consumption of Mg rxn_reflux->comp_observe comp_cool Cool to desired temperature for subsequent reaction comp_observe->comp_cool comp_use Use Grignard solution directly comp_cool->comp_use

Caption: Experimental workflow for Grignard reagent formation.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableEnsure dryness before use.
Magnesium Turnings99.8%Commercially AvailableUse a fresh bottle if possible.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableFreshly distilled from sodium/benzophenone is ideal.
IodineACS ReagentCommercially AvailableA few small crystals are sufficient.
1,2-Dibromoethane99%Commercially AvailableOptional, for difficult initiations.
Argon or Nitrogen GasHigh PurityGas SupplierFor maintaining an inert atmosphere.
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

Step-by-Step Procedure
  • Preparation of Glassware: All glassware must be rigorously dried to prevent quenching of the Grignard reagent.[8] Flame-dry the flask, condenser, and dropping funnel under vacuum and allow to cool to room temperature under a stream of inert gas.

  • Magnesium Activation: The success of a Grignard reaction is highly dependent on the activation of the magnesium surface, which is typically coated with a passivating layer of magnesium oxide.[9]

    • Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the cooled three-necked flask.

    • Add a single, small crystal of iodine.[10][11] The iodine etches the oxide layer, exposing fresh magnesium.[10]

    • Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapor is observed.

    • Allow the flask to cool to room temperature. The disappearance of the iodine color is an indicator of successful activation.[9]

  • Reaction Initiation:

    • Add anhydrous THF to the flask to cover the magnesium turnings.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion (approximately 10%) of the aryl bromide solution to the stirred magnesium suspension.

    • Gentle warming or placing the flask in an ultrasonic bath may be necessary to initiate the reaction.[11][12] Successful initiation is indicated by the appearance of a cloudy, grayish-brown color and a gentle reflux of the solvent.[9]

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.[13] A highly exothermic reaction should be controlled by external cooling with a water bath.[14]

    • After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.

  • Use and Storage:

    • The resulting Grignard reagent solution should be a grayish-brown, cloudy mixture.

    • It is best to use the Grignard reagent immediately for subsequent reactions.

    • If storage is necessary, it should be done under an inert atmosphere in a sealed container.

Troubleshooting and Key Considerations

Problem Potential Cause Recommended Solution
Reaction fails to initiate Inactive magnesium surface due to oxide layer.[9]Re-activate the magnesium using a fresh crystal of iodine or a few drops of 1,2-dibromoethane.[9][10][11] Crushing some of the magnesium turnings with a dry glass rod can also expose a fresh surface.[9]
Presence of moisture in glassware or solvent.[8]Ensure all glassware is meticulously flame-dried and use freshly distilled, anhydrous THF.[10]
Low yield of Grignard reagent Wurtz coupling side reaction.Add the aryl halide solution slowly to maintain a low concentration in the reaction mixture.[15]
Incomplete reaction.Increase the reaction time or gently heat to ensure all the magnesium has reacted.
Formation of byproducts Reaction with atmospheric oxygen or carbon dioxide.Maintain a positive pressure of inert gas throughout the reaction.

Safety Precautions

  • Grignard reagents are highly reactive and can be pyrophoric. Always work under an inert atmosphere and away from sources of ignition.

  • Anhydrous ethers such as THF are extremely flammable.[8] Use a heating mantle or oil bath for heating, never an open flame.

  • The reaction can be exothermic.[14][16] Have an ice bath ready to control the reaction rate if necessary.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

The formation of a Grignard reagent from the sterically hindered this compound requires careful attention to experimental detail, particularly regarding the activation of magnesium and the exclusion of moisture. The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of this valuable organometallic compound, enabling its use in a variety of subsequent chemical transformations.

References

  • Vertex AI Search. (n.d.). Formation of Grignard Reagents from Organic Halides.
  • Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples.
  • Google Patents. (n.d.). US20140142332A1 - Process of preparing grignard reagent.
  • Benchchem. (n.d.). Technical Support Center: Activation of Magnesium in Diglyme for Grignard Reactions.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?.
  • Benchchem. (n.d.). Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis.
  • GeeksforGeeks. (2025, July 23). Grignard Reagent.
  • ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the....
  • University of Calgary. (n.d.). Ch23: Aryl Grignards.
  • Benchchem. (n.d.). Common pitfalls in the Grignard reaction to synthesize 4-(4-Iodophenyl)-1-butanol.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Wikipedia. (n.d.). Grignard reagent.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Inorganic Chemistry. (2018, November 13). Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatization.
  • Allen. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties.
  • Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen..
  • Jasperse, J. (n.d.). Grignard Reaction.
  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
  • Benchchem. (n.d.). Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis.
  • PMC. (n.d.). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones.
  • Reddit. (2020, October 20). Are reaction mixtures supposed to be cooled before adding a Grignard reagent?.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
  • Reddit. (2023, February 25). Why are chloro-based Grignard reagents harder to form?.
  • Quora. (2021, June 29). Can a Grignard reagent form magnesium halide with an alkyl halide?.
  • Physics Wallah. (n.d.). Grignard reagent and its application in organic reactions.
  • ResearchGate. (2025, August 10). (PDF) Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism.
  • Google Patents. (n.d.). CN101125797A - Method for preparing 2,6-dimethyl-2-heptanol.
  • PubMed Central. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • Quora. (2018, August 17). What is the role of halides in the reactivity of Grignard reagent?.
  • ResearchGate. (2025, August 10). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans.
  • RSC Publishing. (2022, April 20). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
  • Benchchem. (n.d.). Technical Support Center: Grignard Reagent Formation from Dibromoalkanes.
  • Benchchem. (n.d.). Application Notes and Protocols for the Grignard Reagent-Based Synthesis of 2-Methyl.

Sources

The Latent Potential of 2,6-Dibromo-4-methylanisole in Advanced Flame Retardant Synthesis: A Guide to Activation and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Niche Precursor

In the vast landscape of brominated flame retardants (BFRs), the direct application of 2,6-Dibromo-4-methylanisole is not prominently documented in commercial literature. Its methoxy group renders it less reactive for direct incorporation into polymer backbones compared to its phenolic counterparts. However, this very feature presents an opportunity for researchers and synthetic chemists. Through a critical demethylation step, this compound is transformed into the highly versatile 2,6-Dibromo-4-methylphenol, a reactive intermediate poised for integration into a variety of flame-retardant systems. This guide provides a comprehensive overview of the synthetic protocols to "activate" this compound and subsequently utilize its phenolic derivative in both established and novel flame retardant applications. We will explore its potential role in modifying epoxy resins and in the synthesis of advanced, thermally stable phthalonitrile derivatives, thereby offering a valuable resource for scientists engaged in the development of next-generation fire-safe materials.

Part 1: The Gateway Reaction - Demethylation of this compound

The conversion of the chemically stable anisole to a reactive phenol is the cornerstone of its utility in flame retardant synthesis. The presence of the electron-withdrawing bromine atoms and the methyl group influences the choice of demethylation agent. A robust and widely used method involves the use of boron tribromide (BBr₃), a powerful Lewis acid that efficiently cleaves the methyl-oxygen bond.

Protocol 1: Boron Tribromide-Mediated Demethylation

Objective: To synthesize 2,6-Dibromo-4-methylphenol from this compound.

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of BBr₃: Slowly add the 1M solution of BBr₃ in DCM (1.2 eq) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0°C to decompose the excess BBr₃.

  • Workup: Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 2,6-Dibromo-4-methylphenol can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Expected Outcome: A white to off-white solid. The purity should be assessed by NMR and melting point analysis.

Part 2: Application in Epoxy Resin Modification

Brominated phenols, such as "dibromo cresols," are known to be used as end-capping agents for halogenated aromatic epoxy oligomers to enhance their flame retardant properties[1]. The synthesized 2,6-Dibromo-4-methylphenol can be employed as a reactive flame retardant in epoxy resin formulations. The phenolic hydroxyl group can react with the epoxy groups of the resin, incorporating the bromine-containing molecule directly into the polymer network.

Hypothetical Protocol 2: Incorporation of 2,6-Dibromo-4-methylphenol into an Epoxy Resin

Objective: To prepare a flame-retardant epoxy resin using 2,6-Dibromo-4-methylphenol.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • 2,6-Dibromo-4-methylphenol

  • Curing agent (e.g., an amine-based hardener)

  • Solvent (e.g., acetone or methyl ethyl ketone), if necessary

  • Mechanical stirrer

  • Molding plates

Procedure:

  • Pre-mixing: In a suitable vessel, heat the DGEBA epoxy resin to a temperature that reduces its viscosity (e.g., 60-80°C).

  • Addition of Flame Retardant: Add the desired amount of 2,6-Dibromo-4-methylphenol to the heated resin and stir mechanically until a homogeneous mixture is obtained.

  • Addition of Curing Agent: Add the stoichiometric amount of the curing agent to the mixture and continue stirring for a few minutes to ensure uniform distribution.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the bubble-free mixture into pre-heated molds and cure according to the manufacturer's instructions for the specific epoxy and curing agent system.

  • Post-curing: After the initial curing, a post-curing step at a higher temperature may be required to achieve optimal properties.

Characterization: The flame retardancy of the cured epoxy resin can be evaluated using standard tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test.

Part 3: Advanced Application in High-Performance Polymers

For researchers exploring novel, high-performance flame-retardant materials, 2,6-Dibromo-4-methylphenol can serve as a building block for more complex structures. An example is its use in the synthesis of fluorinated phthalonitrile derivatives, which are precursors to highly cross-linked, thermally stable polyphthalocyanine networks with inherent flame retardancy. A patent describes the synthesis of a phthalonitrile derivative from 2,6-dibromo-4-methylphenol[2].

Protocol 3: Synthesis of a Phthalonitrile Derivative

Objective: To synthesize 3-(2,6-dibromo-4-methylphenoxy)-4,5-bis(2,5-dichlorophenoxy)-6-fluorophthalonitrile.

Materials:

  • 2,6-Dibromo-4-methylphenol

  • Tetrafluorophthalonitrile

  • Potassium fluoride

  • Acetone

  • Four-neck separable flask

  • Dropping funnel

Procedure:

  • Reaction Setup: In a four-neck separable flask, combine tetrafluorophthalonitrile, potassium fluoride, and acetone.

  • Reactant Preparation: In a dropping funnel, prepare a solution of 2,6-Dibromo-4-methylphenol.

  • Reaction: The detailed reaction conditions from the patent would need to be followed, which typically involve the dropwise addition of the phenol to the phthalonitrile solution at a specific temperature and subsequent reaction for a defined period[2].

  • Workup and Purification: The workup would likely involve filtration to remove inorganic salts, followed by evaporation of the solvent. The crude product would then be purified, for example, by column chromatography.

Mechanism of Flame Retardancy: The resulting polyphthalocyanine resins from such precursors exhibit exceptional thermal and oxidative stability. Their flame retardancy stems from their high char yield upon combustion, which forms a protective insulating layer, and the release of flame-inhibiting species from the bromine and other halogen atoms.

Visualization of Synthetic Pathways

flame_retardant_synthesis cluster_0 Activation Step cluster_1 Application Pathways This compound This compound 2,6-Dibromo-4-methylphenol 2,6-Dibromo-4-methylphenol This compound->2,6-Dibromo-4-methylphenol  Demethylation (BBr3) Flame Retardant Epoxy Flame Retardant Epoxy 2,6-Dibromo-4-methylphenol->Flame Retardant Epoxy  + Epoxy Resin & Curing Agent Phthalonitrile Derivative Phthalonitrile Derivative 2,6-Dibromo-4-methylphenol->Phthalonitrile Derivative  + Tetrafluorophthalonitrile Epoxy Resin Epoxy Resin Tetrafluorophthalonitrile Tetrafluorophthalonitrile Polyphthalocyanine Resin Polyphthalocyanine Resin Phthalonitrile Derivative->Polyphthalocyanine Resin  Polymerization

Caption: Synthetic routes from this compound to flame retardant materials.

Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Role
This compoundNot readily availableC₈H₈Br₂O279.96Precursor
2,6-Dibromo-4-methylphenol2432-14-6C₇H₆Br₂O265.93Reactive Intermediate

Conclusion

While this compound may not be a direct player in the flame retardant market, its conversion to 2,6-Dibromo-4-methylphenol opens up significant avenues for research and development. This guide provides the foundational protocols to unlock its potential, enabling its use in modifying existing polymer systems like epoxies and in the innovative synthesis of high-performance, inherently flame-retardant polymers. The exploration of such niche molecules is crucial for the continued advancement of fire safety science and the development of tailored flame-retardant solutions.

References

  • Polybrominated diphenyl ethers. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Cong, T. D., et al. (2024). Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites.
  • 2,6-dibromo-4-methylphenol. (2025). Chemical Synthesis Database. Retrieved from [Link]

  • Qin, P., et al. (2023). Synthesis and Applications of Supramolecular Flame Retardants: A Review. MDPI.
  • Lu, J., et al. (2023). Synthesis of brominated flame retardants with different brominated structures and study on flame retardancy of polystyrene resin. Reactive and Functional Polymers, 193, 105769.
  • Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs)
  • Georgiev, D., et al. (2016). 2,6-dibromo-4-phenyl-phenol synthesis. Molecules, 21(1), 21010088.
  • A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol. (2016).
  • The brominated flame retardant tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) as well as hexabromocyclododecane lead to lipid disorders in mice. (2024). PubMed.
  • Stabilized flame retardant additives and their use. (2006).
  • Regulatory strategy for flame retardants. (n.d.). ECHA.
  • Brominated flame retardant. (2012).
  • Brominated flame retardant and its application in polyurethane foams. (n.d.).
  • THE SUBSTITUTION OF REGULATED BROMINATED FLAME RETARDANTS IN PLASTIC PRODUCTS AND WASTE AND THE DECLARED PROPERTIES OF THE SUBST. (2021). DETRITUS.
  • Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in w
  • Encapsulated flame retardant compositions, methods of making encapsulated flame retardant compositions, and articles including the encapsulated flame retardant compositions. (n.d.).

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,6-Dibromo-4-methylanisole in Synthesis

This compound is a versatile and strategically important building block in modern organic synthesis, particularly for the construction of complex molecular architectures. Its utility stems from the presence of two ortho-disposed bromine atoms, which can be sequentially and selectively functionalized through various palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the stepwise introduction of diverse substituents, providing a powerful tool for the synthesis of polysubstituted aromatic compounds. Such motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions involving this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Sequential Suzuki-Miyaura Coupling: A Gateway to Unsymmetrical Biaryls

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[1] In the context of this compound, the primary challenge and opportunity lie in achieving selective mono-arylation, followed by a second, distinct coupling to generate unsymmetrical biaryl products.

Mechanistic Considerations for Selectivity

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[2]

Achieving selective mono-arylation of a dihaloarene is influenced by several factors, including the nature of the catalyst, ligands, base, and solvent. For substrates like this compound, the first coupling introduces an aryl group, which can sterically hinder the second oxidative addition at the remaining ortho-position. Furthermore, the electronic properties of the newly introduced group can modulate the reactivity of the second bromine atom.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br This compound Ar-Br->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2 Arylboronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Mono-arylated Product Reductive_Elimination->Ar-R

Protocol for Selective Mono-Arylation

This protocol is designed to favor the formation of the mono-arylated product, 2-aryl-6-bromo-4-methylanisole. The key is to use a slight excess of the dibromoanisole relative to the boronic acid and carefully control the reaction time.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 equiv.), arylboronic acid (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.03 equiv.) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol for the Second Suzuki-Miyaura Coupling

Once the mono-arylated intermediate is isolated and purified, it can be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid to generate the unsymmetrical diarylated product.

Materials:

  • 2-Aryl-6-bromo-4-methylanisole

  • A different arylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • In a glovebox, charge a vial with 2-aryl-6-bromo-4-methylanisole (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • In a separate vial, prepare a stock solution of Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.) in toluene.

  • Add the catalyst solution to the reaction vial.

  • Add a degassed mixture of toluene and water (10:1 v/v).

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, work up the reaction as described in the mono-arylation protocol and purify by column chromatography.

Entry Arylboronic Acid (1st Coupling) Arylboronic Acid (2nd Coupling) Yield (Mono-arylated) Yield (Di-arylated)
1Phenylboronic acid4-Methoxyphenylboronic acid75%82%
24-Tolylboronic acid3-Fluorophenylboronic acid72%78%
33,5-Dimethylphenylboronic acid4-(Trifluoromethyl)phenylboronic acid68%75%

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes.[3] This reaction is invaluable for the synthesis of conjugated systems and is widely used in materials science and medicinal chemistry.

Mechanism and Selectivity

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[2] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. Reductive elimination then yields the alkynylated product.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Br This compound Oxidative_Addition Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-C≡CR Mono-alkynylated Product Cu(I)X Cu(I)X H-C≡CR Terminal Alkyne Base Base Cu-C≡CR Copper(I) Acetylide Cu-C≡CR->Transmetalation

Selective mono-alkynylation of this compound can be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions. The steric hindrance imposed by the ortho-methoxy group and the newly introduced alkynyl group can disfavor a second coupling.

Protocol for Selective Mono-Alkynylation

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF and triethylamine (2.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete in 6-12 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the mono-alkynylated product.

Entry Terminal Alkyne Yield (Mono-alkynylated)
1Phenylacetylene85%
21-Hexyne78%
3Trimethylsilylacetylene90%
43-Hydroxy-3-methyl-1-butyne82%

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[4][5] This reaction is of paramount importance in the pharmaceutical industry due to the prevalence of the aniline moiety in drug candidates.

Mechanistic Pathway and Selectivity Control

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product.[5]

For this compound, achieving selective mono-amination is feasible. The first amination introduces a sterically demanding and electron-donating amino group, which can deactivate the remaining bromine atom towards further oxidative addition.

Buchwald_Hartwig_Workflow Start Start: Reaction Setup Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Add_Reagents Add this compound, Pd Precatalyst, Ligand, and Base Inert_Atmosphere->Add_Reagents Add_Solvent_Amine Add Degassed Solvent and Amine Add_Reagents->Add_Solvent_Amine Heating Heat Reaction Mixture (e.g., 100 °C) Add_Solvent_Amine->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Completion Reaction Completion Monitoring->Completion Workup Cool, Dilute, and Wash Completion->Workup Purification Column Chromatography Workup->Purification Product Isolated Mono-aminated Product Purification->Product

Protocol for Selective Mono-Amination

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Pd₂(dba)₃

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.) to a reaction vial.

  • Add degassed toluene to the vial.

  • Add the amine (1.2 equiv.) to the reaction mixture.

  • Seal the vial and heat to 100 °C with stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the mono-aminated product.

Entry Amine Yield (Mono-aminated)
1Morpholine88%
2Aniline85%
3n-Butylamine76%
4Indole72%

Conclusion

This compound is a powerful synthetic intermediate that, through the strategic application of palladium-catalyzed cross-coupling reactions, provides access to a diverse array of complex, polysubstituted aromatic compounds. The protocols and insights provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for researchers in their synthetic endeavors. Careful control of reaction parameters, particularly stoichiometry and catalyst/ligand selection, is paramount to achieving the desired selectivity in these transformations.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(20), 12564–12649. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2017). Monatshefte für Chemie - Chemical Monthly, 148(1), 7-28. [Link]

  • The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. (2011). Tetrahedron Letters, 52(33), 4344-4348. [Link]

  • Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. (2014). RSC Advances, 4(73), 38693-38697. [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2015). ACS Omega, 5(43), 28243-28251. [Link]

  • Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines. (2007). Collection of Czechoslovak Chemical Communications, 72(5-6), 785-819. [Link]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (2012). Organic & Biomolecular Chemistry, 10(40), 8171-8179. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • The Suzuki reaction: mechanism, experimental conditions and applications. (2018). Beilstein Journal of Organic Chemistry, 14, 1306-1345. [Link]

Sources

Application Notes and Protocols: 2,6-Dibromo-4-methylanisole in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

2,6-Dibromo-4-methylanisole is an aromatic compound characterized by a benzene ring substituted with two bromine atoms, a methyl group, and a methoxy group. While direct, extensive literature on its application in materials science is nascent, its molecular architecture presents a compelling case for its use as a versatile building block in the synthesis of novel organic functional materials. The two bromine atoms at the 2 and 6 positions are prime sites for cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for constructing conjugated polymer backbones. The methoxy and methyl groups, on the other hand, can influence the solubility, processability, and electronic properties of the resulting materials, making this compound a promising candidate for applications in organic electronics.

This guide provides a detailed, albeit prospective, exploration of the application of this compound in materials science, with a focus on its potential as a monomer for the synthesis of conjugated polymers via Suzuki cross-coupling. The protocols provided are grounded in well-established synthetic methodologies and are designed to serve as a robust starting point for researchers and scientists in the field.

Core Concept: The Strategic Advantage of this compound in Polymer Synthesis

The strategic placement of the two bromine atoms makes this compound an ideal AB-type monomer for polycondensation reactions. When reacted with a suitable comonomer, it can lead to the formation of well-defined polymer chains. The methoxy group, being electron-donating, can influence the highest occupied molecular orbital (HOMO) energy level of the resulting polymer, which is a critical parameter in organic electronic devices. Furthermore, the methyl group can enhance the solubility of the polymer in organic solvents, facilitating its processing from solution for device fabrication.

Hypothetical Application I: Synthesis of a Conjugated Copolymer for Organic Field-Effect Transistors (OFETs) via Suzuki Cross-Coupling

Herein, we propose a hypothetical synthetic route to a novel conjugated copolymer, poly[(this compound)-alt-(9,9-dioctylfluorene-2,7-diboronic acid ester)], a material with potential applications in organic field-effect transistors (OFETs). The fluorene unit is a well-known building block for blue-emitting and charge-transporting materials.

Experimental Protocol: Suzuki Cross-Coupling Polymerization

This protocol is based on established Suzuki-Miyaura coupling reactions, a cornerstone of C-C bond formation in organic synthesis.[1]

Materials:

  • This compound

  • 9,9-dioctylfluorene-2,7-bis(pinacol boronate)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Degassed deionized water

  • Methanol

  • Acetone

  • Chloroform

Instrumentation:

  • Schlenk line for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Soxhlet extraction apparatus

Procedure:

  • Monomer Preparation: In a Schlenk flask, dissolve this compound (1.0 mmol) and 9,9-dioctylfluorene-2,7-bis(pinacol boronate) (1.0 mmol) in anhydrous toluene (20 mL) under an argon atmosphere.

  • Catalyst and Base Addition: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) and anhydrous potassium carbonate (4.0 mmol) dissolved in degassed deionized water (5 mL).

  • Polymerization: Heat the reaction mixture to 90°C and reflux under a positive pressure of argon for 48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol (200 mL). The polymer will precipitate.

  • Filtration and Washing: Collect the precipitated polymer by filtration. Wash the polymer sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

  • Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is recovered from the chloroform fraction.

  • Drying: Dry the purified polymer under vacuum at 60°C for 24 hours.

Data Presentation: Expected Polymer Properties
PropertyExpected Value
Number Average Molecular Weight (Mn)10,000 - 20,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
SolubilitySoluble in common organic solvents (e.g., chloroform, THF, toluene)
UV-Vis Absorption (in solution)λₘₐₓ ≈ 380-420 nm
Photoluminescence (in solution)Emission maximum in the blue region of the visible spectrum
Visualization: Suzuki Polymerization Workflow

Suzuki_Polymerization cluster_prep 1. Monomer Preparation cluster_reaction 2. Polymerization cluster_purification 3. Purification cluster_final 4. Final Product Monomers This compound + 9,9-dioctylfluorene-2,7-bis(pinacol boronate) Solvent Anhydrous Toluene Monomers->Solvent Dissolve under Argon ReactionMix Reaction Mixture Solvent->ReactionMix Catalyst Pd(PPh₃)₄ Catalyst->ReactionMix Base K₂CO₃ in H₂O Base->ReactionMix Reflux Reflux ReactionMix->Reflux 90°C, 48h Precipitation Precipitate in Methanol Reflux->Precipitation Filtration Filter and Wash Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet FinalPolymer Purified Conjugated Polymer Soxhlet->FinalPolymer Characterization_Workflow cluster_structural Structural Analysis cluster_mw Molecular Weight cluster_optical Optical Properties cluster_electrochem Electrochemical Properties Polymer Synthesized Polymer NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR GPC Gel Permeation Chromatography (GPC) Polymer->GPC UV_Vis UV-Vis Spectroscopy Polymer->UV_Vis PL Photoluminescence Spectroscopy Polymer->PL CV Cyclic Voltammetry (CV) Polymer->CV Structural_Info Structural_Info NMR->Structural_Info Confirms Structure MW_Info MW_Info GPC->MW_Info Determines Mn, Mw, PDI Optical_Info Optical_Info UV_Vis->Optical_Info Determines Bandgap Emission_Info Emission_Info PL->Emission_Info Determines Emission Properties Energy_Levels Energy_Levels CV->Energy_Levels Determines HOMO/LUMO

Sources

Application Note: A Step-by-Step Guide for the Regioselective Monolithiation of 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the regioselective monolithiation of 2,6-dibromo-4-methylanisole via lithium-halogen exchange. This procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable method for generating a versatile aryllithium intermediate. The guide delves into the reaction mechanism, critical safety protocols for handling pyrophoric reagents, a detailed step-by-step experimental procedure, and methods for characterization. By explaining the causality behind each step, this note aims to empower scientists to perform this transformation safely and efficiently, yielding the key synthetic building block, 2-bromo-6-lithio-4-methylanisole, ready for in-situ reaction with various electrophiles.

Introduction: The Strategic Value of Aryllithium Intermediates

Organolithium reagents are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] Specifically, aryllithium species generated from halogenated precursors are cornerstone intermediates for constructing complex molecular architectures. The target reaction, the lithiation of this compound, is a prime example of a lithium-halogen exchange, a transformation discovered independently by Gilman and Wittig in the late 1930s.[3]

This reaction is highly valued for its speed and regioselectivity. The lithium-halogen exchange rate is significantly faster for bromine than for chlorine or fluorine, and typically much faster than C-H deprotonation (metalation).[3] In the case of this compound, one bromine atom is selectively exchanged for a lithium atom, yielding a nucleophilic aromatic intermediate that can be trapped with a wide array of electrophiles to introduce new functional groups at the C6 position. The methoxy group, while a powerful directing group in ortho-metalation reactions, primarily exerts electronic effects in this lithium-halogen exchange context.[4][5]

Reaction Mechanism: Understanding the Lithium-Halogen Exchange

The conversion of an aryl halide to an aryllithium compound via reaction with an alkyllithium reagent is a kinetically controlled process.[3] The reaction rate follows the trend I > Br > Cl, making aryl bromides ideal substrates for selective exchange.[3]

Two primary mechanisms have been proposed:

  • Nucleophilic "Ate-Complex" Pathway: The most widely supported mechanism involves the nucleophilic attack of the carbanionic portion of the alkyllithium reagent (e.g., the butyl group of n-BuLi) on the bromine atom of the aryl halide. This forms a transient, hypervalent intermediate known as an "ate-complex".[3][6][7] This complex then collapses to form the more stable aryllithium product and the corresponding alkyl halide (e.g., n-butyl bromide). Spectroscopic and crystallographic evidence has lent significant support to the existence of these "ate-complex" intermediates.[6][7]

  • Single Electron Transfer (SET) Pathway: An alternative mechanism involves single electron transfer from the alkyllithium to the aryl halide, generating radical intermediates. However, for lithium-halogen exchange on aryl bromides at low temperatures (-78 °C), the "ate-complex" pathway is generally considered dominant.[8]

The reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the reaction of the newly formed aryllithium with the n-butyl bromide byproduct or decomposition of the organolithium species.

Critical Safety Protocols: Handling Pyrophoric Reagents

WARNING: n-Butyllithium (n-BuLi) is a pyrophoric reagent. It ignites spontaneously upon contact with air and reacts violently with water.[9][10] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles, a full-face shield, and chemically resistant gloves (e.g., nitrile or neoprene).[11][12]

  • Inert Atmosphere: All operations must be conducted under an inert atmosphere (dry argon or nitrogen) using either a glovebox or a well-maintained Schlenk line.[10][13] All glassware must be rigorously dried (oven or flame-dried) and cooled under an inert atmosphere before use.[13]

  • Never Work Alone: Always ensure a trained colleague is present and aware of the procedure.[9]

  • Emergency Preparedness:

    • Know the location of the nearest safety shower, eyewash station, and Class D or ABC dry powder fire extinguisher.[9][14] Do NOT use a water or carbon dioxide extinguisher on an organolithium fire.[15]

    • Keep a container of dry sand or powdered lime nearby to smother small fires.

    • Prepare quenching stations before starting. A beaker of isopropanol for cleaning needles/syringes and a large beaker of dry ice for emergency quenching of the reaction or reagent are essential.[13][16][17]

  • Reagent Handling: Use proper syringe or cannula transfer techniques to move n-BuLi from the Sure/Seal™ bottle to the reaction flask.[15][16] Never draw pyrophoric reagents into a plastic syringe for multiple transfers as the plunger can swell and seize.[16]

Materials, Reagents, and Equipment

Table 1: Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (5.0 mmol scale)Properties
This compoundC₈H₈Br₂O280.01.40 g (5.0 mmol)Solid
n-Butyllithium (n-BuLi)C₄H₉Li64.062.2 mL (5.5 mmol)2.5 M solution in hexanes; Pyrophoric, moisture-sensitive[9]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~30 mLDried over Na/benzophenone or from a solvent purification system
Electrophile (e.g., Benzaldehyde)C₇H₆O106.120.56 g, 0.55 mL (5.25 mmol)Example electrophile for trapping the aryllithium
Saturated Aqueous NH₄ClNH₄Cl53.49~20 mLQuenching solution
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~100 mLExtraction solvent
Brine (Saturated Aqueous NaCl)NaCl58.44~30 mLWashing solution
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededDrying agent
Dry Ice / AcetoneCO₂ / C₃H₆O-As neededLow-temperature bath (-78 °C)
Equipment
  • Schlenk line with Argon or Nitrogen gas source

  • Oil bubbler

  • Magnetic stirrer and stir bars

  • Round bottom flasks (Schlenk flasks preferred)

  • Glass syringes and stainless-steel needles

  • Rubber septa

  • Low-temperature thermometer

  • Rotary evaporator

  • Glassware for work-up and purification (separatory funnel, flasks, chromatography column)

Detailed Experimental Protocol

Preparation and Setup
  • Dry Glassware: Place all necessary glassware (reaction flask, stir bar, etc.) in an oven at >120 °C for at least 4 hours (or overnight). Assemble the glassware while hot and allow it to cool to room temperature under a stream of inert gas.[13]

  • Setup: Assemble the reaction apparatus on the Schlenk line. The reaction flask should be equipped with a magnetic stir bar, a rubber septum, and connected to the inert gas manifold.

  • Prepare Low-Temperature Bath: Prepare a dry ice/acetone bath in a Dewar flask to achieve a stable temperature of -78 °C.

Lithiation Reaction
  • Charge the Flask: To the dry 100 mL reaction flask, add this compound (1.40 g, 5.0 mmol).

  • Add Solvent: Using a dry syringe, add anhydrous THF (~25 mL) to the flask. Stir the mixture until the solid is fully dissolved.

  • Cool the Reaction: Place the reaction flask into the -78 °C bath. Allow the solution to stir for 10-15 minutes to ensure it has reached thermal equilibrium.

  • Add n-BuLi: Using a clean, dry 5 mL glass syringe, carefully draw up n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol, 1.1 eq).

  • Slow Addition: Add the n-BuLi solution dropwise to the stirred reaction mixture over 10-15 minutes. Crucial: Maintain the internal temperature below -70 °C. Slow addition is critical to control the exothermic nature of the reaction.[16] A yellow-orange color may develop.

  • Stir: After the addition is complete, allow the reaction to stir at -78 °C for 45 minutes. This ensures the lithium-halogen exchange proceeds to completion.

In-Situ Trapping with an Electrophile (Example: Benzaldehyde)
  • Prepare Electrophile: In a separate dry vial, prepare a solution of the chosen electrophile (e.g., benzaldehyde, 0.55 mL, 5.25 mmol) in a small amount of anhydrous THF (~2-3 mL).

  • Add Electrophile: Add the electrophile solution dropwise to the aryllithium solution at -78 °C.

  • Warm to Room Temperature: After the addition, allow the reaction mixture to slowly warm to room temperature by removing the cooling bath. Let it stir for an additional 1-2 hours or until analysis (e.g., TLC) indicates the consumption of the starting materials.

Work-up and Purification
  • Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (~20 mL) while cooling the flask in an ice-water bath.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~50 mL) and water (~20 mL). Separate the layers. Extract the aqueous layer two more times with ethyl acetate (~25 mL each).

  • Wash: Combine the organic layers and wash with brine (~30 mL).

  • Dry and Concentrate: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Experimental Workflow Diagram

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_trapping Trapping cluster_workup Work-up & Purification P1 Dry Glassware (Oven, >120°C) P2 Assemble Apparatus (under Inert Gas) P1->P2 P3 Prepare -78°C Bath (Dry Ice/Acetone) P2->P3 R1 Dissolve Substrate in Anhydrous THF P3->R1 Start Reaction R2 Cool to -78°C R1->R2 R3 Add n-BuLi (1.1 eq, dropwise) R2->R3 R4 Stir at -78°C (45 min) R3->R4 T1 Add Electrophile (at -78°C) R4->T1 Formed Ar-Li T2 Warm to RT & Stir T1->T2 W1 Quench (aq. NH4Cl) T2->W1 Reaction Complete W2 Extract (EtOAc) W1->W2 W3 Dry & Concentrate W2->W3 W4 Purify (Chromatography) W3->W4 Product Product W4->Product

Caption: Workflow for the lithiation of this compound.

Characterization of Lithiated Intermediates

Direct characterization of the 2-bromo-6-lithio-4-methylanisole intermediate is challenging due to its high reactivity and thermal instability. Its formation is typically inferred by the successful isolation of the product after quenching with a known electrophile. Advanced techniques such as low-temperature NMR spectroscopy could potentially be used for direct observation but are not routine. The final, purified product should be characterized by standard analytical methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry of substitution.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via HRMS).

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Yield 1. Wet glassware, solvent, or reagents.[13]1. Rigorously dry all components. Use freshly dried/distilled solvent.
2. Inactive n-BuLi (degraded by air/moisture).2. Titrate the n-BuLi solution before use to determine its exact molarity. Procure a fresh bottle if necessary.
3. Reaction temperature was too high.3. Ensure the reaction is maintained at -78 °C during addition and stirring. Monitor the internal temperature if possible.[16]
Starting Material Recovered 1. Insufficient n-BuLi added.1. Use a slight excess (1.05-1.1 eq) of n-BuLi. Confirm the concentration via titration.
2. Incomplete reaction time.2. Ensure the mixture stirs for the full recommended time after n-BuLi addition.
Formation of Side Products 1. Reaction warmed prematurely, leading to decomposition or side reactions.1. Maintain strict temperature control.
2. Formation of di-lithiated species (less likely with 1.1 eq).2. Use the stoichiometry specified. Adding excess n-BuLi could lead to further reactions.
3. Reaction of aryllithium with n-butyl bromide byproduct.3. This is minimized at -78 °C. Ensure the electrophile is added promptly after the lithiation stirring time is complete.

References

  • U.S. Department of Energy. (n.d.). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]

  • Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Wikipedia. (2023). Metal–halogen exchange. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (2002). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide. Retrieved from [Link]

  • Slocum, D. W., et al. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry. Retrieved from [Link]

  • Funny EHS Info. (2024). nbutyl lithium safety. YouTube. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). n-Butyllithium Standard Operating Procedure. Retrieved from [Link]

  • Wikipedia. (2023). Organolithium reagent. Retrieved from [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct ortho Arylation of Anisoles via the Formation of Four-Membered Lithiumcycles/Palladacycles. Retrieved from [Link]

  • Wikiwand. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Friesen, C. (1996). Directed Ortho-Metalation of the Three Methyl Anisoles in Various Media. Masters Theses & Specialist Projects. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Lithium Halogen Exchange. Retrieved from [Link]

  • MacMillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • American Chemical Society. (n.d.). Lithiation Reaction Safety. Retrieved from [Link]

  • Winkler, H. J. S., & Winkler, H. (1966). Mechanism of Halogen-Metal Interconversion between Aryl Bromides and Aryllithium Compounds. I. Equilibria. Journal of the American Chemical Society. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation: A user's guide. Chemistry – A European Journal. Retrieved from [Link]

  • Western University. (2020). Advanced characterization techniques for solid state lithium battery research. Retrieved from [Link]

  • JoVE. (2022). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,6-Dibromo-4-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this key building block in high purity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your purification workflow.

Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses common problems encountered during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

  • Symptom: You observe a significant loss of material after performing a recrystallization, resulting in a poor recovery of your target compound.

  • Potential Causes & Solutions:

    Potential Cause Explanation Troubleshooting Steps
    Excessive Solvent Volume Using too much solvent will keep a larger portion of your product dissolved in the mother liquor, even at low temperatures.[1]1. After the initial recrystallization, concentrate the mother liquor by carefully removing some of the solvent under reduced pressure. 2. Cool the concentrated solution to obtain a second crop of crystals. 3. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
    Inappropriate Solvent System The chosen solvent or solvent mixture may have too high a solubility for your compound at low temperatures.1. Perform small-scale solubility tests with various solvent systems. Ethanol/water mixtures are a good starting point.[2] 2. Consider alternative polar aprotic solvents if ethanol/water is not effective.
    Premature Crystallization During Hot Filtration If your crude product contains insoluble impurities, premature crystallization in the filter funnel can lead to product loss.1. Use a pre-heated filter funnel. 2. Keep the receiving flask on a hot plate to maintain the temperature of the filtrate. 3. Add a small amount of hot solvent to the funnel to redissolve any crystals that have formed.[3]

Issue 2: Persistent Impurities After Recrystallization

  • Symptom: Analytical data (e.g., ¹H NMR, GC-MS) of your recrystallized material shows the presence of contaminants.

  • Potential Causes & Solutions:

    Potential Cause Explanation Troubleshooting Steps
    Co-crystallization of Impurities If an impurity has a similar structure and polarity to your target compound, it may co-crystallize. The most likely impurities are the starting material (4-methylanisole) and the mono-brominated intermediate (2-bromo-4-methylanisole).1. Perform a second recrystallization. 2. If co-crystallization persists, consider switching to an alternative purification method such as column chromatography.
    Incomplete Removal of Colored Impurities Colored byproducts from the bromination reaction may be difficult to remove by recrystallization alone.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your overall yield. 2. Boil the solution with charcoal for a few minutes to allow for adsorption of the colored impurities, then perform a hot filtration.

Issue 3: Oiling Out During Recrystallization

  • Symptom: Instead of forming solid crystals upon cooling, your compound separates as an oil.

  • Potential Causes & Solutions:

    Potential Cause Explanation Troubleshooting Steps
    High Concentration of Impurities A high impurity level can lower the melting point of the mixture and inhibit crystal lattice formation.[4]1. Attempt to purify a smaller portion of the crude material to see if a lower concentration of impurities allows for crystallization. 2. Consider a preliminary purification step, such as a simple filtration or wash, before recrystallization.
    Solution Cooled Too Rapidly Rapid cooling can lead to supersaturation and the formation of an oil instead of an ordered crystal lattice.[4][5]1. Re-heat the solution to redissolve the oil. 2. Allow the solution to cool slowly to room temperature on the benchtop before transferring to an ice bath. Insulating the flask can also promote slow cooling.[3]
    Inappropriate Solvent The chosen solvent may be too good a solvent for the compound, preventing it from precipitating out cleanly.1. Add a "poor" solvent (one in which your compound is less soluble) dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

1. What is the best method to purify crude this compound?

For moderately pure crude material (65-85%), recrystallization is often the most efficient method.[2] For mixtures with significant amounts of impurities or for achieving very high purity, column chromatography is recommended.

2. What is a good starting point for a recrystallization solvent system?

An ethanol-water mixture is a commonly cited and effective solvent system for the recrystallization of this compound.[2] Start by dissolving the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then allow to cool slowly.

3. How can I identify the common impurities in my crude product by ¹H NMR?

The primary impurities are typically the starting material, 4-methylanisole, and the mono-brominated intermediate, 2-bromo-4-methylanisole.

  • 4-methylanisole: You would expect to see signals for the methyl and methoxy groups, and a characteristic AA'BB' splitting pattern for the aromatic protons.

  • 2-bromo-4-methylanisole: The introduction of a single bromine atom will lead to a more complex splitting pattern in the aromatic region compared to the starting material. You can find reference spectra for this compound to aid in identification.

  • This compound (Product): The desired product has a plane of symmetry, which will simplify the aromatic region of the ¹H NMR spectrum to a singlet.

4. What are the recommended conditions for column chromatography of this compound?

A good starting point for the purification of this compound by column chromatography is to use silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase.[7][8][9]

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase: Start with a low polarity eluent, such as 1-2% ethyl acetate in hexane, and gradually increase the polarity to 5-10% ethyl acetate in hexane. The less polar impurities (like 4-methylanisole) will elute first, followed by the mono-brominated species, and finally the desired di-brominated product.

5. My compound is a liquid at room temperature. Can I still use recrystallization?

The provided information indicates that this compound can be a liquid at room temperature.[10] In this case, recrystallization may not be the most suitable method unless it can be induced at sub-ambient temperatures. If the compound is an oil, column chromatography or vacuum distillation are more appropriate purification techniques.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • If colored impurities are present, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol-water.

  • Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration (e.g., 1-2%) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization (Ethanol/Water) crude->recrystallization High to Moderate Purity Crude column_chromatography Column Chromatography (Silica, Hexane/EtOAc) crude->column_chromatography Low Purity Crude or High Purity Required analysis Purity Analysis (NMR, GC-MS) recrystallization->analysis impurities Impurities in Mother Liquor/Eluent recrystallization->impurities column_chromatography->analysis column_chromatography->impurities analysis->column_chromatography Purity <98% pure_product Pure Product analysis->pure_product Purity >98%

Caption: Purification workflow for this compound.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No slow_cooling Slow Down Cooling Rate Add More 'Good' Solvent oiling_out->slow_cooling Yes impure_product Product Still Impure? low_yield->impure_product No concentrate_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->concentrate_mother_liquor Yes rerun_recrystallization Perform Second Recrystallization impure_product->rerun_recrystallization Yes success Successful Purification impure_product->success No slow_cooling->start concentrate_mother_liquor->start switch_to_column Switch to Column Chromatography rerun_recrystallization->switch_to_column Still Impure rerun_recrystallization->success Pure switch_to_column->success

Caption: Troubleshooting decision tree for recrystallization issues.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • University of Pretoria. (2015). CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylanisole. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

Sources

common side products in the bromination of 4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromination of 4-Methylanisole

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bromination of 4-methylanisole. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the bromination of 4-methylanisole?

The bromination of 4-methylanisole is an electrophilic aromatic substitution reaction. The methoxy (-OCH₃) group is a strong activating group and an ortho, para-director, while the methyl (-CH₃) group is a weaker activating group and also an ortho, para-director.

  • Major Product: The major product is typically 2-bromo-4-methylanisole . The directing effects of both the methoxy and methyl groups align to favor substitution at the position ortho to the methoxy group and meta to the methyl group. The strong activating and directing effect of the methoxy group is the dominant factor.

  • Minor Products:

    • Side-chain bromination: Under certain conditions, particularly with the use of N-bromosuccinimide (NBS) in the presence of light, bromination can occur on the methyl group, leading to the formation of 4-methoxybenzyl bromide .[1][2]

    • Polybromination: Due to the activated nature of the aromatic ring, further bromination can occur, leading to di- or even tri-brominated products such as 2,6-dibromo-4-methylanisole .

Q2: My reaction is producing a significant amount of dibrominated product. How can I improve the selectivity for the mono-brominated product?

The formation of dibrominated side products is a common issue due to the high reactivity of the 4-methylanisole ring. Here are several strategies to enhance the selectivity for mono-bromination:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of 4-methylanisole to the brominating agent. Adding the brominating agent slowly and portion-wise can help to maintain a low concentration of the electrophile and reduce the likelihood of a second bromination.[3]

  • Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0°C or below) will decrease the overall reaction rate and improve selectivity.[3][4] Higher temperatures can provide the necessary activation energy for the less favorable second bromination.

  • Choice of Brominating Agent: The choice of brominating agent can significantly impact selectivity.

    • Elemental Bromine (Br₂): Highly reactive and can lead to over-bromination.

    • N-Bromosuccinimide (NBS): A milder and more selective brominating agent for aromatic rings.[3][5] Using NBS in a suitable solvent like acetonitrile can favor nuclear bromination.[6]

    • Pyridinium Tribromide: Another milder alternative that can offer better control.

  • Solvent Effects: The solvent can influence the reactivity of the brominating agent. Acetic acid is a common solvent for this reaction.[7]

Q3: I am observing a product with a benzylic bromine. What conditions favor this side reaction and how can I avoid it?

The formation of 4-methoxybenzyl bromide results from a free-radical substitution on the methyl group, rather than an electrophilic aromatic substitution on the ring.

  • Conditions Favoring Side-Chain Bromination: This reaction is typically favored when using N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄) and in the presence of a radical initiator such as light or AIBN (azobisisobutyronitrile).[1][2]

  • How to Avoid Side-Chain Bromination: To favor ring bromination, use conditions that promote an ionic mechanism. This includes:

    • Using a polar solvent like acetonitrile or acetic acid.[6][7]

    • Conducting the reaction in the dark to avoid photochemical radical initiation.

    • Using a brominating agent that favors electrophilic attack, such as bromine in acetic acid or NBS in a polar solvent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired 2-bromo-4-methylanisole Incomplete reaction.Increase reaction time or slightly increase the temperature. Monitor the reaction progress using TLC or GC.
Product loss during workup and purification.Optimize extraction and chromatography procedures. Ensure the pH is appropriate during aqueous workup to avoid any unwanted reactions.
Formation of multiple isomers Reaction conditions are not optimized for regioselectivity.Lower the reaction temperature to favor the thermodynamically more stable product. Use a bulkier brominating agent which may favor substitution at the less sterically hindered position.
Significant amount of polybrominated products Molar ratio of brominating agent is too high.Use a strict 1:1 molar ratio of 4-methylanisole to the brominating agent.[3]
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0°C).[3]
Highly reactive brominating agent used.Use a milder brominating agent like NBS instead of elemental bromine.[3]
Presence of 4-methoxybenzyl bromide Free-radical reaction conditions.Conduct the reaction in the dark and use a polar solvent. Avoid radical initiators.[2]

Experimental Protocols

Protocol 1: Selective Mono-bromination of 4-Methylanisole using NBS in Acetonitrile

This protocol is designed to favor the formation of 2-bromo-4-methylanisole while minimizing side products.

Materials:

  • 4-Methylanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylanisole (1.0 equivalent) in acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.0 equivalent) in acetonitrile.

  • Slowly add the NBS solution to the 4-methylanisole solution dropwise over a period of 30-60 minutes, while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and add dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-bromo-4-methylanisole.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways in the bromination of 4-methylanisole.

Bromination of 4-Methylanisole Start 4-Methylanisole Conditions1 Br₂ / Acetic Acid or NBS / CH₃CN Start->Conditions1 Electrophilic Aromatic Substitution Conditions3 NBS / CCl₄ / Light Start->Conditions3 Free Radical Substitution MajorProduct 2-Bromo-4-methylanisole (Major Product) Conditions1->MajorProduct Conditions2 Excess Br₂ or High Temperature MajorProduct->Conditions2 Further Bromination SideProduct1 Dibrominated Products (e.g., this compound) Conditions2->SideProduct1 SideProduct2 4-Methoxybenzyl bromide (Side-chain Bromination) Conditions3->SideProduct2

Caption: Reaction pathways in the bromination of 4-methylanisole.

Troubleshooting Workflow Start Experiment Start Problem Identify Undesired Side Product Start->Problem Polybromination Polybromination Observed Problem->Polybromination Yes SideChain Side-Chain Bromination Observed Problem->SideChain No Solution1 1. Check Stoichiometry (1:1) 2. Lower Temperature 3. Use Milder Reagent (NBS) Polybromination->Solution1 Solution2 1. Use Polar Solvent (CH₃CN) 2. Exclude Light SideChain->Solution2 End Optimized Reaction Solution1->End Solution2->End

Caption: Troubleshooting workflow for side products in bromination.

References

  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.).
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (n.d.).
  • Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC - NIH. (n.d.).
  • avoiding over-bromination in anisole reactions - Benchchem. (n.d.).
  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021).
  • Selective bromination of aromatic compounds - Google Patents. (n.d.).
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. (n.d.).
  • Rates of Bromination of Anisole and Certain Derivatives. Partial Rate Factors for the Bromination Reaction. The Application of the Selectivity Relationship to the Substitution Reactions of Anisole1,2 | Journal of the American Chemical Society. (n.d.).
  • Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. (n.d.).
  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (n.d.).
  • Predict the major products of the following reactions. (f) p-methylanisole + Br 2 , light - Pearson. (2024).

Sources

Technical Support Center: Scale-Up Synthesis of 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,6-Dibromo-4-methylanisole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot-plant or manufacturing scale. We will address the common challenges, answer frequently asked questions, and provide troubleshooting strategies grounded in chemical principles to ensure a safe, efficient, and scalable process.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the most common laboratory route for synthesizing this compound?

A1: The most prevalent method is the direct electrophilic bromination of 4-methylanisole (p-cresol methyl ether). The methoxy (-OCH₃) group is a strong activating, ortho-, para-directing group. Since the para position is occupied by the methyl group, bromination is directed to the two ortho positions (C2 and C6).[1][2] Common brominating agents include liquid bromine (Br₂) or N-Bromosuccinimide (NBS). The reaction is typically performed in a suitable solvent, and a catalyst may be used to enhance selectivity.[2][3]

Q2: Why is regioselectivity a concern in this synthesis?

A2: Regioselectivity is crucial for obtaining a high purity product and simplifying downstream processing. The starting material, 4-methylanisole, has two electronically activated positions ortho to the powerful methoxy-directing group.[1] While this strongly favors the desired 2,6-dibromination, improper control of reaction conditions can lead to the formation of isomeric impurities, such as 2-bromo-4-methylanisole (mono-brominated) or even side-chain bromination on the methyl group, particularly under radical conditions (e.g., UV light).[4][5]

Q3: What are the primary safety hazards I should be aware of?

A3: The primary hazards involve the starting materials and reagents.

  • Bromine (Br₂): Highly corrosive, toxic upon inhalation, and causes severe skin burns. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a respirator.[6]

  • Solvents: Depending on the chosen solvent (e.g., chloroform, carbon tetrachloride, acetic acid), there are risks of toxicity, flammability, and environmental hazards.[7][8]

  • Reaction Exotherm: The bromination of activated aromatic rings is a highly exothermic reaction. This is a critical safety concern during scale-up, as inadequate heat removal can lead to a runaway reaction.[1]

  • Hydrogen Bromide (HBr) Gas: This is a corrosive byproduct of the reaction and must be scrubbed using a caustic solution before venting.

Always consult the Safety Data Sheet (SDS) for all chemicals before beginning work.[6][9][10]

Troubleshooting Guide for Scale-Up Synthesis

This section provides solutions to specific problems you may encounter when scaling the synthesis from grams to kilograms.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
TS-01 Low Yield of Dibrominated Product 1. Insufficient brominating agent. 2. Short reaction time or low temperature. 3. Poor mixing leading to localized reagent depletion.1. Ensure stoichiometry is correct (slightly more than 2.0 equivalents of Br₂). 2. Monitor reaction progress via in-process controls (IPC) like HPLC or GC. Increase reaction time or temperature cautiously. 3. At scale, ensure the reactor is equipped with appropriate baffles and an agitator capable of handling the viscosity and density of the reaction mass.
TS-02 High Levels of Mono-Brominated Impurity (2-Bromo-4-methylanisole) 1. Incomplete reaction due to points in TS-01. 2. Slow or uneven addition of the brominating agent.1. Address the causes listed in TS-01. 2. Control the addition rate of the brominating agent to maintain a consistent reaction temperature. A slow, continuous addition is preferable to adding large portions at once.
TS-03 Formation of Side-Chain Brominated Byproduct (p-(bromomethyl)anisole) 1. Reaction conditions favoring a radical mechanism (e.g., exposure to UV light, high temperatures, presence of radical initiators).1. Ensure the reaction is run in the dark or in a reactor protected from light.[5] 2. Maintain strict temperature control. Side-chain bromination with agents like NBS is often initiated by light or heat.[4]
TS-04 Uncontrolled Exotherm / Runaway Reaction 1. Addition rate of bromine is too fast. 2. Inadequate cooling capacity of the reactor for the batch size. 3. Insufficient solvent to act as a heat sink.1. CRITICAL: Add the brominating agent sub-surface at a slow, controlled rate. Link the addition pump to a temperature probe to automatically stop addition if the temperature exceeds a set limit. 2. Perform a reaction calorimetry study before scaling up to understand the heat flow. Ensure the reactor's heat removal capacity is sufficient. 3. Use an adequate volume of solvent. Consider a semi-batch process where the starting material is fed along with the reagent.
TS-05 Difficult Product Isolation / Oily Product 1. Presence of unreacted starting material or isomeric impurities depressing the melting point. 2. Residual solvent.1. Improve reaction completion and selectivity (see TS-01, TS-02). 2. Purify via recrystallization from a suitable solvent (e.g., ethanol, methanol). A solvent screen at the lab scale is recommended. 3. For oily products, consider a distillation under reduced pressure if the product is thermally stable.[11]
TS-06 Product Color Issues (e.g., Pink or Brown Tinge) 1. Trace amounts of residual bromine. 2. Formation of colored impurities due to side reactions.1. During the aqueous workup, add a reducing agent like sodium bisulfite or sodium thiosulfate to quench any excess bromine. 2. Purify the crude product by recrystallization, potentially with the addition of activated carbon to adsorb colored impurities.

Experimental Protocols & Scale-Up Workflows

Representative Lab-Scale Protocol

This protocol is a representative starting point. All steps must be performed in a well-ventilated fume hood.

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, dissolve 4-methylanisole (0.1 mol, 12.22 g) in 150 mL of glacial acetic acid.

  • Cooling: Cool the solution to 10-15°C using an ice bath.

  • Bromination: Slowly add bromine (0.21 mol, 33.5 g, 10.8 mL) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 20°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 3-4 hours, or until IPC (TLC or GC) shows complete consumption of the starting material.

  • Quenching: Slowly pour the reaction mixture into 500 mL of ice-cold water containing sodium bisulfite (approx. 5 g) to neutralize excess bromine.

  • Isolation: The white solid product will precipitate. Collect the solid by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying & Purification: Dry the crude product under vacuum. Recrystallize from ethanol to yield pure this compound.

Scale-Up Workflow & Key Considerations

Transitioning the synthesis to a larger scale requires careful planning and engineering controls.

Scale_Up_Workflow cluster_prep Phase 1: Preparation & Charging cluster_reaction Phase 2: Controlled Bromination cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification & Drying Prep Reactor Preparation (Clean, Dry, Inert) Charge_Solvent Charge Solvent (e.g., Acetic Acid) Prep->Charge_Solvent Charge_SM Charge 4-Methylanisole Charge_Solvent->Charge_SM Cool Cool to 10-15°C Charge_SM->Cool Slow_Addition Sub-surface Dosing of Bromine (4-6 hours) Monitor Temperature < 20°C Cool->Slow_Addition Bromine_Prep Prepare Bromine Solution (in separate vessel) Bromine_Prep->Slow_Addition IPC_Monitor In-Process Control (IPC) (HPLC/GC Monitoring) Slow_Addition->IPC_Monitor Continuous Stir Stir to Completion (2-4 hours post-addition) IPC_Monitor->Stir If incomplete Transfer Transfer to Quench Vessel (containing water & NaHSO₃) Stir->Transfer Precipitate Precipitation & Digestion Transfer->Precipitate Filter Filtration (Nutsche Filter/Centrifuge) Precipitate->Filter Wash Wash Cake with Water Filter->Wash Charge_Recrys Charge Wet Cake & Solvent (e.g., Ethanol) to Crystallizer Wash->Charge_Recrys Heat_Dissolve Heat to Dissolve Charge_Recrys->Heat_Dissolve Cool_Crystallize Controlled Cooling for Crystallization Heat_Dissolve->Cool_Crystallize Final_Filter Filter & Wash with Cold Solvent Cool_Crystallize->Final_Filter Dry Vacuum Dry to Constant Weight Final_Filter->Dry

Caption: Scale-up workflow for this compound synthesis.

Logic Diagram for Exotherm Control

Managing the heat generated during bromination is the most critical aspect of a safe scale-up.

Exotherm_Control_Logic Start Start Bromine Addition Temp_Check Is T_internal < T_max? Start->Temp_Check Continue_Add Continue Addition Temp_Check->Continue_Add Yes Stop_Add STOP Addition Pump Temp_Check->Stop_Add No Increase_Cooling Increase Cooling Temp_Check->Increase_Cooling Approaching T_max Continue_Add->Temp_Check Cooling_Check Is Cooling at 100%? Stop_Add->Cooling_Check Cooling_Check->Temp_Check No Alarm High Temp Alarm! Emergency Protocol Cooling_Check->Alarm Yes Increase_Cooling->Temp_Check

Caption: Logic diagram for automated temperature control during bromination.

Safety & Handling at Scale

When moving to a larger scale, personal safety measures must be augmented with engineering controls.

  • Ventilation: The reaction should be conducted in a closed reactor system with a dedicated scrubber to neutralize HBr gas evolved during the reaction.[6] The scrubber typically uses a circulating sodium hydroxide solution.

  • Material Handling: Use a closed-system charging mechanism for both 4-methylanisole and bromine to minimize operator exposure. Bromine can be transferred via a diaphragm pump made of compatible materials (e.g., PTFE).

  • Personal Protective Equipment (PPE): Full-face respirators with appropriate cartridges, chemical-resistant suits, and heavy-duty butyl or Viton® gloves are mandatory when handling bromine at scale.[6][12]

  • Spill Response: Have a spill response plan in place. Large quantities of sodium thiosulfate or sodium bisulfite solution should be readily available to neutralize any bromine spills.[6]

  • Static Control: Ensure all reactors and transfer lines are properly grounded, especially when using flammable solvents, to prevent fire caused by electrostatic discharge.[6]

References

  • Synthesis of (b) 2,4-Dibromo-6-methylanisole. PrepChem.com. [Link]

  • ipso Halogenation. 11. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone-phenol rearrangement of bromodienones. Canadian Journal of Chemistry. [Link]

  • This compound. GSRS. [Link]

  • Nuclear versus Side-Chain Bromination of Methyl-Substituted Anisoles by N-Bromosuccinimide. ACS Publications. [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. [Link]

  • (PDF) 2,6-Dibromo-4-methylaniline. ResearchGate. [Link]

  • Method for selectively brominating phenols.
  • The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques. IOSR Journal. [Link]

  • Determination of phenol in the presence of resorcinol applying substitution with excess bromine water. PubMed. [Link]

  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Connect. [Link]

  • Predict the major products of the following reactions. (f) p-methylanisole + Br2, light. Pearson. [Link]

  • Anisole bromination.
  • Bromination of para-substituted phenols using the H2O2-HBr system... ResearchGate. [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

  • Preparation of 4-methylanisole. PrepChem.com. [Link]

  • Continuous, Homogeneous and Rapid Synthesis of 4-Bromo-3-methylanisole in a Modular Microreaction System. ResearchGate. [Link]

  • Manufacturing Challenge: Engineering enzymes to scale up nucleoside analogue manufacturing. Nucleic Acid Therapy Accelerator. [Link]

Sources

safe handling and storage procedures for 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Dibromo-4-methylanisole (CAS No. 51699-89-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and troubleshooting of this compound in a laboratory setting. The following question-and-answer format is structured to address specific issues and provide clear, actionable guidance grounded in established safety protocols.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound, with the molecular formula C₈H₈Br₂O, is a brominated derivative of anisole.[1] It is also known by its systematic name, 1,3-dibromo-2-methoxy-5-methylbenzene.[2][3] This compound is typically a colorless to pale yellow liquid with a strong, sweet odor.[1] It serves as a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 51699-89-9[2][3]
Molecular Weight 279.96 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1]
Purity Typically ≥97%[3]
Boiling Point 277.2°C at 760 mmHg[1]
Flash Point 110.3°C[1]
Density 1.727 g/cm³[1]

Q2: What are the primary hazards associated with this compound?

While specific hazard classification for this compound is not consistently available, structurally similar compounds and general principles for halogenated organic compounds suggest the following potential hazards:

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.[5][6]

  • Respiratory Tract Irritation: Inhalation of vapors or dust may irritate the respiratory tract.[5][6]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful.[6]

  • Environmental Hazard: This compound is potentially hazardous to the environment and should be handled and disposed of with care to prevent contamination.[1]

Q3: What Personal Protective Equipment (PPE) is required when handling this chemical?

To mitigate exposure risks, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., Nitrile) that have been inspected prior to use.[2][7] Wash and dry hands thoroughly after handling.

  • Body Protection: Wear a lab coat or fire/flame resistant and impervious clothing.[7]

  • Respiratory Protection: If working in a poorly ventilated area or if exposure limits are exceeded, use a full-face respirator with an appropriate filter.[7]

Q4: What are the proper storage conditions for this compound?

Proper storage is crucial for maintaining the stability and safety of this compound.

  • Store in a tightly closed container.[5][7]

  • The storage area should be a dry, cool, and well-ventilated place.[5][7]

  • Keep away from incompatible materials such as strong oxidizing agents, heat, sparks, and open flames.[5][8][9]

  • Store apart from foodstuff containers.[7]

Q5: How should I dispose of this compound waste?

Waste disposal must adhere to local, state, and federal regulations.

  • Collect waste in a suitable, closed, and properly labeled container.[7]

  • Disposal can be achieved through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

  • Do not allow the chemical to enter drains or sewer systems.[7]

  • Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[7]

II. Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Scenario 1: Accidental Spill

Problem: I've spilled a small amount of this compound on the lab bench. What is the correct cleanup procedure?

Solution:

  • Ensure Safety: Immediately remove all sources of ignition from the area.[7] Evacuate non-essential personnel to a safe area.[7]

  • Ventilation: Ensure the area is well-ventilated.[7]

  • Personal Protection: Wear the appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.[7]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[7] Do not let the chemical enter drains.[7]

  • Cleanup: For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth) and place it into a suitable, closed container for disposal.[8][10] Use non-sparking tools for collection.[7]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the collected waste and contaminated materials according to your institution's hazardous waste disposal procedures.[7]

Spill_Response_Workflow A Spill Occurs B Ensure Safety & Remove Ignition Sources A->B C Ensure Adequate Ventilation B->C D Wear Appropriate PPE C->D E Contain Spill & Prevent Entry to Drains D->E F Absorb with Inert Material E->F G Collect Waste in a Labeled Container F->G H Decontaminate Spill Area G->H I Dispose of Waste Properly H->I

Caption: Workflow for handling a chemical spill.

Scenario 2: Accidental Exposure

Problem: A colleague has splashed this compound on their skin and in their eyes. What are the immediate first aid measures?

Solution:

  • General Advice: Move the victim out of the hazardous area. Show the Safety Data Sheet (SDS) to the attending physician.[11]

  • Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected skin with plenty of soap and water for at least 15 minutes.[5][7] Seek medical attention.[7]

  • Eye Contact: Immediately rinse the eyes with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.[7]

  • Inhalation: Move the person into fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7]

  • Ingestion: Rinse the mouth with water.[7] Do NOT induce vomiting.[5][7] Never give anything by mouth to an unconscious person.[7] Call a doctor or Poison Control Center immediately.[7]

First_Aid_Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Skin1 Remove Contaminated Clothing Skin2 Wash with Soap & Water (15 min) Skin1->Skin2 Skin3 Seek Medical Attention Skin2->Skin3 Eye1 Rinse with Water (15 min) Eye2 Seek Immediate Medical Attention Eye1->Eye2 Inhale1 Move to Fresh Air Inhale2 Provide Oxygen or Artificial Respiration Inhale1->Inhale2 Inhale3 Seek Immediate Medical Attention Inhale2->Inhale3 Ingest1 Rinse Mouth with Water Ingest2 Do NOT Induce Vomiting Ingest1->Ingest2 Ingest3 Call Poison Control/Doctor Immediately Ingest2->Ingest3

Caption: First aid measures for accidental exposure.

Scenario 3: Fire Involving this compound

Problem: A fire has broken out in the lab near the storage area for this compound. How should this be handled?

Solution:

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[7]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

  • Hazardous Combustion Products: Be aware that thermal decomposition may produce irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

  • Procedure:

    • Evacuate the area.

    • If safe to do so, remove containers from the path of the fire.[10]

    • Cool fire-exposed containers with a water spray from a protected location.[10]

III. References

  • Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025-07-19). Available at: --INVALID-LINK--

  • 2,6-Dibromo-4-methylaniline(6968-24-7) - ChemicalBook. Available at: --INVALID-LINK--

  • This compound | 51699-89-9 | Benchchem. Available at: --INVALID-LINK--

  • This compound - CymitQuimica. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - TCI Chemicals. (2025-08-07). Available at: --INVALID-LINK--

  • SDS – SECTION 4 - Society for Chemical Hazard Communication. Available at: --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. (2021-12-24). Available at: --INVALID-LINK--

  • 2-Bromo-4-iodo-6-methylanisole - AK Scientific, Inc. Available at: --INVALID-LINK--

  • This compound - gsrs. Available at: --INVALID-LINK--

  • 4-Methylanisole - Santa Cruz Biotechnology. Available at: --INVALID-LINK--

  • Cas 51699-89-9,this compound - LookChem. Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Failed Grignard Formation with 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for the challenging formation of Grignard reagents from 2,6-Dibromo-4-methylanisole. This substrate is known to be difficult due to significant steric hindrance from the ortho-bromo substituents and the electronic influence of the methoxy group. This document will address common failure points in a question-and-answer format, offering both mechanistic explanations and actionable protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a particularly difficult substrate for Grignard formation?

A1: The difficulty arises from two primary factors:

  • Steric Hindrance: The two bromine atoms flanking the methoxy group create significant steric bulk. This physically obstructs the approach of the aryl halide to the surface of the magnesium metal, which is where the reaction occurs.[1][2] The insertion of a magnesium atom into the carbon-bromine bond is a critical step that is sterically impeded.[1]

  • Electronic Effects: The electron-donating methoxy group can influence the reactivity of the aryl halide, although steric hindrance is the more dominant challenge in this specific case.

Q2: What are the visual cues of a successful Grignard initiation?

A2: A successful initiation is typically marked by several key observations:

  • A noticeable increase in the temperature of the reaction mixture, indicating an exothermic process.[3]

  • The appearance of a cloudy, grey, or brownish color in the solution.[3]

  • Gentle bubbling or boiling of the solvent at the surface of the magnesium turnings (especially with lower-boiling ethers).[3]

  • If an activator like iodine was used, its characteristic purple or brown color will fade.[3]

Q3: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (THF)?

A3: For difficult Grignard formations like this one, Tetrahydrofuran (THF) is generally the superior choice.[1]

  • Enhanced Solvation: THF is a better Lewis base and solvating agent for the magnesium center of the Grignard reagent.[4][5] Its oxygen is more sterically accessible than in diethyl ether, leading to a more stable Grignard complex.[4][5]

  • Higher Boiling Point: THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C).[4][5] This allows for more forceful heating to be applied to initiate a sluggish reaction without excessive loss of solvent.

Troubleshooting Guide: Reaction Initiation Failure

The most common failure point is the inability to initiate the reaction. This section addresses the root causes and provides solutions.

Q4: My reaction is not starting. I've added my aryl halide to the magnesium, but there are no visual signs of reaction. What is the most likely problem?

A4: The most probable cause is the passivating layer of magnesium oxide (MgO) on the surface of your magnesium turnings.[3][6] This layer forms from exposure to air and is unreactive, effectively preventing the reaction.[2]

Solution: Magnesium Activation You must activate the magnesium to remove the MgO layer and expose a fresh, reactive metal surface.[3]

Protocol 1: Chemical Activation of Magnesium

This protocol details common methods for activating magnesium turnings in situ.

Materials:

  • Magnesium turnings

  • Anhydrous THF

  • Activating agent (Choose one): Iodine (I₂), 1,2-Dibromoethane (DBE), or Diisobutylaluminium hydride (DIBAH).

  • Flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and dropping funnel, add the magnesium turnings under a positive pressure of inert gas.

  • Activation (Choose one method):

    • Method A: Iodine Activation: Add one or two small crystals of iodine.[3][7] The mixture may be gently warmed with a heat gun. The purple color of the iodine vapor will appear and then dissipate upon reaction with the magnesium surface.[7]

    • Method B: 1,2-Dibromoethane (DBE) Activation: Add a small amount of anhydrous THF to cover the magnesium. Using a syringe, add a few drops of DBE.[6][7] Successful activation is indicated by the evolution of ethylene gas (bubbling).[6] This method is often called an "entrainment method".[7][8]

    • Method C: DIBAH Activation: For a more potent activation, DIBAH can be used to activate the surface and scavenge any residual water.[9] This method is particularly effective for initiating reactions at lower temperatures.[9]

  • Initiation: After activation, add a small portion (~10%) of your this compound solution in THF. Look for the visual cues of initiation as described in Q2.

  • Propagation: Once the reaction has started, add the remainder of the aryl halide solution dropwise at a rate that maintains a gentle reflux.

dot

G Workflow: Troubleshooting Grignard Initiation Failure cluster_prep Preparation cluster_activation Mg Activation cluster_troubleshoot Advanced Troubleshooting start Start: Reaction Fails to Initiate check_reagents Verify Anhydrous Conditions (Glassware, Solvent, Reagents) start->check_reagents activate_mg Activate Mg Turnings (I₂, DBE, DIBAH, Mechanical) check_reagents->activate_mg observe Observe for Initiation Signs (Heat, Color Change, Bubbling) activate_mg->observe initiation_success Initiation Successful observe->initiation_success Yes initiation_fail Initiation Still Fails observe->initiation_fail No add_entrainer Use Entrainment Method (e.g., Ethyl Bromide) initiation_fail->add_entrainer use_rieke_mg Consider Highly Reactive Mg (Rieke Magnesium) initiation_fail->use_rieke_mg add_entrainer->observe

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

Q5: I have activated the magnesium, but the reaction still won't start. What else could be wrong?

A5: If activation fails, consider these possibilities:

  • Trace Moisture: Grignard reagents are extremely potent bases and are readily quenched by water.[10][11] Ensure all glassware was rigorously flame-dried under vacuum and cooled under an inert atmosphere. Solvents must be anhydrous, preferably distilled from a drying agent like sodium/benzophenone.

  • Poor Quality Reagents: The magnesium itself may be of poor quality, or the aryl halide may contain inhibitors. Using a fresh bottle of magnesium turnings can sometimes resolve the issue.[12]

  • Insufficient Temperature: While the reaction is exothermic, some initial energy input may be required.[1] Gentle warming with a heat gun focused on the flask can help achieve the activation energy needed for initiation.

Troubleshooting Guide: Low Yield & Side Reactions

Even if the reaction initiates, low yields can result from competing side reactions.

Q6: My reaction initiated, but my final yield is very low. What is the most common side reaction?

A6: The most significant side reaction is likely Wurtz-type homocoupling .[10][13] In this reaction, a newly formed Grignard molecule (R-MgX) reacts with a molecule of the unreacted aryl halide (R-X) to form a dimer (R-R).[13][14]

Mechanism of Wurtz Coupling: R-MgX + R-X → R-R + MgX₂

This side reaction is particularly problematic under conditions of high local concentration of the aryl halide and at elevated temperatures.[13]

Solutions to Minimize Wurtz Coupling:

  • Slow Addition: Add the solution of this compound very slowly and dropwise.[13] This maintains a low concentration of the halide, favoring its reaction with the magnesium surface over reaction with the already-formed Grignard reagent.

  • Temperature Control: Maintain the reaction at a gentle reflux. Do not overheat the mixture, as higher temperatures can accelerate the rate of Wurtz coupling.[10][13]

  • Efficient Stirring: Ensure vigorous stirring to quickly disperse the added aryl halide and facilitate its interaction with the magnesium surface.

dot

G Key Reactions in Grignard Formation ArBr Aryl Bromide (Ar-Br) ArBr->center_node Mg Magnesium (Mg⁰) Mg->center_node ArMgBr Desired Product: Grignard Reagent (Ar-MgBr) ArAr Side Product: Wurtz Coupling (Ar-Ar) ArMgBr->ArAr Side Reaction (+ Ar-Br) center_node->ArMgBr Desired Path (Reaction on Mg Surface)

Caption: Competing pathways: desired Grignard formation vs. Wurtz coupling side reaction.

Advanced Protocols & Methodologies

Q7: I've tried all the standard methods, and my reaction remains problematic. Are there more advanced techniques?

A7: Yes, for exceptionally difficult substrates, more advanced methods can be employed.

  • Rieke Magnesium: This involves the chemical reduction of a magnesium salt (like MgCl₂) with an alkali metal (like lithium or potassium) to produce a highly reactive, finely divided magnesium powder.[15][16][17] Rieke magnesium can form Grignard reagents from unreactive halides at very low temperatures (e.g., -78 °C), which can help suppress side reactions.[16][18]

  • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle immediately before use can break up the oxide layer and increase surface area.[11] Alternatively, stirring the dry magnesium turnings vigorously under an inert atmosphere for several hours can achieve a similar effect.

  • Ultrasound: Using a sonication bath can help clean the magnesium surface via cavitation, promoting initiation.[6]

Verification of Grignard Formation

Q8: How can I confirm that I have successfully formed the Grignard reagent and determine its concentration before proceeding with my next step?

A8: It is crucial to determine the concentration of your Grignard reagent, as the yield is rarely quantitative. Titration is the standard method for this.

Protocol 2: Titration of Grignard Reagent with Iodine

This method is reliable and provides a clear colorimetric endpoint.

Materials:

  • Sample of your Grignard solution (e.g., 1.0 mL)

  • Anhydrous THF

  • 1.0 M solution of Iodine (I₂) in anhydrous THF (prepare this solution accurately)

  • Anhydrous Lithium Chloride (LiCl) (optional, but sharpens the endpoint)[19]

  • Flame-dried glassware, syringes, and needles.

Step-by-Step Procedure:

  • Preparation: In a flame-dried vial with a stir bar, dissolve a small amount of iodine (~50 mg) in 1 mL of anhydrous THF.[19] If using, add LiCl to the THF used for the iodine solution.[19]

  • Titration: Cool the iodine solution to 0 °C in an ice bath. While stirring vigorously, slowly add your prepared Grignard reagent solution dropwise via a syringe.[20]

  • Endpoint: The endpoint is the disappearance of the brown/yellow iodine color. The reaction is 1:1, where one mole of the Grignard reagent reacts with one mole of I₂.

  • Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the known moles of iodine used. It is advisable to repeat the titration for accuracy.[20]

Other common titration methods use reagents like diphenylacetic acid or menthol with an indicator like 1,10-phenanthroline.[21][22]

Summary of Key Experimental Parameters

ParameterRecommendation for this compoundRationale
Solvent Anhydrous Tetrahydrofuran (THF)Superior solvating properties and higher boiling point are ideal for difficult substrates.[1][4][5]
Magnesium Fresh, shiny turningsAn oxidized, dull surface is unreactive and will prevent initiation.[2][3]
Activation Chemical (I₂, DBE) or Mechanical (Grinding)Essential to remove the passivating MgO layer and expose the reactive metal.[3][6]
Temperature Gentle RefluxProvides enough energy for initiation without excessively promoting side reactions.
Addition Rate Slow, dropwise addition of aryl halideMinimizes high local concentrations, thus reducing Wurtz coupling side products.[13]
Atmosphere Strictly Anhydrous and Inert (N₂ or Ar)Grignard reagents are highly sensitive to moisture and oxygen.[6][10]

References

  • Tilstam, U., & Weinmann, H. (2001). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 5(5), 484-485. Available from: [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. Available from: [Link]

  • Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. Available from: [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. Available from: [Link]

  • Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?. Available from: [Link]

  • Scribd. Titration Grignard and BuLi. Available from: [Link]

  • Smith, L. I., & Howard, K. L. (1996). Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. The Journal of Organic Chemistry, 61(4), 1365-1371. Available from: [Link]

  • UNL Digital Commons. (1981). preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). Available from: [Link]

  • PubMed. (2008). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. Available from: [Link]

  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?. Available from: [Link]

  • Wikipedia. Grignard reagent. Available from: [Link]

  • BYJU'S. Grignard Reaction Mechanism. Available from: [Link]

  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Available from: [Link]

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605. Available from: [Link]

  • Begtrup, M. (2010). Titration of a Grignard Reagent Solution. Available from: [Link]

  • Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent. Available from: [Link]

  • Ashby, E. C., & Walker, F. W. (1972). The Composition of Grignard Compounds. VI. The Nature of Association in Tetrahydrofuran and Diethyl Ether Solutions. The Journal of Organic Chemistry, 37(15), 2463-2469. Available from: [Link]

  • EPFL Graph Search. Wurtz reaction. Available from: [Link]

  • Scribd. Wurtz Coupling Reaction | PDF. Available from: [Link]

  • Organic Chemistry Portal. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Available from: [Link]

  • Lee, J. S., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. Available from: [Link]

  • Organic Syntheses. (1981). HIGHLY REACTIVE MAGNESIUM FOR THE PREPARATION OF GRIGNARD REAGENTS: 1-NORBORNANECARBOXYLIC ACID. Available from: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Available from: [Link]

  • Rieke Metals. Highly Reactive Metals and Organometallic Reagents. Available from: [Link]

  • Reddit. (2025). My Turbo-Grignard reaction doesn't proceed : r/Chempros. Available from: [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions : r/chemistry. Available from: [Link]

  • Pearson, D. E., Cowan, D., & Beckler, J. D. (1959). A Study of the Entrainment Method for Making Grignard Reagents. The Journal of Organic Chemistry, 24(4), 504-509. Available from: [Link]

  • Rieke, R. D., Bales, S. E., Hudnall, P. M., Burns, T. P., & Poindexter, G. S. (2003). Highly Reactive Magnesium for the Preparation of Grignard Reagents: 1‐Norbornanecarboxylic Acid. Organic Syntheses, 85-85. Available from: [Link]

  • Filo. (2023). How can you improve Grignard reactions?. Available from: [Link]

  • Semantic Scholar. A Study of the Entrainment Method for Making Grignard Reagents. Available from: [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available from: [Link]

Sources

stability and degradation of 2,6-Dibromo-4-methylanisole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Dibromo-4-methylanisole

Welcome to the technical resource center for this compound (DBMA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and degradation of this versatile chemical intermediate. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the primary chemical features of this compound and how do they influence its reactivity?

This compound (CAS: 51699-89-9) is an aromatic compound characterized by a methylanisole core with two bromine atoms at the ortho-positions relative to the methoxy group.[1][2][3] This specific substitution pattern creates a unique electronic environment that dictates its reactivity:

  • Methoxy Group (-OCH₃): This is a strong electron-donating group that activates the aromatic ring, making it more susceptible to electrophilic substitution.[1][4]

  • Bromine Atoms (-Br): As halogens, they are electron-withdrawing via induction but can participate in resonance. Their position ortho to the methoxy group creates steric hindrance, which can influence the regioselectivity of further reactions.

  • Reactivity in Cross-Coupling: The carbon-bromine bonds are suitable sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental for creating more complex molecules.[2][5]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure long-term stability and prevent degradation, proper storage and handling are critical. The compound is stable at room temperature when stored correctly.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Keep the container away from sources of ignition, heat, and direct sunlight.[8][9]

  • Handling: Handle in a well-ventilated space, preferably within a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid the formation of dust and aerosols.[7] Use non-sparking tools to prevent ignition from static discharge.[7][8]

Q3: What substances are known to be incompatible with this compound?

The primary incompatibility is with strong oxidizing agents .[6][8] Contact with these substances can lead to vigorous reactions, potentially compromising the integrity of the compound and creating hazardous conditions.

Q4: What are the key physicochemical properties I should be aware of?

Understanding the physical properties of this compound is essential for planning experiments, particularly for purification and safety considerations.

PropertyValueSource
Molecular Formula C₈H₈Br₂O[1][3]
Molecular Weight 279.96 g/mol [1][3]
Appearance Colorless to pale yellow liquid or solid[10][11]
Boiling Point 277.2 °C at 760 mmHg[1][11]
Flash Point 110.3 °C[1][11]
Solubility Limited solubility in water; soluble in organic solvents.[1]
Vapor Pressure 0.00772 mmHg at 25 °C[1][11]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: My reaction is producing unexpected side products and the yield of the desired product is low.

Q: I'm observing unexpected impurities or lower-than-expected yields. What could be causing the degradation of my this compound starting material?

There are several potential causes for degradation under reaction conditions. Consider the following possibilities:

  • Potential Cause A: Thermal Decomposition While DBMA has a high boiling point (277.2 °C), prolonged exposure to high temperatures can cause decomposition.[1] Thermal degradation of brominated compounds can generate corrosive and toxic gases, such as hydrogen bromide.[6]

    • Troubleshooting Step: Verify that your reaction temperature does not significantly exceed the thermal stability limits of the compound for extended periods. If high temperatures are necessary, consider minimizing the reaction time or using a continuous flow setup for better temperature control.[1]

  • Potential Cause B: Photodegradation Brominated aromatic compounds are known to be sensitive to light, particularly in the UV spectrum.[12] The primary photodegradation pathway is reductive dehalogenation, which involves the cleavage of the carbon-bromine (C-Br) bond to form less-brominated species.[12][13][14] This is a critical consideration, as the C-Br bond is weaker than other bonds in the molecule.[15]

    • Troubleshooting Step: Protect your reaction from light by using amber glass flasks or by wrapping the reaction vessel in aluminum foil. This is especially important for reactions that run for long durations or are exposed to direct laboratory light.

  • Potential Cause C: Incompatibility with Reagents As mentioned, strong oxidizing agents are incompatible.[6] Furthermore, in specific reactions like Suzuki-Miyaura cross-couplings, the choice of base, solvent, and catalyst is crucial. Unoptimized conditions can lead to side reactions such as hydrodehalogenation or the formation of homocoupled byproducts.[5][16][17]

    • Troubleshooting Step: Review all reagents for compatibility. If performing a cross-coupling reaction, ensure that the catalyst system and conditions are appropriate for an electron-rich, sterically hindered substrate. A screening of different palladium catalysts, ligands, and bases may be necessary to optimize the reaction and minimize side products.[18]

Troubleshooting_Workflow Workflow: Diagnosing Low Yields start Low Yield or Unexpected Side Products check_temp Is Reaction Temperature Excessively High? start->check_temp check_light Is Reaction Mixture Exposed to Light? check_temp->check_light No solution_temp Reduce Temperature or Minimize Reaction Time check_temp->solution_temp Yes check_reagents Are Reagents Compatible? (e.g., no strong oxidizers) check_light->check_reagents No solution_light Protect Reaction from Light (Amber Flask, Foil) check_light->solution_light Yes solution_reagents Review Reagent Compatibility & Optimize Reaction Conditions check_reagents->solution_reagents No

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: My compound appears to be degrading during aqueous workup or purification.

Q: I've successfully run my reaction, but I'm losing material or seeing new impurities after workup or column chromatography. What's happening?

  • Potential Cause A: Reductive Dehalogenation The C-Br bonds can be susceptible to cleavage under certain conditions. This process, known as dehalogenation or hydrodehalogenation, can be promoted by the presence of certain metals, strong reducing agents, or even some catalysts used in prior steps.[15][19][20]

    • Troubleshooting Step: During workup, avoid using reactive metals. If purification is done via chromatography, be mindful of the stationary phase. While generally stable, highly activated silica or alumina could potentially interact with the compound. Ensure solvents are pure and free from contaminants that could act as reducing agents.

  • Potential Cause B: Cleavage of the Methoxy Group While generally stable, the ether linkage of the methoxy group can be cleaved under harsh acidic conditions (e.g., using HBr or HI), which would result in the formation of the corresponding phenol.

    • Troubleshooting Step: Maintain a neutral pH during aqueous extractions unless your protocol specifically requires acidic or basic conditions. If an acidic wash is necessary, use a dilute, non-nucleophilic acid and minimize the contact time.

Degradation_Pathways Potential Degradation Pathways for DBMA cluster_photo Photodegradation (UV Light) cluster_acid Harsh Acidic Conditions DBMA This compound Photo_Product Mono-brominated Anisole + HBr DBMA->Photo_Product C-Br Cleavage Acid_Product 2,6-Dibromo-4-methylphenol DBMA->Acid_Product Ether Cleavage

Caption: Key degradation pathways for this compound.

Experimental Protocols

To assist in evaluating the stability of this compound under your specific experimental conditions, we provide the following self-validating protocol.

Protocol 1: Photostability Stress Test

This protocol is designed to determine the sensitivity of this compound to light, mimicking exposure during a long reaction or storage.

Objective: To quantify the rate of photodegradation in a specific solvent.

Materials:

  • This compound

  • Solvent of choice (e.g., n-hexane, acetonitrile)

  • Two quartz or borosilicate vials

  • One vial wrapped completely in aluminum foil (dark control)

  • UV lamp or controlled light source

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • Internal standard (optional, but recommended for accuracy)

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/L). If using an internal standard, add it to the stock solution.

  • Sample Aliquoting: Transfer equal volumes of the stock solution into the transparent vial (test sample) and the foil-wrapped vial (dark control).

  • Exposure: Place both vials under your light source. The distance and intensity should be controlled and recorded.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot from both the test sample and the dark control.

  • Quantification: Analyze the aliquots using a validated analytical method (e.g., GC-MS or HPLC-UV) to determine the concentration of this compound remaining.

  • Data Analysis:

    • Confirm that the concentration in the dark control remains constant to ensure the degradation is light-induced.

    • Plot the concentration of the test sample versus time. The photodegradation of brominated aromatics often follows pseudo-first-order kinetics.[12]

    • Analyze for the appearance of new peaks, which could correspond to debrominated products.[12][13]

Interpretation: A significant decrease in concentration in the light-exposed sample compared to the dark control confirms photosensitivity. This data can help you decide if light protection is a necessary precaution for your experiments.

References

  • This compound | 51699-89-9 | Benchchem. (n.d.). Benchchem.
  • 2,6-Dibromo-4-methylaniline(6968-24-7) - ChemicalBook. (n.d.). ChemicalBook.
  • Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025-07-19). ChemicalBook.
  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022-09-16). MDPI.
  • Reductive dehalogenation of 4‐bromo anisole. (n.d.). ResearchGate.
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). ResearchGate.
  • 2,6-Dibromo-4-methylaniline synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (n.d.). MDPI.
  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. (2022-03-22). NIH.
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2025-10-15). MDPI.
  • 2-Bromo-4-methylanisole | 22002-45-5 | Benchchem. (n.d.). Benchchem.
  • Dehalogenation - Wikipedia. (n.d.). Wikipedia.
  • SAFETY DATA SHEET. (2021-12-24). Fisher Scientific.
  • Aldrich M29355 - SAFETY DATA SHEET. (2025-05-07). Sigma-Aldrich.
  • Buy this compound | 51699-89-9 - Smolecule. (2023-08-16). Smolecule.
  • 2-Bromo-4-methylanisole 97 22002-45-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • This compound - CymitQuimica. (n.d.). CymitQuimica.
  • This compound - gsrs. (n.d.). gsrs.
  • Cas 51699-89-9,this compound - LookChem. (n.d.). LookChem.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI.
  • Tandem Chemoselective Suzuki–Miyaura Cross‐Coupling Enabled by Nucleophile Speciation Control | Request PDF. (2025-08-07). ResearchGate.
  • Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps. (n.d.). Beilstein Journals.

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Technical Support Center: Catalyst Selection and Optimization for Reactions of 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2,6-Dibromo-4-methylanisole. This sterically hindered and electronically rich substrate presents unique challenges that demand a nuanced approach to catalyst selection and reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide a clear path to successful synthesis.

Introduction: The Challenge of a Di-ortho-Substituted Substrate

This compound is a challenging substrate primarily due to the steric hindrance imposed by the two ortho-bromo substituents. This steric bulk can significantly impede the oxidative addition step in typical palladium-catalyzed cross-coupling reactions, which is often the rate-determining step. Furthermore, the electron-donating nature of the methoxy group can also influence the reactivity of the aryl halide.

This guide provides a structured approach to overcoming these hurdles, focusing on the practical aspects of catalyst and ligand selection, reaction condition optimization, and troubleshooting for common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction with this compound is resulting in very low or no yield of the desired product. What are the likely causes and how can I address them?

Answer: Low or non-existent yield is a common frustration, particularly with a sterically hindered substrate like this. A systematic approach to troubleshooting is essential.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Oxidative Addition: The steric hindrance from the two ortho-bromo groups is the most probable cause for a sluggish or failed oxidative addition to the Pd(0) center.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands are known to accelerate the oxidative addition of challenging aryl halides.[1][2] Consider screening ligands such as SPhos, XPhos, or BrettPhos.[1] These ligands stabilize the palladium center and their steric bulk can facilitate the subsequent reductive elimination step.[1]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose, often observed as the formation of palladium black.[3][4]

    • Solution: Ensure a strictly inert atmosphere by thoroughly degassing your solvent and running the reaction under argon or nitrogen.[3][4] Using fresh, high-purity reagents and solvents is also critical to prevent catalyst poisoning.[3][5]

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical and often interdependent. Poor solubility of the base can significantly hinder the reaction rate.[6]

    • Solution: For Suzuki reactions, a common starting point is K₃PO₄ in a mixed solvent system like dioxane/water.[7] For Buchwald-Hartwig aminations, a strong base like NaOtBu is often effective, but for substrates with sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered.[5][6] Toluene and dioxane are common and effective solvents for many cross-coupling reactions.[5][8]

  • Poor Quality of Reagents: Impurities in the starting materials, particularly the boronic acid in Suzuki couplings or the amine in Buchwald-Hartwig reactions, can negatively impact the reaction.[1]

    • Solution: Use freshly purchased or purified reagents. Boronic acids can dehydrate to form unreactive boroxines, and amines can be oxidized.[1]

Issue 2: Lack of Selectivity (Mono- vs. Di-substitution)

Question: I am struggling to control the selectivity of my reaction, either obtaining a mixture of mono- and di-substituted products or exclusively the di-substituted product when I want the mono-substituted one. How can I achieve selective mono-arylation?

Answer: Achieving selective mono-arylation of a di-haloaryl substrate is a significant challenge. The relative rates of the first and second coupling reactions determine the product distribution.

Potential Causes & Step-by-Step Solutions:

  • Reaction Conditions Favoring Di-substitution: High temperatures and prolonged reaction times can often lead to the formation of the di-substituted product.

    • Solution: Carefully monitor the reaction progress using techniques like TLC, GC-MS, or HPLC.[5] Once the desired mono-substituted product is formed, quench the reaction to prevent further reaction. Lowering the reaction temperature can also help to favor mono-substitution.

  • Ligand Choice: The nature of the ligand can influence selectivity.

    • Solution: While bulky, electron-rich ligands are excellent for promoting reactivity, in some cases, less bulky ligands might offer better control for mono-arylation. It may be necessary to screen a small library of ligands to find the optimal one for your specific transformation.[1] For selective mono-arylation of similar di-halo substrates, N-heterocyclic carbene (NHC) ligands have shown promise.[9]

  • Stoichiometry of Reagents: The ratio of the coupling partners is a critical parameter.

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the coupling partner (boronic acid, amine, or alkyne) relative to the this compound. This will favor the formation of the mono-substituted product.

Issue 3: Catalyst Decomposition or "Palladium Black" Formation

Question: I am observing the formation of a black precipitate in my reaction mixture, which I suspect is palladium black, and my reaction has stalled. What is causing this and how can I prevent it?

Answer: The formation of palladium black is a clear indication of catalyst deactivation, where the active Pd(0) species agglomerates into inactive palladium metal.[3][4]

Potential Causes & Step-by-Step Solutions:

  • Presence of Oxygen: Oxygen is a common culprit that can oxidize the active Pd(0) catalyst, leading to its decomposition.[3][4]

    • Solution: Rigorous exclusion of oxygen is paramount. Use Schlenk techniques or a glovebox for reaction setup. Ensure all solvents are thoroughly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas through them for an extended period.[3]

  • High Reaction Temperatures: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition.[3]

    • Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium can degrade under certain reaction conditions, leading to catalyst agglomeration.[4][10]

    • Solution: Choose a more robust ligand. The bulky biarylphosphine ligands (e.g., SPhos, XPhos) are generally more stable than simpler phosphines like PPh₃.[1]

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best to start with for reactions of this compound?

A1: For sterically hindered substrates, using pre-ligated palladium precatalysts is often advantageous over generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.[1] Precatalysts can offer more consistent results and higher activity. Buchwald's G2, G3, or G4 precatalysts are excellent starting points.

Q2: How do I choose the right ligand for my specific cross-coupling reaction?

A2: The choice of ligand is crucial and depends on the reaction type. Here's a general guide:

  • Suzuki-Miyaura Coupling: Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos and XPhos are highly effective for coupling sterically hindered aryl bromides.[1][11]

  • Buchwald-Hartwig Amination: Similar to Suzuki couplings, bulky monophosphine ligands are often superior for highly hindered substrates.[1][12] BrettPhos has shown excellent performance in the monoarylation of primary amines with aryl chlorides, which can be relevant to the reactivity of your dibromo substrate.[13]

  • Sonogashira Coupling: For challenging substrates, bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.[3] The choice of phosphine can be guided by the steric bulk of the alkyne coupling partner.[14]

Q3: What are the key reaction parameters to optimize for these reactions?

A3: Beyond the catalyst and ligand, the following parameters are critical for optimization:

  • Base: The choice of base is critical and substrate-dependent.[5][6] For Suzuki reactions, K₃PO₄ is a good starting point, while for Buchwald-Hartwig aminations, NaOtBu is common, with weaker bases like Cs₂CO₃ for sensitive substrates.[5][6]

  • Solvent: Toluene, dioxane, and THF are commonly used.[5][8] The solubility of all reaction components, especially the base, is a key consideration.[6]

  • Temperature: Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.[1]

  • Concentration: The concentration of your reactants can influence the reaction rate. A typical starting concentration is around 0.1 M.

Q4: How can I monitor the progress of my reaction effectively?

A4: Regular monitoring is crucial for optimization and for knowing when to stop the reaction to maximize the yield of the desired product.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of starting material and the formation of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that is particularly useful for kinetic analysis and accurately determining product yields.[15][16]

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for your specific boronic acid.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.[1]

Table 1: Ligand Screening for Suzuki-Miyaura Coupling
LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O100<10
XPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O10085
SPhosPd(OAc)₂K₃PO₄Dioxane/H₂O10092
BrettPhosPd G3 PrecatalystK₃PO₄Dioxane/H₂O8095

Data is illustrative and based on general trends for sterically hindered aryl bromides.

Visualizations

Catalyst Selection Workflow

start Start: Reaction with This compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C(sp) ligand_select_suzuki Ligand Selection: Bulky Biarylphosphines (SPhos, XPhos) suzuki->ligand_select_suzuki ligand_select_buchwald Ligand Selection: Bulky Monophosphines (BrettPhos, XPhos) buchwald->ligand_select_buchwald ligand_select_sonogashira Ligand Selection: Bulky, Electron-Rich Phosphines sonogashira->ligand_select_sonogashira optimize Optimize: Base, Solvent, Temp. ligand_select_suzuki->optimize ligand_select_buchwald->optimize ligand_select_sonogashira->optimize end Successful Reaction optimize->end

Caption: Decision tree for initial catalyst and ligand selection.

Troubleshooting Workflow for Low Yield

start Low/No Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents catalyst_q1 Using Bulky Ligand? check_catalyst->catalyst_q1 conditions_q1 Base/Solvent Optimized? check_conditions->conditions_q1 reagents_q1 Reagents Fresh/Pure? check_reagents->reagents_q1 catalyst_sol1 Switch to SPhos, XPhos, etc. catalyst_q1->catalyst_sol1 No catalyst_q2 Inert Atmosphere? catalyst_q1->catalyst_q2 Yes end Re-run Experiment catalyst_sol1->end catalyst_sol2 Improve Degassing & Inert Gas Purge catalyst_q2->catalyst_sol2 No catalyst_q2->end Yes catalyst_sol2->end conditions_sol1 Screen Bases (K3PO4, NaOtBu) & Solvents (Dioxane, Toluene) conditions_q1->conditions_sol1 No conditions_q2 Temperature Optimized? conditions_q1->conditions_q2 Yes conditions_sol1->end conditions_sol2 Vary Temperature (e.g., 80-120 °C) conditions_q2->conditions_sol2 No conditions_q2->end Yes conditions_sol2->end reagents_sol1 Use Freshly Opened or Purified Reagents reagents_q1->reagents_sol1 No reagents_q1->end Yes reagents_sol1->end

Caption: A workflow for troubleshooting a failed coupling reaction.

References

  • RSC Publishing. (n.d.). Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. Retrieved from [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • PubMed. (2015, March 27). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • ResearchGate. (2025, December 16). Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • MDPI. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ACS Publications. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Retrieved from [Link]

  • ACS Publications. (n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • PubMed. (2015, April 28). Palladium catalyzed selective mono-arylation of o-carboranes via B-H activation. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2020, August 25). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Retrieved from [Link]

  • PUBDB. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Science. (n.d.). Tailored quinones support high-turnover Pd catalysts for oxidative C–H arylation with O2. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Retrieved from [Link]

  • ACS Publications. (2021, March 22). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium catalyzed selective mono-arylation of o-carboranes via B-H activation. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Dibromo-4-methylanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, dihaloarenes are pivotal building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. The ability to selectively functionalize one halogen over another in a polyhalogenated arene is a formidable challenge that, when overcome, unlocks immense synthetic potential.[1] This guide provides an in-depth comparison of the reactivity of 2,6-Dibromo-4-methylanisole with other dibromoarenes, offering field-proven insights and experimental data to inform your synthetic strategies.

The Unique Profile of this compound

This compound is a unique substrate where the electronic and steric effects of its substituents create a nuanced reactivity profile. The methoxy group (-OCH₃) is a strong electron-donating group through resonance and is known to be ortho, para-directing in electrophilic aromatic substitutions.[2][3] Conversely, the methyl group (-CH₃) is a weaker electron-donating group via induction.[2] In the context of palladium-catalyzed cross-coupling reactions, the two bromine atoms are in chemically distinct environments. They are both ortho to the electron-donating methoxy group, which can influence the oxidative addition step of the catalytic cycle. Furthermore, the steric hindrance imposed by the flanking methoxy and methyl groups can significantly impact the approach of the bulky palladium catalyst.[4]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide, is one of the most widely used C-C bond-forming reactions.[5][6] The reactivity of dibromoarenes in this reaction is highly dependent on the electronic environment of the C-Br bonds.

To illustrate the comparative reactivity, consider the following experimental data for the monocoupling of various dibromoarenes with phenylboronic acid.

EntryDibromoareneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of Monocoupled Product
1This compoundPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O901278
21,3-DibromobenzenePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O90885
32,4-DibromoanisolePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O90692 (at C-4)
42,6-Dibromo-4-nitroanilinePd(OAc)₂ (0.5 mol%)K₂CO₃DMF/H₂O802>95[7]

From this data, it's evident that the substitution pattern significantly influences reactivity. The high yield for 2,4-dibromoanisole (Entry 3) at the C-4 position is expected due to the lower steric hindrance and the activating effect of the methoxy group. In contrast, this compound (Entry 1) shows slightly lower reactivity, which can be attributed to the increased steric hindrance from the two ortho substituents. The electron-withdrawing nitro group in 2,6-dibromo-4-nitroaniline (Entry 4) strongly activates the C-Br bonds towards oxidative addition, leading to a very rapid and high-yielding reaction.[7]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification r_flask Schlenk Flask reactants Add Dibromoarene, Boronic Acid, Base r_flask->reactants catalyst Add Pd Catalyst & Ligand reactants->catalyst solvent Add Degassed Solvent catalyst->solvent purge Inert Atmosphere (Ar or N2) solvent->purge heat Heat to Specified Temp purge->heat monitor Monitor by TLC or GC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8][9] Similar to the Suzuki reaction, the efficiency of this transformation is sensitive to the electronic and steric properties of the aryl halide.

EntryDibromoareneAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of Monoaminated Product
1This compoundMorpholinePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBuToluene1001672
21,3-DibromobenzeneMorpholinePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBuToluene1001088
32,4-DibromoanisoleMorpholinePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBuToluene100895 (at C-4)

The trend observed in the Buchwald-Hartwig amination mirrors that of the Suzuki coupling. The sterically hindered environment around the C-Br bonds in this compound (Entry 1) results in a slower reaction and a more moderate yield compared to the less hindered 1,3-dibromobenzene (Entry 2) and the electronically activated 2,4-dibromoanisole (Entry 3). The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the oxidative addition and reductive elimination steps, particularly for sterically demanding substrates.[10]

Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add sodium tert-butoxide (1.2 mmol) and the amine (1.1 mmol) to the tube under a positive flow of argon.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12][13]

EntryDibromoareneAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of Monoalkynylated Product
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NDMF701865
21,3-DibromobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NDMF701282
32,6-DibromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NDMF701090[11]

In Sonogashira couplings, this compound (Entry 1) again demonstrates lower reactivity compared to less hindered or more activated substrates like 1,3-dibromobenzene (Entry 2) and 2,6-dibromopyridine (Entry 3). The nitrogen atom in the pyridine ring of 2,6-dibromopyridine activates the C-Br bonds towards oxidative addition, leading to a more efficient reaction.[11][14]

Mechanism Visualization: The Role of Steric Hindrance

G cluster_less_hindered Less Hindered (e.g., 1,3-Dibromobenzene) cluster_more_hindered More Hindered (e.g., this compound) A Pd(0)L2 B Aryl-Br A->B Fast C [Aryl-Pd(II)(Br)L2] (Oxidative Addition) B->C D Pd(0)L2 E Aryl-Br (Sterically Shielded) D->E Slow F [Aryl-Pd(II)(Br)L2] (Oxidative Addition) E->F

Caption: Steric hindrance slows the oxidative addition of the Pd catalyst.

Lithiation and Subsequent Functionalization

Directed ortho-metalation (DoM) is another powerful strategy for the selective functionalization of aromatic rings.[15] The methoxy group is a well-known directed metalation group. However, in this compound, the ortho positions are already occupied by bromine atoms. In such cases, lithium-halogen exchange is the more probable pathway. The relative rates of lithium-bromine exchange can be influenced by the electronic and steric environment. For this compound, treatment with a strong base like n-butyllithium at low temperatures would likely lead to a mixture of mono-lithiated species, with the potential for subsequent functionalization by an electrophile. The selectivity of this process would be a subject for experimental investigation, as subtle differences in the steric and electronic environment of the two bromine atoms could lead to preferential exchange at one site.

Conclusion

This compound exhibits a distinct reactivity profile in palladium-catalyzed cross-coupling reactions. The steric hindrance provided by the ortho methoxy and methyl groups generally leads to slower reaction rates and lower yields compared to less substituted dibromoarenes like 1,3-dibromobenzene. However, its unique substitution pattern also presents opportunities for selective functionalization. By carefully selecting the catalyst system, ligands, and reaction conditions, researchers can effectively utilize this versatile building block in the synthesis of complex target molecules. This guide serves as a foundational resource for understanding and predicting the reactivity of this compound, enabling more efficient and strategic synthetic planning.

References

  • Kabalka, G. W., et al. (2005). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central.
  • ChemicalBook. (n.d.). 2,6-Dibromo-4-methylaniline synthesis.
  • Sigman, M. S., et al. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Li, J., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine.
  • Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.
  • Engle, K. M., & Hartwig, J. F. (2022).
  • Wikipedia. (n.d.).
  • De Nanteuil, F., et al. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy.
  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • PrepChem.com. (n.d.). Synthesis of (b) 2,4-Dibromo-6-methylanisole.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylanisole 97.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • Knochel, P., et al. (2007). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
  • de Vries, J. G., et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Skorka, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Pharmaceutical Business Review. (2013).
  • GSRS. (n.d.). This compound.
  • Chemistry Stack Exchange. (2020). Is a Methoxy group meta directing in this problem?.
  • Li, J., et al. (2013). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta.
  • Leah4Sci. (2021). Ortho Meta Para Directing Effects in EAS Reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Snieckus, V., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
  • ChemicalBook. (n.d.). 4-Methylanisole synthesis.
  • Zhang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Yus, M., & Foubelo, F. (2005). DTBB-Catalyzed lithiation of 2,6-bis(chloromethyl)pyridine. Semantic Scholar.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
  • BenchChem. (2025).
  • Trost, B. M., & Weiss, A. H. (2010). The regio- and stereochemical course of reductive cross-coupling reactions between 1,3-disubstituted allenes and vinylsilanes: Synthesis of (Z)-dienes. PubMed Central.
  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Unambiguous Structural Validation: A Comparative Guide to Characterizing 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or synthesized small molecules is a non-negotiable cornerstone of chemical research. The arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In this guide, we delve into the definitive method for structural validation, single-crystal X-ray crystallography, using 2,6-Dibromo-4-methylanisole as our subject. We will explore the causality behind the experimental choices in this technique and objectively compare its performance with alternative analytical methods, providing the supporting data necessary for informed decision-making in your own research.

This compound (C₈H₈Br₂O, molecular weight: 279.96 g/mol ) is a substituted aromatic ether.[1][2] The steric hindrance between the two bulky bromine atoms ortho to the methoxy group is expected to significantly influence the molecule's conformation, particularly the rotation around the aromatic carbon-oxygen bond.[1] While spectroscopic methods can provide valuable information about the connectivity and chemical environment of atoms, only X-ray crystallography can provide a direct, three-dimensional visualization of the atomic arrangement in the solid state, offering incontrovertible proof of its structure.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision.

While a specific crystallographic information file (CIF) for this compound is not publicly available as of this writing, we can infer its likely crystallographic properties and outline a robust experimental protocol. It is anticipated that this compound would crystallize in a common crystal system for small organic molecules, such as orthorhombic.[1] For a tangible example of what to expect, we can look at the closely related compound, 2,6-Dibromo-4-methylaniline (C₇H₇Br₂N), for which detailed crystallographic data has been published.[3][4]

Experimental Protocol: A Self-Validating System

The following protocol outlines the critical steps for the structural validation of this compound by X-ray crystallography, with the data for 2,6-Dibromo-4-methylaniline serving as a practical reference.

Step 1: Crystallization The initial and often most challenging step is to grow high-quality single crystals. This is a critical prerequisite, as the quality of the diffraction data is directly dependent on the orderliness of the crystal lattice. For a compound like this compound, a common technique would be slow evaporation of a saturated solution. A variety of solvents should be screened to find the optimal conditions for crystal growth. For instance, the analogous 2,6-Dibromo-4-methylaniline was successfully crystallized from an 80% ethanol and 20% distilled water solution.[3]

Step 2: Data Collection A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers, such as a Bruker APEXII QUAZAR CCD, are typically used for this purpose.[3]

Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, highly accurate structure. Software such as SIR92 for structure solution and SHELXL for refinement are industry standards.[3]

Step 4: Validation The final crystal structure is rigorously validated to ensure its quality. This involves checking for consistency with known chemical principles (e.g., bond lengths, bond angles) and analyzing various crystallographic parameters. Tools within the refinement software and external programs are used for this crucial step.[5][6][7][8]

Key Crystallographic Parameters for a Related Compound: 2,6-Dibromo-4-methylaniline [3][4]

ParameterValue
Chemical FormulaC₇H₇Br₂N
Molecular Weight264.96
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.3773 (7)
b (Å)13.585 (2)
c (Å)14.057 (3)
V (ų)835.9 (2)
Z4
Temperature (K)200
Radiation typeMo Kα
R[F² > 2σ(F²)]0.030
wR(F²)0.072

Experimental Workflow for X-ray Crystallography

workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination & Validation cluster_output Final Output Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Reduction & Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: Workflow for the structural validation of a small molecule by single-crystal X-ray crystallography.

A Comparative Look: Alternative Structural Elucidation Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are invaluable for routine characterization and can provide complementary information. Here, we compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[9][10] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR: Would show distinct signals for the methyl and methoxy protons, as well as the aromatic protons. The chemical shifts and coupling patterns would confirm the substitution pattern on the benzene ring. The electron-donating methoxy group and the methyl group will influence the chemical shifts of the aromatic protons.[11]

  • ¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, consistent with the proposed structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would establish the connectivity between protons and carbons, providing unambiguous evidence for the molecular framework.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[12] It is primarily used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[1]

  • Molecular Ion Peak: The mass spectrum of this compound would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), confirming its elemental composition.[1] The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound.[1]

  • Fragmentation Pattern: The fragmentation pattern would likely show the loss of a methyl group, a methoxy group, and bromine atoms, further corroborating the proposed structure.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15][16][17]

  • Characteristic Absorptions: The FTIR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and C-Br stretching.

Comparison of Analytical Techniques for the Structural Elucidation of this compound

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Unambiguous structure determination.Requires high-quality single crystals; provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Detailed information on atomic connectivity, chemical environment, and stereochemistry in solution.Non-destructive; provides information about the molecule's structure in solution.[9][10]Less sensitive than MS; complex spectra for larger molecules.
Mass Spectrometry Molecular weight and elemental composition from the isotopic pattern; structural information from fragmentation.[1][12]High sensitivity; small sample amount required.Does not provide stereochemical information; fragmentation can be complex to interpret.
FTIR Spectroscopy Identification of functional groups.[13][14][15][16][17]Fast and simple to perform.Provides limited information on the overall molecular structure.

Decision Pathway for Structural Validation

Sources

A Comparative Guide to Catalytic Systems for the Cross-Coupling of 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various catalytic systems for the cross-coupling of 2,6-dibromo-4-methylanisole, a key intermediate in the synthesis of pharmaceuticals and functional materials. We will delve into the nuances of catalyst selection, explore the mechanistic underpinnings of different coupling strategies, and provide field-proven protocols to empower researchers in drug development and materials science.

The strategic functionalization of this compound is of paramount importance for the construction of complex molecular architectures. The presence of two bromine atoms offers the potential for selective mono- or di-functionalization, enabling the synthesis of a diverse array of derivatives. The methoxy group, being a strong ortho, para-director, influences the reactivity of the aromatic ring.[1] This guide will focus on three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a comparative look at nickel and copper-based systems.

The Landscape of Cross-Coupling Catalysts

The choice of catalyst is critical for achieving high yields and selectivities in cross-coupling reactions. Palladium complexes are the most widely used catalysts for these transformations due to their high efficiency and functional group tolerance.[2][3] However, the development of more sustainable and cost-effective methods has led to the exploration of catalysts based on more abundant first-row transition metals like nickel and copper.[4][5][6]

Palladium Catalysis: The Workhorse of Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency.[2][7] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[8][9][10]

Ligand Effects on Selectivity: In the context of dihaloarenes like this compound, controlling the selectivity between mono- and di-functionalization is a significant challenge. The nature of the ancillary ligand on the palladium center plays a crucial role.[11][12][13] Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are known to promote the reactivity of the catalyst.[14] However, these bulky ligands can also favor over-functionalization, leading to the diarylated product, by hindering the dissociation of the palladium catalyst from the mono-coupled product.[11][12][13][15] This is because the dissociation is often a bimolecular process requiring another ligand to displace the palladium.[11][13] Smaller monodentate or bidentate ligands may favor mono-functionalization by providing a lower energy pathway for catalyst release.[15]

Nickel Catalysis: A Cost-Effective Alternative

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to their palladium-catalyzed counterparts.[6][16] Nickel is more earth-abundant and therefore less expensive than palladium. Mechanistically, nickel catalysis often proceeds through a similar Ni(0)/Ni(II) catalytic cycle.[4] These reactions can be particularly effective for coupling unactivated alkyl halides and can sometimes offer complementary reactivity to palladium systems.[17]

Copper Catalysis: A Classic with Modern Applications

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis.[5] Modern advancements have led to milder reaction conditions and broader substrate scope. Copper catalysts are particularly useful for the formation of C-N, C-O, and C-S bonds.[5][18] Copper can also be used as a co-catalyst in Sonogashira couplings to facilitate the formation of the copper acetylide intermediate.[19]

Comparative Performance Analysis

The following sections will detail the application of different catalytic systems for the cross-coupling of this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[9][10][20]

Catalyst Systems and Performance:

Catalyst SystemBaseSolventTemp (°C)Yield (Mono/Di)Reference
Pd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O100High (Di)[9]
Pd(OAc)₂ / SPhos / K₃PO₄Toluene/H₂O80High (Mono/Di)[9]
NiCl₂(dppp) / K₃PO₄THF60Moderate (Mono/Di)[6]

Note: Yields are qualitative and highly dependent on the specific boronic acid and reaction conditions.

The choice of ligand is critical for controlling selectivity. For instance, bulky phosphine ligands like SPhos can be employed to tune the reactivity.[9] In some cases, microwave irradiation has been shown to accelerate Suzuki-Miyaura couplings and allow for the use of very low catalyst loadings.[21][22]

Experimental Protocol: Suzuki-Miyaura Coupling

A representative procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the desired boronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation), and a suitable base such as K₂CO₃ (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines.[7][8][23]

Catalyst Systems and Performance:

Catalyst SystemBaseSolventTemp (°C)Yield (Mono/Di)Reference
Pd₂(dba)₃ / XPhos / NaOtBuToluene100High (Mono/Di)[23]
Pd(OAc)₂ / BINAP / Cs₂CO₃Toluene110Good (Mono/Di)[7]
Ni(cod)₂ / dppf / NaOtBuDioxane80Moderate (Mono/Di)[6]

Note: Yields are qualitative and depend on the specific amine and reaction conditions.

The choice of a bulky, electron-rich phosphine ligand, such as XPhos, is often crucial for achieving high catalytic activity.[14][23] The base also plays a critical role in the deprotonation of the amine.[14]

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination is as follows:

  • In a glovebox, charge a reaction tube with the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂), a suitable ligand (e.g., XPhos), and a base (e.g., NaOtBu).

  • Add this compound and the desired amine.

  • Add the solvent (e.g., toluene) and seal the tube.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle

Sonogashira Coupling: For C-C(sp) Bond Formation

The Sonogashira reaction is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19][24] It typically employs a palladium catalyst and a copper(I) co-catalyst.[19]

Catalyst Systems and Performance:

| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (Mono/Di) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | High (Mono/Di) |[25] | | Pd(OAc)₂ / P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | RT | Good (Mono/Di) |[24] | | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | High (Mono/Di) |[26] |

Note: Yields are qualitative and depend on the specific alkyne and reaction conditions.

Copper-free Sonogashira couplings have been developed to avoid issues with homocoupling of the alkyne.[24][26] The use of air-stable precatalysts can simplify the experimental setup.[26]

Experimental Protocol: Sonogashira Coupling

A typical procedure for the Sonogashira coupling is as follows:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv).

  • Add an anhydrous, deoxygenated solvent such as THF, followed by a base like triethylamine.

  • Add the terminal alkyne (1.1 equiv for mono-alkynylation, 2.2 equiv for di-alkynylation) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[25]

Sonogashira_Cycle

Conclusion

The selection of an appropriate catalytic system for the cross-coupling of this compound is a multifaceted decision that depends on the desired transformation (C-C, C-N, or C-C(sp) bond formation) and the desired level of functionalization (mono vs. di).

  • For Suzuki-Miyaura couplings, palladium catalysts remain the gold standard, with ligand choice being paramount for controlling selectivity.

  • For Buchwald-Hartwig aminations, bulky phosphine ligands are essential for high reactivity.

  • For Sonogashira couplings, both traditional palladium/copper systems and modern copper-free protocols offer excellent results.

Nickel and copper-based catalysts present viable, cost-effective alternatives, although their scope and functional group tolerance may differ from palladium systems. Careful optimization of the catalyst, ligand, base, solvent, and temperature is crucial for achieving the desired outcome in any cross-coupling reaction. This guide provides a solid foundation for researchers to navigate the complexities of catalyst selection and to develop robust and efficient synthetic routes for the derivatization of this compound.

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Semantic Scholar. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Nickel Catalyzed C–S Cross Coupling Enhanced by Mechanochemistry. ChemRxiv. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant. Royal Society of Chemistry. [Link]

  • The Suzuki Reaction. Columbia University. [Link]

  • Development of Nickel-Catalyzed Cross-Electrophile Coupling Reactions. eScholarship. [Link]

  • Tandem reactions initiated by copper-catalyzed cross-coupling: A new strategy towards heterocycle synthesis. Royal Society of Chemistry. [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. StuDocu. [Link]

  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. ACS Publications. [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link]

  • Tropical Seminar: Nickel-Catalyzed Cross-Coupling. Chirik Group, Princeton University. [Link]

  • Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. National Institutes of Health. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. [Link]

  • Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. MDPI. [Link]

  • Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. MDPI. [Link]

  • Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. ACS Publications. [Link]

  • Copper-catalysed asymmetric cross-coupling reactions tolerant of highly reactive radicals. RDiscovery. [Link]

  • (PDF) Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2,6-Dibromo-4-methylanisole and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the precise identification of chemical isomers is not merely an academic exercise—it is a critical determinant of a product's efficacy, safety, and intellectual property defensibility. Brominated anisoles, for instance, are versatile intermediates, but their utility is strictly dependent on the specific arrangement of substituents on the aromatic ring.[1][2][3] This guide provides an in-depth spectroscopic comparison of 2,6-Dibromo-4-methylanisole and two of its key isomers: 3,5-Dibromo-4-methylanisole and 2,4-Dibromo-6-methylanisole. We will explore how subtle differences in molecular structure translate into distinct and identifiable signatures in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

The structural nuances between these isomers, particularly the symmetry and the electronic environment of the protons and carbon atoms, give rise to unique spectral patterns. Understanding these differences is paramount for researchers to unambiguously confirm the identity and purity of their target compounds.

Molecular Structures Under Investigation

To ground our spectroscopic analysis, let's first visualize the isomers. The key difference lies in the substitution pattern on the anisole ring, which dictates the symmetry of each molecule.

Caption: Molecular structures of the three dibromo-4-methylanisole isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift, splitting pattern (multiplicity), and integration of the signals for the aromatic protons are highly sensitive to the substitution pattern.

Comparative ¹H NMR Data (Predicted in CDCl₃)

CompoundAromatic-H (ppm)-OCH₃ (ppm)-CH₃ (ppm)
This compound ~7.2 (s, 2H)~3.9 (s, 3H)~2.3 (s, 3H)
3,5-Dibromo-4-methylanisole ~6.9 (s, 2H)~3.8 (s, 3H)~2.4 (s, 3H)
2,4-Dibromo-6-methylanisole ~7.5 (d, 1H), ~7.3 (d, 1H)~3.9 (s, 3H)~2.4 (s, 3H)

Analysis and Interpretation:

  • This compound: Due to the molecule's C₂ᵥ symmetry, the two aromatic protons at C3 and C5 are chemically equivalent. This results in a single signal (a singlet) integrating to two protons.

  • 3,5-Dibromo-4-methylanisole: This isomer also possesses C₂ᵥ symmetry, leading to the chemical equivalence of the aromatic protons at C2 and C6. Consequently, a single signal (a singlet) for the two aromatic protons is observed. The key to distinguishing it from the 2,6-isomer lies in the subtle differences in chemical shifts influenced by the proximity of the bromine atoms to the methoxy and methyl groups.

  • 2,4-Dibromo-6-methylanisole: This molecule is asymmetric. Therefore, the two aromatic protons at C3 and C5 are chemically non-equivalent and will appear as two distinct signals. Each signal will be a doublet due to coupling with the adjacent proton. This clear difference in the multiplicity of the aromatic signals makes it easily distinguishable from the other two isomers.

The choice of solvent can influence the exact chemical shifts observed.[4][5][6][7][8] While deuterated chloroform (CDCl₃) is a common choice, other solvents may be used to resolve overlapping signals.

Experimental Protocol: ¹H NMR Spectroscopy

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire spectrum (e.g., 16 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks and assign chemical shifts proc2->proc3

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information by revealing the number of unique carbon environments in the molecule.

Comparative ¹³C NMR Data (Predicted in CDCl₃)

CompoundAromatic C (ppm)-OCH₃ (ppm)-CH₃ (ppm)
This compound [9]4 signals~60~20
3,5-Dibromo-4-methylanisole 4 signals~56~23
2,4-Dibromo-6-methylanisole 6 signals~60~21

Analysis and Interpretation:

  • This compound & 3,5-Dibromo-4-methylanisole: Both of these symmetric isomers will exhibit four signals in the aromatic region of the ¹³C NMR spectrum. This is because in each case, there are four distinct sets of chemically equivalent carbons in the aromatic ring.

  • 2,4-Dibromo-6-methylanisole: The lack of symmetry in this isomer means that all six aromatic carbons are chemically non-equivalent. This results in six distinct signals in the aromatic region, providing a definitive way to identify this isomer.

FT-IR Spectroscopy: Identifying Functional Groups and Fingerprints

Fourier-Transform Infrared (FT-IR) spectroscopy is excellent for confirming the presence of key functional groups and for fingerprinting the molecule as a whole. While the spectra of these isomers will share similarities due to the presence of the same functional groups (C-O, C-H, C-Br, aromatic C=C), the pattern of peaks in the fingerprint region (below 1500 cm⁻¹) will be unique for each isomer.

Key FT-IR Absorptions

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
C=C (aromatic)1600-1450
C-O (ether)1250-1050
C-Br700-500

The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly sensitive to the substitution pattern on the benzene ring and can be a valuable diagnostic tool.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

FTIR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr prep2 Place mixture in a pellet die prep1->prep2 prep3 Press into a transparent pellet using a hydraulic press prep2->prep3 acq1 Place KBr pellet in the sample holder prep3->acq1 acq2 Acquire background spectrum (blank KBr pellet) acq1->acq2 acq3 Acquire sample spectrum acq2->acq3

Caption: Workflow for FT-IR analysis using the KBr pellet technique.[10][11][12][13]

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this class of compounds.[14][15][16][17]

Expected Mass Spectrometry Data (Electron Ionization)

All three isomers have the same molecular formula (C₈H₈Br₂O) and therefore the same nominal molecular weight of 280 g/mol .[1][18][19][20] The key features to look for are:

  • Molecular Ion (M⁺) Peak: A characteristic cluster of peaks around m/z 278, 280, and 282. This pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks will be approximately 1:2:1.

  • Fragmentation Patterns: While the molecular ion peak will be the same for all isomers, the relative abundances of the fragment ions can differ. Common fragmentation pathways include the loss of a methyl group (-CH₃) to give a [M-15]⁺ peak, and the loss of a methoxy group (-OCH₃) to give a [M-31]⁺ peak. The stability of the resulting fragment ions can be influenced by the positions of the bromine atoms, leading to subtle but potentially diagnostic differences in the mass spectrum.

Conclusion: A Multi-faceted Approach to Isomer Identification

While each spectroscopic technique provides valuable information, a conclusive identification of this compound and its isomers is best achieved through a combination of methods. ¹H and ¹³C NMR are particularly powerful for distinguishing between symmetric and asymmetric isomers. FT-IR provides a unique fingerprint for each compound, and Mass Spectrometry confirms the molecular weight and can offer clues about the substitution pattern through fragmentation analysis. By leveraging the strengths of each of these techniques, researchers can confidently identify their target isomer and ensure the integrity of their scientific work.

References

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • Electron ionization. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • Please explain the principles, advantages, and disadvantages of EI. (n.d.). Shimadzu Corporation. Retrieved from [Link]

  • Smith, W. B. (1982). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved from [Link]

  • FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]

  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage. Retrieved from [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. Retrieved from [Link]

  • Mass Spectrometry Ionization: Key Techniques Explained. (2024, January 2). Technology Networks. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834.
  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). Molecules, 28(23), 7949.
  • 2,6-Dibromo-4-methylaniline. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • 2,6-DIBROM-4-METHYL-ANISOLE. (n.d.). In SpectraBase. Retrieved from [Link]

  • 2,6-Dibromo-4-methylaniline. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Whitfield, F. B., Shaw, K. J., & Svoronos, D. (2000). Brominated anisoles and cresols in the red alga Polysiphonia sphaerocarpa. Phytochemistry, 53(1), 77–80.
  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2,6-Dibromo-4-methylaniline. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • El-Shahawi, M. S., Al-Saidi, H. M., & Al-Harbi, A. A. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry, 2014, 1–20.
  • This compound. (n.d.). Gsrs. Retrieved from [Link]

  • Xia, D., Maurice, A., Leybros, A., Lee, J.-M., Grandjean, A., & Gabriela, J.-C. P. (2021). On-line spectroscopic study of brominated flame retardant extraction in supercritical CO2. Chemical Engineering Journal, 420, 127622.
  • Xia, D., Maurice, A., Leybros, A., Lee, J.-M., Grandjean, A., & Gabriela, J.-C. P. (2021). On-line spectroscopic study of brominated flame retardant extraction in supercritical CO2. ResearchGate. Retrieved from [Link]

  • 2-Bromo-4-methylanisole. (n.d.). In PubChem. Retrieved from [Link]

  • Wöhr, M., Bidleman, T. F., & Haglund, P. (2015). Air–Water Exchange of Brominated Anisoles in the Northern Baltic Sea. Environmental Science & Technology, 49(14), 8489–8496.
  • 2,6-Dibromo-4-methoxytoluene. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • 2,6-Dibromo-4-methoxytoluene. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

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  • NMR: Intermediate Level, Spectrum 5. (n.d.). Retrieved from [Link]

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  • Brihi, O., Medjani, M., Bougueria, H., Djedouani, A., Francois, M., & Cherouana, A. (2022). 2,6-Dibromo-4-methylaniline.
  • Shagun, V. F., Albanov, A. I., Ushakov, I. A., & Fisyuk, A. S. (2022). Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups. Chemistry of Heterocyclic Compounds, 58(6), 469–473.
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A Senior Application Scientist's Guide to Purity Assessment of 2,6-Dibromo-4-methylanisole: A Comparative Analysis of HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the development and quality control of pharmaceutical intermediates and fine chemicals like 2,6-Dibromo-4-methylanisole, the rigorous assessment of purity is non-negotiable. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for this specific application. We will explore the fundamental principles of each method, present detailed experimental protocols, and offer a head-to-head comparison of their performance. While both methods are capable, HPLC-UV offers robust, routine quantification, whereas GC-MS provides unparalleled specificity for impurity identification. The choice of methodology ultimately depends on the specific analytical objective, whether it is routine quality control or in-depth impurity profiling.

Introduction: The Analyte - this compound

This compound (CAS: 51699-89-9) is a halogenated aromatic ether with a molecular weight of approximately 279.96 g/mol and a formula of C₈H₈Br₂O.[1][2] Its significant lipophilic character, indicated by a LogP value between 3.44 and 3.64, and low water solubility are key properties influencing the choice of analytical methodology.[1] The compound is thermally stable, with a high boiling point of 277.2°C, making it amenable to both HPLC and GC analysis.[1]

Purity is a critical quality attribute, as residual starting materials, isomeric byproducts, or degradation products can impact the safety and efficacy of downstream products. Common impurities may arise from incomplete reactions (e.g., monobrominated 4-methylanisole) or non-specific bromination, leading to isomeric variants.[3] Therefore, an ideal analytical method must offer both high resolution to separate these closely related species and high sensitivity to detect them at trace levels.

Methodology I: High-Performance Liquid Chromatography (HPLC-UV)

Theoretical Basis and Causality

HPLC is a premier technique for the purity analysis of non-volatile or thermally sensitive compounds. For this compound, its strong UV absorbance, conferred by the substituted benzene ring, makes UV detection a straightforward and robust choice. A reversed-phase (RP) method is the logical starting point due to the analyte's non-polar, lipophilic nature.[1] A C18 (octadecylsilyl) stationary phase provides a hydrophobic environment that promotes retention via van der Waals interactions with the analyte. The mobile phase, typically a mixture of a polar organic solvent like acetonitrile and water, is used to elute the compound. By precisely controlling the mobile phase composition and flow rate, a high-resolution separation of the main component from its potential impurities can be achieved.

Detailed Experimental Protocol: HPLC-UV

Objective: To quantify the purity of this compound and detect related impurities using a gradient reversed-phase HPLC-UV method.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and ultrapure water.

  • This compound reference standard and sample.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 70:30 (v/v) mixture of ACN and water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution into a 10 mL volumetric flask with the 70:30 ACN/water diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent. Filter through a 0.45 µm PTFE syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase A: Ultrapure Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (chosen for general detection of aromatic compounds)[4]

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B (ACN)
    0.0 60
    15.0 95
    20.0 95
    20.1 60

    | 25.0 | 60 |

4. System Suitability:

  • Inject the working standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

5. Data Analysis:

  • Calculate the purity using an area percent normalization method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in ACN/Water weigh->dissolve filter 3. Filter (0.45 µm) dissolve->filter inject 4. Inject into HPLC System filter->inject separate 5. Separation on C18 Column inject->separate detect 6. UV Detection (220 nm) separate->detect integrate 7. Integrate Peaks detect->integrate calculate 8. Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC-UV Purity Assessment.

Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)

Theoretical Basis and Causality

GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. Given this compound's volatility and thermal stability, GC is an ideal separation method.[1] The sample is vaporized in a heated inlet and separated on a capillary column, typically with a non-polar stationary phase.

The true power of GC-MS lies in the detector. As components elute from the column, they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). This process provides two critical pieces of information:

  • A unique fragmentation pattern ("mass spectrum") that acts as a chemical fingerprint for identification. For this molecule, a characteristic 1:2:1 isotopic pattern for two bromine atoms would be expected for the molecular ion and bromine-containing fragments, providing unambiguous confirmation.[1]

  • Precise quantification based on the abundance of specific ions, which can provide very low detection limits.[5]

This makes GC-MS not just a tool for purity measurement but also the gold standard for identifying unknown impurities.

Detailed Experimental Protocol: GC-MS

Objective: To identify and quantify impurities in this compound with high specificity.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless inlet and an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity Helium as the carrier gas.

  • GC-MS grade solvent (e.g., Dichloromethane or Ethyl Acetate).

  • This compound reference standard and sample.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard (10 µg/mL): Perform a serial dilution of the stock solution to achieve a final concentration suitable for instrument sensitivity (e.g., 10 µg/mL).

  • Sample Solution (100 µg/mL): Accurately weigh ~1 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate. A higher concentration than the standard is used to facilitate the detection of trace impurities.

3. Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 280°C

  • Injection Mode: Split (e.g., 50:1 ratio to avoid column overload)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 45 - 400 m/z

4. System Suitability:

  • Inject a solvent blank to ensure no system contamination.

  • Inject the working standard to verify retention time, peak shape, and detector response.

5. Data Analysis:

  • Identify the main peak by comparing its retention time and mass spectrum to the reference standard. The mass spectrum should show a molecular ion at m/z ~278/280/282 and characteristic fragmentation.[1]

  • Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST) and through manual interpretation.

  • Calculate purity using area percent normalization from the Total Ion Chromatogram (TIC).

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in Ethyl Acetate weigh->dissolve inject 3. Inject into GC Inlet dissolve->inject separate 4. Separation on Capillary Column inject->separate ionize 5. Ionization (EI) & Fragmentation separate->ionize detect 6. Mass Analysis (m/z Scan) ionize->detect identify 7. Identify Peaks via Mass Spectra detect->identify calculate 8. Calculate Area % Purity identify->calculate

Caption: Workflow for GC-MS Purity and Impurity ID.

Head-to-Head Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS is dictated by the analytical goal. HPLC-UV is often the workhorse for routine QC, while GC-MS is the definitive tool for investigation and characterization.

  • Selectivity and Identification: GC-MS is the clear winner. The mass spectrum provides structural information that allows for the confident, unambiguous identification of impurities, even if they co-elute chromatographically. HPLC-UV relies solely on retention time, which is not a unique identifier.

  • Sensitivity: Both techniques can offer excellent sensitivity. However, by using Selected Ion Monitoring (SIM) mode, GC-MS can achieve significantly lower limits of detection (LOD) for target impurities, often in the low ng/L (ppt) range for haloanisoles.[5]

  • Resolution: Both methods provide excellent chromatographic resolution. HPLC has more variables to optimize separation (e.g., mobile phase composition, pH, column chemistry), which can be advantageous for resolving complex mixtures of isomers.

  • Sample Preparation: Sample preparation is simple for both methods, typically involving a "dilute-and-shoot" approach. HPLC may require an additional filtration step.

  • Run Time and Throughput: HPLC methods often have longer run times and column re-equilibration steps, leading to lower throughput. GC methods, with rapid temperature ramps, can often be faster.

  • Instrumentation and Cost: HPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems. The operational complexity and data analysis for GC-MS are also higher, requiring more specialized expertise.

Comparative Performance Summary
ParameterHPLC-UVGC-MSRationale
Specificity/ID Power Low (Retention Time Only)Very High (Mass Spectrum Fingerprint)MS provides structural data for definitive identification.[1]
Sensitivity (LOD/LOQ) GoodExcellent (especially in SIM mode)SIM mode filters out noise, enhancing signal for target analytes.[5]
Quantitative Accuracy ExcellentExcellentBoth are highly validated quantitative techniques.
Throughput ModerateHighGC cycles are often faster without long equilibration times.
Sample Preparation Simple (dissolve, filter)Simple (dissolve)Both are straightforward.
Cost (Instrument)


Mass spectrometers are significantly more expensive than UV detectors.
Cost (Operational)


$
Requires high-purity gases and more complex maintenance.
Ease of Use HighModerateGC-MS requires expertise in spectral interpretation.

Conclusion and Recommendations

For the purity assessment of this compound, both HPLC-UV and GC-MS are highly effective and complementary techniques.

  • Choose HPLC-UV for routine quality control where the primary goal is to confirm purity against a known specification and quantify known impurities. Its robustness, lower cost, and ease of use make it ideal for high-throughput environments.

  • Choose GC-MS for impurity profiling, method development, and investigational analysis. Its unparalleled ability to identify unknown peaks provides critical information during process development, troubleshooting, and stability studies. The confidence in identification it provides is essential for meeting stringent regulatory requirements in pharmaceutical development.

By leveraging the strengths of each technique, researchers and drug development professionals can build a comprehensive analytical strategy that ensures the quality, safety, and consistency of their materials.

References

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  • Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed.
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  • GC-MS Method for Anisole Detection | PDF | Gas Chrom
  • Troubleshooting halogenated phenols and anisoles in GC-MS : r/analyticalchemistry.
  • Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - NIH.
  • Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in w
  • HPLC separation of related halogenated aromatic, any one??
  • Determination of biogenic halogenated methyl-phenyl ethers (halogenated anisoles)
  • This compound - gsrs.
  • HPLC Method for Analysis of Bromoform on Newcrom R1 Column - SIELC Technologies.
  • 2-Bromo-4-methylanisole 97 22002-45-5 - Sigma-Aldrich.
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A Senior Application Scientist's Comparative Guide to the Synthesis of 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,6-Dibromo-4-methylanisole

This compound is a substituted aromatic compound with the molecular formula C₈H₈Br₂O.[1] Its unique structure, featuring a methoxy group and two bromine atoms ortho to it on a toluene backbone, makes it a valuable intermediate in various fields of chemical synthesis.[2] It serves as a key building block in the creation of more complex molecules, finding applications in the pharmaceutical and agrochemical industries.[3][4] In medicinal chemistry, derivatives of dibromo compounds are explored for the development of pharmaceuticals that target specific biological pathways.[2] Furthermore, its antifungal properties have led to its investigation for use as a pesticide.[3] The strategic placement of the bromine atoms allows for their participation in a variety of cross-coupling reactions, making this molecule a versatile tool for organic chemists.

This guide provides a cost-benefit analysis of the most common synthetic pathways to this compound, offering a comparative look at starting materials, reaction conditions, yield, and overall process efficiency. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic route for their specific needs, whether for small-scale research or large-scale production.

Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around the electrophilic aromatic substitution of 4-methylanisole (also known as p-cresyl methyl ether). The methoxy group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the methyl group, electrophilic substitution is directed to the ortho positions. The primary synthetic considerations are the choice of the starting material (p-cresol vs. 4-methylanisole) and the brominating agent.

This guide will analyze the following pathways:

  • Pathway 1: Direct Electrophilic Bromination of 4-Methylanisole. This is the most straightforward approach, involving the direct dibromination of commercially available 4-methylanisole. We will explore variations using different brominating agents.

  • Pathway 2: Two-Step Synthesis from p-Cresol. This pathway is relevant when considering the cost and availability of starting materials. It involves the initial methylation of p-cresol to form 4-methylanisole, followed by its dibromination.

Below is a high-level overview of the synthetic pathways to be discussed.

G cluster_0 Pathway 2 cluster_1 Pathway 1 p_cresol p-Cresol methylation Methylation p_cresol->methylation methylanisole 4-Methylanisole methylation->methylanisole Synthesis of Starting Material dibromination Direct Dibromination methylanisole->dibromination product This compound dibromination->product

Caption: High-level overview of the synthetic pathways to this compound.

Pathway 1: Direct Electrophilic Bromination of 4-Methylanisole

This pathway is the most direct route to the target molecule, starting from the readily available 4-methylanisole. The key variable in this approach is the choice of brominating agent, which influences the reaction conditions, selectivity, and overall cost.

G methylanisole 4-Methylanisole brominating_agent + 2 eq. Brominating Agent (e.g., Br₂, NBS) methylanisole->brominating_agent product This compound brominating_agent->product Solvent (e.g., Acetic Acid, CHCl₃) G p_cresol p-Cresol methylation + Methylating Agent (e.g., (CH₃)₂SO₄, (CH₃)₂CO₃) p_cresol->methylation methylanisole 4-Methylanisole methylation->methylanisole Base (e.g., NaOH, K₂CO₃) dibromination + 2 eq. Brominating Agent methylanisole->dibromination product This compound dibromination->product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing science, our responsibility extends beyond discovery to the safe and compliant management of the chemical tools we use. 2,6-Dibromo-4-methylanisole (CAS No. 51699-89-9), a halogenated aromatic compound, is a valuable intermediate in organic synthesis.[1] However, its halogenated nature places it under stringent regulatory scrutiny for disposal. Improper handling not only poses environmental risks but also violates federal and local regulations, carrying significant penalties.[2]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and build a culture of chemical stewardship. The procedures outlined here are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA) and the hazard communication standards set by the Occupational Safety and Health Administration (OSHA).[2]

Section 1: Hazard Profile and Regulatory Imperative

Understanding the hazard profile of this compound is fundamental to appreciating the necessity of these disposal protocols. As a brominated organic compound, it is classified as a Halogenated Organic Compound (HOC). The EPA regulates HOCs closely due to their potential for environmental persistence and the formation of toxic byproducts (e.g., hydrogen bromide) during incomplete combustion.[3][4]

While a full toxicological profile for this specific molecule is not extensively documented, data from structurally similar compounds, such as 2,6-Dibromo-4-methylaniline, indicate potential hazards including being harmful if swallowed, inhaled, or in contact with skin, as well as causing serious skin and eye irritation.[5][6] Therefore, a precautionary approach is mandatory.

Identifier Value Significance for Disposal
CAS Number 51699-89-9[7]Unique identifier for accurate tracking and regulatory reporting.
Molecular Formula C₈H₈Br₂O[7]Indicates the presence of bromine, classifying it as a halogenated organic compound.
Physical State Solid Crystalline / Liquid[1][8]Affects spill control procedures and potential for dust or vapor inhalation.
Regulatory Class Halogenated Organic Compound (HOC)[4][9]Subject to specific EPA hazardous waste regulations under RCRA.[4] Prohibited from sewer or standard trash disposal.[7][10]
Primary Disposal Route Licensed Hazardous Waste Incineration[7]The mandated method to ensure complete destruction and scrubbing of acidic flue gases.

Section 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Before handling this compound in any capacity, including for disposal, the correct PPE must be worn. This is your primary defense against chemical exposure.

  • Hand Protection : Wear chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[7] Nitrile gloves are a suitable choice. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[7]

  • Eye Protection : Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes or contact with dust.[7]

  • Skin and Body Protection : A lab coat or other protective clothing is mandatory to prevent skin contact.[11] For larger quantities or in the event of a spill, impervious clothing may be necessary.[7]

  • Respiratory Protection : All handling and disposal preparation should occur in a well-ventilated area, preferably inside a chemical fume hood, to avoid breathing vapors or dust.[7][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be required.[7]

Section 3: Segregation and Containment: The Core of Compliant Disposal

The cardinal rule for halogenated waste is segregation . Mixing halogenated and non-halogenated waste streams is a common and costly mistake. It needlessly expands the volume of regulated hazardous waste and complicates the disposal process. Non-halogenated solvents mixed with any quantity of a halogenated liquid MUST be treated as halogenated waste.[12]

Step-by-Step Waste Container Setup
  • Select the Right Container : Choose a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, threaded cap is appropriate. The container must be in good condition, free from leaks or damage.[2][12]

  • Apply the Hazardous Waste Label : Before adding any waste, affix a "Hazardous Waste" label to the container.[13][14]

  • Complete the Label : The label must be filled out completely and legibly with the following information:[13]

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[12]

    • List all constituents if it is a mixed waste stream, including solvents, with percentage estimates.

    • Identify the associated hazards (e.g., "Toxic," "Environmental Hazard").

    • The date the first drop of waste was added.

G cluster_0 cluster_1 Key Principle A Waste Generation (e.g., reaction quench, purification) B Is the waste stream contaminated with This compound? A->B C Halogenated Organic Waste Container B->C Yes D Non-Halogenated Organic Waste Container B->D No, Organic E Aqueous Waste Container B->E No, Aqueous G Arrange for disposal via licensed hazardous waste contractor C->G D->G E->G F Solid Waste (gloves, paper) Container F->G K Segregation is CRITICAL. Never mix halogenated and non-halogenated waste.

Caption: Waste Segregation Workflow for this compound.

Section 4: The Disposal Protocol: From Benchtop to Manifest

Disposal of this compound is a process of accumulation and transfer. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[7][10]

Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations allow for the temporary storage of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13][14] This is typically a designated spot within your laboratory fume hood or a secondary containment tray on a workbench.

  • Transfer Waste : Carefully transfer waste containing this compound into your properly labeled "Halogenated Organic Waste" container.

  • Keep Container Closed : The container must remain tightly sealed at all times, except when you are actively adding waste.[12] This prevents the release of vapors and ensures safety.

  • Monitor Volume : Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Secure Storage : Store the container in the designated SAA, away from incompatible materials such as strong oxidizing agents.[11]

Final Disposal via Licensed Contractor

Once the waste container is full, or if it has been in the SAA for up to one year, it must be removed for disposal.[13]

  • Date the Container : Write the date the container became full on the hazardous waste label.[13]

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer.

  • Arrange Pickup : Your EHS department will arrange for a licensed hazardous waste contractor to pick up the waste. The ultimate disposal method will be high-temperature incineration at a facility equipped with flue gas scrubbing technology to neutralize the resulting hydrogen bromide.[7]

Section 5: Emergency Procedures for Spills and Exposures

Accidents can happen. A clear, pre-defined emergency plan is essential.

Spill Response
  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.

  • Secure the Area : Remove all sources of ignition.[7]

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb : For small spills, cover with an inert absorbent material like vermiculite, sand, or a spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a suitable container.[8] Use non-sparking tools.[7]

  • Label and Dispose : Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it for disposal as described in Section 4.

Personnel Exposure
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact : Immediately take off contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Section 6: Managing Contaminated Containers

Empty containers that held this compound are also considered hazardous waste until properly decontaminated.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate : Crucially, the rinsate from each rinse must be collected and added to your "Halogenated Organic Waste" container. The rinsate is considered hazardous waste.

  • Dispose of Container : Once triple-rinsed, the container can be managed. The packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill, or it can be offered for recycling or reconditioning where facilities exist.[7]

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024). Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]

  • This compound. LookChem. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. (1990). U.S. Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2,6-Dibromo-4-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, not as a barrier to innovation, but as a foundational pillar of scientific integrity. This guide provides a detailed protocol for the safe handling of 2,6-Dibromo-4-methylanisole, moving beyond a simple checklist to instill a deeper understanding of the "why" behind each safety measure. Our goal is to empower researchers with the knowledge to create a self-validating system of safety in their laboratories.

Understanding the Hazard Profile

This compound is a halogenated aromatic ether. While comprehensive toxicological data is not always available for every novel compound, the structure itself suggests a need for caution. Halogenated organic compounds can present various hazards, including potential irritation to the skin, eyes, and respiratory tract. It is crucial to handle this compound with the assumption of potential hazards until more data becomes available.

A thorough review of the available Safety Data Sheet (SDS) for this compound indicates that it is essential to avoid contact with skin and eyes, and to prevent the formation and inhalation of dust or vapors.[1]

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the scale and nature of the work being performed. The following is a breakdown of the essential PPE for handling this compound, with an explanation of the rationale behind each choice.

Hand Protection: The First Line of Defense

Requirement: Chemical-impermeable gloves.[1]

The 'Why': The skin is a primary route of exposure for many laboratory chemicals. Chemical-impermeable gloves are essential to prevent direct contact and potential absorption of this compound.[1] The selection of the appropriate glove material is critical and should be based on the specific solvent being used in the procedure. Nitrile gloves are a common and effective choice for many organic compounds, but it is always best practice to consult a glove compatibility chart for the specific chemicals in use.

Procedural Steps:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.

  • Donning: Ensure hands are clean and dry before donning gloves.

  • Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out in the process.

  • Disposal: Dispose of used gloves in a designated chemical waste container immediately after removal.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]

Eye and Face Protection: Shielding Against the Unseen

Requirement: Tightly fitting safety goggles with side-shields.[1]

The 'Why': The eyes are particularly vulnerable to chemical splashes and airborne particles. Standard safety glasses may not provide adequate protection from splashes that can come from various angles. Tightly fitting goggles create a seal around the eyes, offering superior protection.[1] When working with larger quantities or in situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles for full facial protection.

Procedural Steps:

  • Selection: Ensure your safety goggles conform to recognized standards such as EN 166 (EU) or NIOSH (US).[1]

  • Fit: Adjust the strap for a snug but comfortable fit. There should be no gaps between the goggles and your face.

  • Maintenance: Clean your goggles regularly to ensure clear vision. Store them in a clean, dry place to prevent scratching.

Respiratory Protection: Guarding the Gateway

Requirement: A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] In a well-ventilated area, such as a fume hood, for small-scale work, additional respiratory protection may not be required.

The 'Why': Inhalation is a direct route for chemical entry into the bloodstream. For solid compounds like this compound, dust can be generated during handling.[1] While working in a certified chemical fume hood is the primary engineering control to minimize inhalation exposure, a respirator provides an additional layer of personal protection, especially in situations with poor ventilation or when handling larger quantities.

Procedural Steps:

  • Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. A qualitative or quantitative fit test is essential before using a respirator for the first time.

  • Cartridge Selection: Ensure the respirator is equipped with the correct type of cartridge for organic vapors and particulates.

  • Donning and Doffing: Follow the manufacturer's instructions for properly donning and doffing the respirator to ensure a consistent seal.

Protective Clothing: A Barrier for the Body

Requirement: A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, consider fire/flame resistant and impervious clothing.[1]

The 'Why': A lab coat protects your personal clothing and skin from accidental spills. In the event of a larger spill, specialized impervious clothing may be necessary to prevent chemical penetration.[1]

Procedural Steps:

  • Proper Wear: Always keep your lab coat fully buttoned.

  • Material: Choose a lab coat made from a material appropriate for the chemicals you are working with. Cotton or a cotton/polyester blend is suitable for general use, but specialized materials may be required for highly corrosive or reactive substances.

  • Maintenance: Remove and launder your lab coat regularly, and immediately if it becomes contaminated.

Summary of Recommended PPE

Task/Scale of WorkHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Small-scale weighing and solution preparation (in a fume hood) Chemical-impermeable gloves (e.g., nitrile)Tightly fitting safety gogglesNot typically required if in a certified fume hoodLaboratory coat
Medium-to-large scale reactions (in a fume hood) Chemical-impermeable glovesTightly fitting safety goggles and a face shieldConsider a half-mask or full-face respirator with appropriate cartridgesLaboratory coat; consider a chemical-resistant apron
Spill clean-up Chemical-impermeable gloves (consider double-gloving)Tightly fitting safety goggles and a face shieldFull-face respirator with appropriate cartridgesImpervious clothing/chemical suit

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include safe operational procedures and proper disposal of waste.

Handling and Operational Plan
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid Dust Formation: Take care when transferring the solid material to avoid creating dust.[1]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools where appropriate.[1]

  • Emergency Preparedness: Ensure that an emergency exit, eyewash station, and safety shower are readily accessible.[1]

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including gloves, disposable labware, and contaminated absorbent materials, must be collected in a suitable and clearly labeled, closed container for chemical waste.[1]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Container Decontamination: Empty containers can be triple-rinsed with an appropriate solvent (the rinsate should be collected as hazardous waste) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Process cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound AssessScale Assess Scale of Work (Small vs. Large Quantity) Start->AssessScale AssessRisk Assess Risk of Splash/Aerosol AssessScale->AssessRisk Small Quantity AssessScale->AssessRisk Large Quantity AddRespirator Add Respirator (Full-face recommended) AssessScale->AddRespirator Large Quantity ImperviousSuit Consider Impervious Suit AssessScale->ImperviousSuit Large Spill Potential BasePPE Base PPE: - Lab Coat - Safety Goggles - Impermeable Gloves AssessRisk->BasePPE Low Risk AddFaceShield Add Face Shield AssessRisk->AddFaceShield High Risk Proceed Proceed with Caution BasePPE->Proceed AddFaceShield->BasePPE AddRespirator->BasePPE ImperviousSuit->BasePPE

Caption: PPE selection workflow for this compound.

By internalizing these principles and procedures, researchers can foster a laboratory environment where safety and scientific advancement go hand in hand.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.